2,4-Diaminoanisole sulfate
Description
This compound appears as off-white to violet or dark brown powder. Emits toxic fumes of nitrogen oxides and sulfur oxides when heated to decomposition.
Properties
IUPAC Name |
4-methoxybenzene-1,3-diamine;sulfuric acid | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.H2O4S/c1-10-7-3-2-5(8)4-6(7)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4) | |
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InChI Key |
FDJQHYWUHGBBTO-UHFFFAOYSA-N | |
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Canonical SMILES |
COC1=C(C=C(C=C1)N)N.OS(=O)(=O)O | |
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Molecular Formula |
C7H10N2O.H2O4S, C7H12N2O5S | |
| Record name | 2,4-DIAMINOANISOLE SULFATE | |
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Related CAS |
615-05-4 (Parent) | |
| Record name | 1,3-Benzenediamine, 4-methoxy-, sulfate (1:?) | |
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| Record name | 2,4-Diaminoanisole sulfate | |
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DSSTOX Substance ID |
DTXSID7020398 | |
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Molecular Weight |
236.25 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-diaminoanisole sulfate appears as off-white to violet or dark brown powder. Emits toxic fumes of nitrogen oxides and sulfur oxides when heated to decomposition., Off-white to violet solid; [Merck Index] Brown-grey powder; [MSDSonline] | |
| Record name | 2,4-DIAMINOANISOLE SULFATE | |
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| Record name | 2,4-Diaminoanisole sulfate | |
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Solubility |
10 to 50 mg/mL at 65.3 °F (NTP, 1992), SOLUBLE IN WATER & ETHANOL, Insoluble in sodium hydroxide | |
| Record name | 2,4-DIAMINOANISOLE SULFATE | |
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| Record name | 2,4-DIAMINOANISOLE SULFATE | |
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Color/Form |
OFF-WHITE TO VIOLET POWDER | |
CAS No. |
39156-41-7, 6219-67-6 | |
| Record name | 2,4-DIAMINOANISOLE SULFATE | |
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| Record name | 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | |
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| Record name | 1,3-Benzenediamine, 4-methoxy-, sulfate (1:?) | |
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| Record name | 2,4-Diaminoanisole sulfate | |
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| Record name | 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | |
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| Record name | 4-methoxybenzene-1,3-diamine sulphate | |
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| Record name | 4-methoxy-m-phenylenediammonium sulphate | |
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| Record name | 2,4-DIAMINOANISOLE SULFATE | |
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Melting Point |
372 to 378 °F (decomposes) (NTP, 1992) | |
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Foundational & Exploratory
2,4-Diaminoanisole sulfate chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of 2,4-Diaminoanisole Sulfate
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound (CAS No: 39156-41-7).[1][2][3][4][5][6][7] Intended for researchers, scientists, and drug development professionals, this document consolidates critical data on its physicochemical characteristics, synthesis, and analytical methodologies. The information is presented to facilitate easy access and comparison, including structured data tables and detailed procedural workflows. Safety, reactivity, and hazard classifications are also discussed to ensure proper handling and use in a laboratory setting.
Chemical Structure and Identification
This compound is the sulfate salt of 4-methoxy-1,3-benzenediamine.[1] Its chemical structure consists of a methoxy-substituted benzene ring with two amino groups at positions 2 and 4, neutralized by sulfuric acid.[1] This aromatic amine salt is also known by several synonyms, including 4-Methoxy-m-phenylenediamine sulfate and C.I. 76051.[1][8]
dot
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is an off-white to violet or dark brown crystalline powder.[1][9][10] It is known to darken upon exposure to light.[1][10] The compound is soluble in water and ethanol but insoluble in sodium hydroxide.[1][11] A summary of its key quantitative properties is provided in the table below. It is important to note that there are discrepancies in the reported melting and boiling points across different sources, which may be attributable to variations in purity or analytical conditions.[2][4][9][11][12]
| Property | Value | Reference(s) |
| CAS Number | 39156-41-7 | [1][2][3][5] |
| Molecular Formula | C₇H₁₂N₂O₅S | [2][6][7][13] |
| Molecular Weight | 236.25 g/mol | [1][9] |
| Appearance | Off-white to violet or dark brown powder | [1][9][10] |
| Melting Point | 189-192 °C (decomposes) 149-150 °C 66-67 °C | [2][4][7][9] [2] [11][12] |
| Boiling Point | ~305.9 °C at 760 mm Hg 149-150 °C at 5 mm Hg | [2] [11][12] |
| Water Solubility | 10-50 mg/mL at 18.5 °C 1,000 g/L at 25 °C | [9] [11][12] |
| Log Kₒw | 4.19 | [11][12] |
Experimental Protocols
Synthesis Protocol (General Method)
The synthesis of this compound can be achieved via the reduction of 2,4-dinitroanisole.[1] A general procedure, adapted from the synthesis of analogous compounds, involves the following steps[14]:
-
Reduction: 2,4-dinitroanisole is mixed with iron filings in a solution of 50% aqueous ethyl alcohol.[14]
-
Acidification: The mixture is heated to reflux, and a solution of concentrated hydrochloric acid in aqueous ethyl alcohol is added slowly to catalyze the reduction of the nitro groups to amino groups.[14] The reaction is refluxed for several hours.[14]
-
Isolation of Base: After the reaction is complete, the iron sludge is removed by filtration while the solution is still hot.[14]
-
Sulfate Salt Precipitation: The filtrate, containing the 2,4-diaminoanisole base, is treated with sulfuric acid, causing the this compound to precipitate out of the solution.[14]
-
Purification: The precipitated product is collected by suction filtration, washed with ethyl alcohol, and dried to a constant weight.[14]
dot
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. innospk.com [innospk.com]
- 3. This compound - OEHHA [oehha.ca.gov]
- 4. This compound CAS#: 39156-41-7 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 39156-41-7 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Table 1, Properties of this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pschemicals.com [pschemicals.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis of 2,4-Diaminoanisole Sulfate from 2,4-Dinitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-diaminoanisole sulfate, a key intermediate in the production of various dyes and a compound of interest in chemical research. The primary focus of this document is the synthetic pathway starting from 2,4-dinitroanisole, detailing the reduction of the nitro groups and subsequent salt formation.
Introduction
2,4-Diaminoanisole and its sulfate salt are important chemical intermediates, historically used in the manufacturing of hair and fur dyes. The synthesis of this compound from 2,4-dinitroanisole is a well-established chemical transformation that involves the reduction of two nitro groups to amino groups, followed by the formation of the sulfate salt. This process can be achieved through various methods, with the most common being chemical reduction using metals in an acidic medium and catalytic hydrogenation.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented in the table below.
| Property | 2,4-Dinitroanisole | This compound |
| Molecular Formula | C₇H₆N₂O₅ | C₇H₁₀N₂O·H₂SO₄ |
| Molecular Weight | 198.13 g/mol | 236.25 g/mol |
| Appearance | Pale yellow granular crystals or needles[1] | Off-white to violet or dark brown powder[2][3][4][5] |
| Melting Point | 94.5 °C[1] | Decomposes between 189 °C and 192 °C[6][7] |
| Solubility | Very slightly soluble in water[1] | Soluble in water and ethanol[2][8] |
Synthesis Methodology
The most historically significant and widely described method for the synthesis of 2,4-diaminoanisole is the reduction of 2,4-dinitroanisole using iron in an acidic medium.[1][2] Catalytic hydrogenation offers a cleaner alternative, avoiding the large amounts of iron sludge produced in the former method.
Chemical Reduction using Iron
The reduction of the nitro groups of 2,4-dinitroanisole can be effectively carried out using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. The nascent hydrogen generated in the reaction mixture reduces the nitro groups to primary amino groups. The resulting 2,4-diaminoanisole is then typically converted to its more stable sulfate salt by treatment with sulfuric acid.
This protocol is adapted from a procedure for the analogous reduction of 2,4-dinitrotoluene and should be optimized for 2,4-dinitroanisole.
Materials:
-
2,4-Dinitroanisole
-
Iron filings (fine powder)
-
50% (v/v) Ethanol
-
Concentrated Hydrochloric Acid or Glacial Acetic Acid
-
15% (w/v) Alcoholic Potassium Hydroxide solution
-
6 N Sulfuric Acid
-
95% Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place 2,4-dinitroanisole (1.0 eq), iron filings (approx. 6.0 eq), and 50% ethanol.
-
Initiation: Heat the mixture to boiling on a water bath with vigorous stirring. Once boiling, slowly add a solution of concentrated hydrochloric acid (or glacial acetic acid) in 50% ethanol. The addition should be done cautiously to control the exothermic reaction.
-
Reduction: After the addition of the acid is complete, continue to reflux the mixture with stirring for a period of 2-3 hours to ensure complete reduction of both nitro groups.
-
Neutralization: After the reflux period, make the hot reaction mixture just alkaline to litmus paper by the addition of a calculated amount of 15% alcoholic potassium hydroxide solution.
-
Filtration: Without allowing the mixture to cool, filter the hot solution to remove the iron and iron oxide sludge. Wash the filter cake with two portions of hot 95% ethanol.
-
Sulfate Salt Precipitation: To the combined filtrate, add 6 N sulfuric acid. The this compound will precipitate out of the solution.
-
Isolation and Purification: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by suction filtration. Wash the product with two small portions of cold 95% ethanol.
-
Drying: Dry the product in a vacuum oven at a temperature not exceeding 60°C to a constant weight.
Catalytic Hydrogenation
Catalytic hydrogenation is a cleaner and more efficient method for the reduction of nitroarenes. This process typically involves the use of a noble metal catalyst, such as palladium or platinum on a carbon support (Pd/C or Pt/C), and a source of hydrogen.
-
Catalyst Slurry: In a hydrogenation reactor, a slurry of the catalyst (e.g., 5% Pd/C) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Addition: The 2,4-dinitroanisole is added to the reactor.
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure. The reaction mixture is stirred vigorously at a controlled temperature until the theoretical amount of hydrogen has been consumed, indicating the completion of the reduction.
-
Catalyst Removal: After the reaction is complete, the reactor is depressurized and purged with an inert gas. The catalyst is removed by filtration through a pad of celite.
-
Sulfate Salt Formation: The filtrate containing the 2,4-diaminoanisole is then treated with a stoichiometric amount of sulfuric acid to precipitate the sulfate salt.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Data Summary
The following table summarizes the expected inputs and outputs for the synthesis of this compound from 2,4-dinitroanisole. Note: Specific quantitative data for the synthesis of this compound from 2,4-dinitroanisole, including precise yields and purity, are not extensively reported in the readily available literature. The data presented here are based on general principles of similar chemical transformations.
| Parameter | Iron/Acid Reduction | Catalytic Hydrogenation |
| Starting Material | 2,4-Dinitroanisole | 2,4-Dinitroanisole |
| Key Reagents | Iron, HCl or Acetic Acid, H₂SO₄ | H₂, Pd/C or Pt/C, H₂SO₄ |
| Solvent | Ethanol/Water | Ethanol, Methanol, or Ethyl Acetate |
| Reaction Temperature | Reflux | Typically Room Temperature to 50°C |
| Reaction Pressure | Atmospheric | 1-10 atm H₂ |
| Typical Yield | Moderate to High (expected) | High to Quantitative (expected) |
| Purity | Good after purification | High |
| Key Byproducts | Iron oxides | Minimal |
Diagrams
Synthesis Pathway
Caption: Overall synthesis scheme for this compound.
Experimental Workflow for Iron Reduction
Caption: Step-by-step workflow for the iron reduction method.
Conclusion
The synthesis of this compound from 2,4-dinitroanisole is a robust and well-documented process. While the classical method utilizing iron and acid is effective, modern approaches favoring catalytic hydrogenation offer advantages in terms of waste reduction and often higher purity of the final product. The choice of method will depend on the specific requirements of the laboratory or industrial setting, including scale, cost, and environmental considerations. This guide provides the fundamental knowledge and procedural outlines necessary for researchers and professionals to undertake this synthesis. It is recommended that any experimental work be preceded by a thorough safety assessment and that the procedures be optimized for the specific laboratory conditions.
References
- 1. 2,4-Dinitroanisole - Wikipedia [en.wikipedia.org]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. researchgate.net [researchgate.net]
- 4. CN104788334A - Synthesis process of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]
- 5. This compound | 39156-41-7 [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Carcinogenic Mechanism of 4-Methoxy-1,3-benzenediamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-1,3-benzenediamine sulfate, also known as 2,4-diaminoanisole sulfate, is an aromatic amine that has been used in hair and fur dyes.[1][2] It is classified as reasonably anticipated to be a human carcinogen based on sufficient evidence from experimental animal studies.[1][2] This technical guide provides a comprehensive overview of the core mechanisms underlying the carcinogenicity of 4-methoxy-1,3-benzenediamine sulfate, with a focus on its metabolism, genotoxicity, and the associated carcinogenic outcomes observed in animal studies. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Metabolism and Metabolic Activation
The carcinogenicity of many aromatic amines, including 4-methoxy-1,3-benzenediamine, is dependent on their metabolic activation to reactive electrophilic intermediates that can interact with cellular macromolecules, including DNA. The metabolic pathway of 4-methoxy-1,3-benzenediamine involves several key steps.
Following absorption, 4-methoxy-1,3-benzenediamine undergoes extensive metabolism. The primary routes of metabolism include acetylation of the amino groups. Major metabolites identified in rats following intraperitoneal administration include 4-acetylamino-2-aminoanisole and 2,4-diacetylaminoanisole.[3] These metabolites are excreted in the urine, both in their free forms and as glucuronide and sulfate conjugates.[3]
The metabolic activation to a carcinogenic intermediate is a critical event. While the precise enzymatic pathways for 4-methoxy-1,3-benzenediamine sulfate have not been fully elucidated, it is proposed that, similar to other aromatic amines, it can undergo N-oxidation to form N-hydroxy intermediates. These intermediates can be further esterified (e.g., by sulfotransferases or acetyltransferases) to form highly reactive electrophiles that can covalently bind to DNA, forming DNA adducts.
Genotoxicity and Mechanism of DNA Damage
The genotoxicity of 4-methoxy-1,3-benzenediamine is a key component of its carcinogenic mechanism. Studies have shown that it can induce mutations in bacterial assays and is considered mutagenic. The underlying mechanism of DNA damage appears to be mediated through the generation of reactive oxygen species (ROS) and oxidative stress.
Research has demonstrated that in the presence of copper ions (Cu(II)), 4-methoxy-m-phenylenediamine undergoes autoxidation, leading to the production of hydrogen peroxide (H₂O₂).[4] This process is enhanced by superoxide dismutase (SOD). The generation of these reactive oxygen species results in oxidative damage to DNA, including the formation of 8-hydroxy-2'-deoxyguanosine (8-OH-dG), a well-known marker of oxidative DNA damage.[4] The DNA damage has been observed to occur preferentially at thymine and cytosine residues.[4] This oxidative DNA damage can lead to mutations if not properly repaired, contributing to the initiation of carcinogenesis.
Carcinogenic Effects in Animal Studies
The carcinogenicity of 4-methoxy-1,3-benzenediamine sulfate has been demonstrated in comprehensive bioassays conducted by the National Cancer Institute (NCI). These studies provide robust quantitative data on the tumor response in rodents.
Experimental Protocols
A pivotal bioassay (NCI-CG-TR-84) was conducted using Fischer 344 rats and B6C3F1 mice.[2] Technical-grade this compound was administered in the feed to groups of 50 male and 50 female animals of each species for 78 weeks, followed by an observation period of 19 to 29 weeks.[2]
-
Animal Species and Strain:
-
Administration Route: Dietary[2]
-
Dose Levels:
-
Duration of Administration: 78 weeks[2]
-
Observation Period:
-
Group Size: 50 males and 50 females per dose group, with corresponding control groups.[2]
Data Presentation: Summary of Carcinogenicity Data
The dietary administration of 4-methoxy-1,3-benzenediamine sulfate resulted in a significant increase in tumor incidence at multiple sites in both rats and mice.
Table 1: Carcinogenicity of 4-Methoxy-1,3-benzenediamine Sulfate in Fischer 344 Rats
| Organ | Sex | Dose | Tumor Type | Incidence |
| Thyroid Gland (Follicular Cell) | Male | High | Adenoma or Carcinoma | Significantly Increased |
| Female | High | Adenoma or Carcinoma | Significantly Increased | |
| Thyroid Gland (C-Cell) | Male | High | Adenoma or Carcinoma | Significantly Increased |
| Skin and Associated Glands | Male | High | Squamous-cell carcinoma, Basal-cell carcinoma, or Sebaceous adenocarcinoma | Significantly Increased |
| Female | High | Squamous-cell carcinoma, Basal-cell carcinoma, or Sebaceous adenocarcinoma | Significantly Increased | |
| Zymbal's Gland | Male | High | Squamous-cell carcinoma or Sebaceous adenocarcinoma | Significantly Increased |
| Female | High | Squamous-cell carcinoma or Sebaceous adenocarcinoma | Significantly Increased | |
| Preputial Gland | Male | High | Adenoma, Papilloma, or Carcinoma | Significantly Increased |
| Clitoral Gland | Female | High | Squamous-cell or Sebaceous carcinoma | Increased |
| Mammary Gland | Female | High | Adenocarcinoma | Increased |
| Pituitary Gland | Female | - | Tumors | Increased |
Data summarized from the National Cancer Institute Bioassay (NCI-CG-TR-84).[2][5]
Table 2: Carcinogenicity of 4-Methoxy-1,3-benzenediamine Sulfate in B6C3F1 Mice
| Organ | Sex | Dose | Tumor Type | Incidence |
| Thyroid Gland (Follicular Cell) | Male | High | Adenoma | Significantly Increased |
| Female | High | Adenoma or Carcinoma | Significantly Increased |
Data summarized from the National Cancer Institute Bioassay (NCI-CG-TR-84).[2]
Proposed Signaling Pathways in Carcinogenesis
The oxidative DNA damage induced by 4-methoxy-1,3-benzenediamine sulfate is a critical initiating event that can trigger a cascade of cellular responses, leading to the dysregulation of key signaling pathways involved in cell fate decisions. While direct evidence specifically for this compound is limited, the known consequences of oxidative DNA damage allow for the postulation of the involvement of major tumor suppressor and growth-promoting pathways.
The p53 pathway is a central hub in the cellular response to DNA damage. The presence of DNA adducts, such as 8-OH-dG, can lead to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then orchestrate a variety of cellular outcomes, including cell cycle arrest to allow for DNA repair, or the induction of apoptosis (programmed cell death) to eliminate cells with irreparable damage. Mutations in the p53 gene itself, which can be a consequence of the initial DNA damage, can abrogate this protective mechanism, allowing for the proliferation of damaged cells and promoting tumorigenesis.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of the JNK and p38 MAPK pathways, which are often associated with stress responses and apoptosis. Conversely, the ERK pathway is typically linked to cell proliferation and survival. Chronic exposure to a carcinogen that induces oxidative stress can lead to a sustained and aberrant activation or inhibition of these pathways, disrupting the normal balance between cell death and survival and contributing to uncontrolled cell growth.
Conclusion
The carcinogenicity of 4-methoxy-1,3-benzenediamine sulfate is underpinned by its metabolic activation to reactive intermediates that induce genotoxicity through oxidative DNA damage. The formation of 8-hydroxy-2'-deoxyguanosine and other DNA lesions, driven by a copper-dependent autoxidation process that generates reactive oxygen species, is a key initiating event. The failure of cellular DNA repair and cell death mechanisms to adequately manage this damage can lead to mutations and the dysregulation of critical signaling pathways such as the p53 and MAPK pathways, ultimately resulting in the development of tumors in various organs, as demonstrated in rodent bioassays. A thorough understanding of these mechanisms is crucial for assessing the risks associated with exposure to this and structurally related aromatic amines and for the development of strategies to mitigate their carcinogenic potential.
References
- 1. carcinogenic aromatic amines: Topics by Science.gov [science.gov]
- 2. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. DNA damage induced by m-phenylenediamine and its derivative in the presence of copper ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Toxicological Profile of 2,4-Diaminoanisole Sulfate in Laboratory Animals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Diaminoanisole sulfate, an aromatic amine formerly used in hair dyes, has been the subject of extensive toxicological evaluation. This technical guide provides a comprehensive overview of its toxicological profile in laboratory animals, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of toxicity. Studies have demonstrated that this compound is a carcinogen in rodents, inducing tumors at multiple sites, particularly the thyroid gland. Its genotoxic potential has been confirmed in various in vitro and in vivo assays. The primary mechanism of thyroid carcinogenesis involves the disruption of the hypothalamic-pituitary-thyroid axis. This document consolidates key findings on acute, subchronic, and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects to serve as a critical resource for researchers and professionals in the fields of toxicology and drug development.
Acute Toxicity
Oral administration of this compound in rats demonstrated low acute toxicity, while intraperitoneal administration resulted in higher toxicity.
Table 1: Acute Toxicity of this compound in Rats
| Species | Strain | Route of Administration | Vehicle | LD50 | Reference |
| Rat | - | Oral | Oil-in-water emulsion | >4000 mg/kg bw | |
| Rat | - | Intraperitoneal | Dimethyl sulfoxide | 372 mg/kg bw |
Experimental Protocols
-
Oral LD50 Study: The oral LD50 of this compound was determined in rats by administering the compound as an oil-in-water emulsion. The study followed standard acute oral toxicity testing guidelines, with animals observed for mortality and clinical signs of toxicity over a specified period.
-
Intraperitoneal LD50 Study: For the intraperitoneal LD50 determination, this compound was dissolved in dimethyl sulfoxide and administered to rats. Observations for toxicity and mortality were conducted to establish the median lethal dose.
Carcinogenicity
Long-term dietary exposure to this compound has been shown to be carcinogenic in both Fischer 344 rats and B6C3F1 mice, inducing tumors in multiple organs.
Experimental Protocol: NCI Carcinogenicity Bioassay
A bioassay of technical-grade this compound for possible carcinogenicity was conducted by the National Cancer Institute (NCI).
-
Animal Species and Strain: Fischer 344 rats and B6C3F1 mice.
-
Group Size: Groups of 50 male and 50 female animals of each species.
-
Administration Route: The chemical was administered in the feed.
-
Dosage Levels:
-
Rats: Time-weighted average dietary concentrations of 0.12% (low dose) and 0.5% (high dose).
-
Mice: Dietary concentrations of 0.12% (low dose) and 0.24% (high dose).
-
-
Duration of aAdministration: 78 weeks.
-
Observation Period: Following the administration period, rats were observed for an additional 29 weeks, and mice for an additional 19 weeks.
-
Control Groups: For each species, 49 or 50 animals of each sex were used as controls.
Carcinogenicity Study Workflow
Summary of Carcinogenic Findings
Dietary administration of this compound was found to be carcinogenic in both rats and mice.[1]
In Fischer 344 Rats:
-
Thyroid Gland: A significantly increased incidence of malignant follicular-cell tumors (papillary adenocarcinomas, follicular-cell carcinomas, papillary cystadenocarcinomas) was observed in high-dose males and females.[1] High-dose males also showed a significant increase in C-cell adenomas or carcinomas.[1]
-
Skin and Associated Glands: The incidence of malignant tumors (squamous-cell carcinomas, basal-cell carcinomas, or sebaceous adenocarcinomas) was significantly increased in high-dose rats of both sexes.[1]
-
Other Glands: The compound also induced tumors of the Zymbal gland in both sexes, the preputial gland in males, and the clitoral and mammary glands in females. Tumors of the pituitary gland were also observed in female rats.
In B6C3F1 Mice:
-
Thyroid Gland: A significant increase in the combined incidence of thyroid follicular-cell adenomas and carcinomas was seen in high-dose females.[1] High-dose males had a significantly increased incidence of thyroid follicular-cell adenomas.[1]
Table 2: Incidence of Key Tumors in the NCI Bioassay of this compound
| Species | Sex | Organ | Tumor Type | Control | Low Dose | High Dose |
| Rat | Male | Thyroid Gland | Malignant Follicular-Cell Tumors | - | - | Significant Increase |
| Thyroid Gland | C-Cell Adenoma or Carcinoma | - | - | Significant Increase | ||
| Skin | Malignant Tumors | - | - | Significant Increase | ||
| Female | Thyroid Gland | Malignant Follicular-Cell Tumors | - | - | Significant Increase | |
| Skin | Malignant Tumors | - | - | Significant Increase | ||
| Mouse | Male | Thyroid Gland | Follicular-Cell Adenoma | - | - | Significant Increase |
| Female | Thyroid Gland | Follicular-Cell Adenoma and Carcinoma (combined) | - | - | Significant Increase |
Genotoxicity
2,4-Diaminoanisole and its sulfate salt have demonstrated mutagenic activity in a variety of in vitro and in vivo assays.
Table 3: Summary of Genotoxicity Data for this compound
| Assay | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With S9 | Mutagenic |
| Mouse Lymphoma Assay (MLA) | L5178Y mouse lymphoma cells | - | Mutagenic |
| Drosophila melanogaster Sex-Linked Recessive Lethal (SLRL) Test | Drosophila melanogaster | - | Mutagenic |
| Mitotic Recombination | Yeast | - | Positive |
| Micronucleus Test | Rodents | - | Negative |
| Dominant Lethal Mutation | Rodents | - | Negative |
| Sperm Abnormality | Rodents | - | Negative |
Experimental Protocols
-
Bacterial Reverse Mutation Assay (Ames Test): This assay was conducted using various histidine-dependent strains of Salmonella typhimurium. The test compound was incubated with the bacterial strains in the presence of a mammalian metabolic activation system (S9 mix). A positive response is indicated by a significant, dose-dependent increase in the number of revertant colonies.
-
Mouse Lymphoma Assay (MLA): This assay utilizes L5178Y mouse lymphoma cells to detect forward mutations at the thymidine kinase (TK) locus. Cells are exposed to the test article, and mutations are scored by the ability of cells to grow in the presence of a selective agent.
-
Drosophila melanogaster Sex-Linked Recessive Lethal (SLRL) Test: In this in vivo assay, male flies are exposed to the test substance and then mated with untreated females. The F2 generation is scored for the absence of one class of males, which indicates the induction of a lethal mutation on the X chromosome.
Reproductive and Developmental Toxicity
Mechanism of Thyroid Carcinogenesis
The proposed mechanism for this compound-induced thyroid carcinogenesis involves the disruption of the hypothalamic-pituitary-thyroid (HPT) axis.
Signaling Pathway: Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis
Dietary administration of this compound leads to a reduction in the serum levels of thyroxine (T4) and triiodothyronine (T3). This decrease in circulating thyroid hormones removes the negative feedback inhibition on the hypothalamus and pituitary gland. Consequently, the pituitary increases the secretion of thyroid-stimulating hormone (TSH). Chronic elevation of TSH levels leads to hypertrophy and hyperplasia of the thyroid follicular cells, which, over time, can progress to the formation of adenomas and carcinomas.
Conclusion
References
The Historical Application of 2,4-Diaminoanisole Sulfate in Hair Dyes: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Diaminoanisole sulfate, a vat dye intermediate, was historically a key component in permanent oxidative hair dye formulations. Its use surged in the mid-20th century due to its efficacy in producing stable, long-lasting hair color. However, mounting evidence from toxicological studies in the late 1970s raised significant safety concerns, leading to its voluntary removal from hair dye products in the early 1980s. This technical guide provides an in-depth review of the historical applications of this compound in hair dyes, detailing its chemical function, the pivotal experimental studies that determined its toxicological profile, and the quantitative data that underpinned its discontinuation.
Introduction
This compound (CAS No. 39156-41-7), also known by names such as 4-methoxy-m-phenylenediamine sulfate and C.I. 76050, is an aromatic amine that was widely used as a "coupler" or "secondary intermediate" in permanent hair dye formulations.[1] These dyes, often referred to as "oxidation" dyes, function through a chemical reaction between primary intermediates, couplers, and an oxidizing agent to form large, colored molecules within the hair shaft. In 1978, it was estimated that approximately 75% of hair dye formulations contained 2,4-diaminoanisole or its sulfate salt.[2] Its popularity stemmed from its ability to produce a range of natural-looking shades when combined with other dye precursors.[1]
The primary route of exposure for consumers and hairdressers was through dermal contact.[2] Concerns regarding the safety of this compound emerged from studies indicating its potential for skin penetration and, most critically, its carcinogenicity in animal models.[2][3] These findings prompted regulatory action and a voluntary withdrawal of the ingredient by the cosmetics industry.[2]
Chemical Mechanism in Oxidative Hair Dyes
In permanent hair dyeing, this compound acts as a coupler. The dyeing process is initiated by an oxidizing agent, typically hydrogen peroxide, in an alkaline medium. The primary intermediate, a para-diamine such as p-phenylenediamine (PPD), is oxidized to a reactive quinonediimine. This highly reactive species then couples with this compound to form a stable, high-molecular-weight indo-dye polymer that is trapped within the hair cortex, resulting in a permanent color.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the use and toxicological evaluation of this compound.
Table 1: Historical Usage and Exposure Data
| Parameter | Value | Reference(s) |
| Peak Market Penetration (1978) | ~75% of hair dye formulations | [2] |
| Maximum Concentration in Hair Dye | ~1.5% | [2] |
| Estimated Annual Usage in the U.S. (1977) | 30,000 lbs | [1] |
| Primary Exposure Routes | Dermal contact, Inhalation | [2] |
Table 2: Dermal Absorption Data
| Species | Formulation | Dermal Absorption (% of administered dose) | Reference(s) |
| Rat | Hair-dye formulation 1 | 0.26% | [4] |
| Rat | Hair-dye formulation 2 | 1.1% | [4] |
| Human | Not specified | ~2-4% | [5] |
| Monkey | Not specified | ~2-4% | [5] |
Table 3: Carcinogenicity Bioassay Results in Fischer 344 Rats (NCI-TR-84)
| Organ | Tumor Type | Low Dose (0.12%) | High Dose (0.5%) | Control | p-value (High Dose vs. Control) | Reference(s) |
| Thyroid Gland (Male) | Follicular-cell Adenoma or Carcinoma | 2/49 | 9/49 | 0/18 | <0.05 | [3] |
| Thyroid Gland (Female) | Follicular-cell Adenoma or Carcinoma | 2/50 | 12/49 | 0/20 | <0.05 | [3] |
| Zymbal's Gland (Male) | Carcinoma | 3/49 | 10/49 | 0/18 | <0.05 | [3] |
| Zymbal's Gland (Female) | Carcinoma | 3/50 | 12/49 | 0/20 | <0.05 | [3] |
| Skin (Male) | Carcinoma/Sarcoma | 1/49 | 6/49 | 0/18 | <0.05 | [3] |
| Clitoral Gland (Female) | Carcinoma | 4/50 | 10/49 | 0/20 | <0.05 | [3] |
Table 4: Carcinogenicity Bioassay Results in B6C3F1 Mice (NCI-TR-84)
| Organ | Tumor Type | Low Dose (0.12%) | High Dose (0.24%) | Control | p-value (High Dose vs. Control) | Reference(s) |
| Thyroid Gland (Male) | Follicular-cell Adenoma | 2/49 | 6/50 | 0/45 | <0.05 | [3] |
| Thyroid Gland (Female) | Follicular-cell Adenoma or Carcinoma | 1/50 | 8/49 | 0/45 | <0.05 | [3] |
Key Experimental Protocols
Carcinogenicity Bioassay (NCI Technical Report 84)
The definitive study on the carcinogenicity of this compound was a bioassay conducted by the National Cancer Institute (NCI).[3]
-
Test Animals: Fischer 344 rats and B6C3F1 mice, 50 of each sex per group.[3]
-
Administration: The test chemical was administered in the feed.[3]
-
Dosage Levels:
-
Duration:
-
Control Groups: Matched control groups of 49 or 50 animals of each sex for each species received the same diet without the test chemical.[3]
-
Endpoint: The incidence of various tumors was determined through histopathological examination of all major organs.[3]
References
Solubility Profile of 2,4-Diaminoanisole Sulfate in Water and Ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2,4-diaminoanisole sulfate in two common laboratory solvents: water and ethanol. The information is compiled to assist researchers, scientists, and professionals in drug development in handling and utilizing this compound effectively. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Physicochemical Properties
This compound (CAS RN: 39156-41-7) is the sulfate salt of 2,4-diaminoanisole. It typically presents as an off-white to violet powder.[1] A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₀N₂O・H₂SO₄ | [2] |
| Molecular Weight | 236.25 g/mol | [3] |
| Appearance | Off-white to violet powder | [1] |
| Melting Point | Decomposes at 189-192 °C |
Quantitative Solubility Data
The solubility of this compound has been reported in both water and ethanol. While quantitative data for water is available, the solubility in ethanol is primarily described qualitatively.
Solubility in Water
The solubility of this compound in water has been reported within a specific range. It is important to note a discrepancy in the literature regarding a much higher solubility value. The more frequently cited and detailed value is presented here.
Solubility in Ethanol
Table 2: Quantitative Solubility of this compound
| Solvent | Temperature | Solubility | Notes |
| Water | 18.5 °C (65.3 °F) | 10 - 50 mg/mL | This value is consistently reported across several sources. |
| Water | 25 °C | 1000 g/L | This value is noted as a significant outlier from other reported data.[5] |
| Ethanol | Not Specified | Soluble | Quantitative data is not specified in the literature. |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in water and ethanol. These protocols are based on established general methods for solubility assessment of chemical compounds.
Materials and Equipment
-
This compound (analytical grade)
-
Distilled or deionized water
-
Absolute ethanol
-
Analytical balance (readable to at least 0.1 mg)
-
Vials or test tubes with secure caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Calibrated pH meter (for aqueous solutions)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.45 µm pore size)
-
Volumetric flasks and pipettes
Protocol 1: Equilibrium Solubility Determination in Water
This method determines the saturation solubility of the compound in water at a specific temperature.
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of water in a sealed vial. The amount should be more than the expected solubility to ensure a saturated solution with undissolved solid present.
-
Equilibration: Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the mixture using a magnetic stirrer or shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered saturated solution with water to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or g/L.
Protocol 2: Qualitative and Semi-Quantitative Solubility in Ethanol
This protocol can be used to confirm solubility and obtain an approximate solubility range in ethanol.
-
Initial Screening: To a test tube containing 1 mL of ethanol, add a small, weighed amount (e.g., 1 mg) of this compound.
-
Dissolution Attempt: Vigorously mix the contents using a vortex mixer for 1-2 minutes. Visually inspect for complete dissolution.
-
Incremental Addition: If the initial amount dissolves completely, continue adding weighed increments of the compound until it no longer fully dissolves, indicating saturation has been reached.
-
Observation: Record the total amount of compound that completely dissolved in the given volume of ethanol to determine an approximate solubility range.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.
Caption: Workflow for Quantitative Solubility Determination.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Table 1, Properties of this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Identification of 2,4-Diaminoanisole Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the identification and characterization of 2,4-Diaminoanisole sulfate (CAS No: 39156-41-7). Due to the limited availability of public, quantitative spectral data for this specific salt, this document presents a combination of reported data for the free base (2,4-Diaminoanisole), expected spectral characteristics based on its chemical structure, and detailed experimental protocols for acquiring the necessary spectroscopic information.
Chemical Structure and Properties
-
Chemical Name: 4-Methoxy-1,3-benzenediamine, sulfate
-
Molecular Formula: C₇H₁₂N₂O₅S
-
Molecular Weight: 236.24 g/mol
-
Appearance: Off-white to violet powder.[1]
-
Solubility: Soluble in water and ethanol.[1]
Spectroscopic Data for Identification
The following tables summarize the key spectroscopic data for the identification of this compound.
Table 1: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) protons |
| ~6.1-6.3 | Multiplet | 2H | Aromatic protons (H-5, H-6) |
| ~6.8 | Doublet | 1H | Aromatic proton (H-2) |
| Broad | Singlet | 4H | Amine (-NH₂) protons |
| Broad | Singlet | 2H | Sulfate counter-ion protons (as H₃O⁺ or NH₃⁺) |
Note: Predicted values are based on the structure of 2,4-Diaminoanisole and general chemical shift ranges for aromatic amines. The presence of the sulfate salt and the choice of solvent will influence the exact chemical shifts and the appearance of exchangeable amine and sulfate protons.
Table 2: Infrared (IR) Spectroscopy Data (Expected Absorption Bands)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Strong, Broad | N-H stretching (primary amine) |
| 3000-3100 | Medium | Aromatic C-H stretching |
| 2850-2960 | Medium | Aliphatic C-H stretching (methoxy group) |
| ~1600 | Strong | Aromatic C=C ring stretching |
| ~1500 | Strong | Aromatic C=C ring stretching |
| 1200-1300 | Strong | C-N stretching (aromatic amine) |
| 1000-1100 | Strong | C-O stretching (aryl ether) |
| ~1100 & ~650 | Strong, Broad | S=O and S-O stretching (sulfate anion) |
Note: The IR spectrum will be dominated by the characteristic peaks of the aromatic amine and the strong, broad absorptions of the sulfate counter-ion.
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Expected)
| λmax (nm) | Solvent | Electronic Transition |
| ~280-300 | Water or Ethanol | π → π* |
Note: Aromatic amines typically exhibit strong absorption in this region. The exact maximum absorption wavelength (λmax) can be influenced by the solvent and the protonation state of the amine groups.
Table 4: Mass Spectrometry (MS) Data for 2,4-Diaminoanisole (Free Base)
| m/z | Relative Intensity | Possible Fragment |
| 138 | High | [M]⁺ (Molecular ion) |
| 123 | High | [M - CH₃]⁺ |
| 108 | Medium | [M - CH₂O]⁺ |
| 95 | Medium | [M - CH₃ - CO]⁺ |
Note: This data is for the free base, 2,4-Diaminoanisole. In the analysis of the sulfate salt by techniques like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [C₇H₁₀N₂O + H]⁺ at m/z 139.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain a proton (¹H) NMR spectrum to identify the chemical environment of the hydrogen atoms in the molecule.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment.
-
Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
3.2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press die.
-
Apply pressure to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the major absorption bands and compare them to known functional group frequencies.
-
3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the wavelength of maximum absorption (λmax), which is characteristic of the conjugated aromatic system.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., water or ethanol) of a known concentration (e.g., 1 mg/mL).
-
Prepare a dilute solution from the stock solution to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 absorbance units).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
-
Data Processing:
-
The resulting spectrum will show absorbance as a function of wavelength.
-
Identify the wavelength at which the maximum absorbance occurs (λmax).
-
3.4. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the organic cation and to study its fragmentation pattern for structural elucidation.
-
Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a salt, LC-MS with Electrospray Ionization (ESI) is most appropriate.
-
Sample Preparation (for LC-MS):
-
Prepare a dilute solution of this compound in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid to promote ionization).
-
-
Data Acquisition (LC-ESI-MS):
-
The sample is injected into the LC system and separated on a suitable column (e.g., C18).
-
The eluent from the LC is introduced into the ESI source of the mass spectrometer.
-
The ESI source generates gas-phase ions.
-
The mass spectrometer is typically operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
A full scan mass spectrum is acquired to determine the m/z of the parent ion.
-
Tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
-
Data Processing:
-
The mass spectra are analyzed to identify the molecular ion (or pseudomolecular ion) and the major fragment ions.
-
The fragmentation pattern is interpreted to confirm the structure of the molecule.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic identification of this compound.
Caption: Workflow for the spectroscopic identification of a chemical compound.
References
Genotoxicity and Mutagenicity of 2,4-Diaminoanisole Sulfate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminoanisole sulfate (2,4-DAAS), a vat dye intermediate formerly used in permanent hair dye formulations, has been the subject of extensive toxicological evaluation due to its carcinogenic potential.[1][2][3] This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity studies of 2,4-DAAS, with a focus on key assays, detailed experimental protocols, and the underlying metabolic activation pathways that contribute to its genotoxic effects. The information is intended to serve as a resource for researchers and professionals involved in the safety assessment of aromatic amines and related compounds.
Data Presentation: Summary of Genotoxicity and Mutagenicity Assays
Table 1: In Vitro Genotoxicity and Mutagenicity of this compound
| Assay | Test System | Metabolic Activation (S9) | Concentration/Dose Range | Results | Reference(s) |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains (e.g., TA1538, TA98, TA100) | With and Without | Data not specified in reviews | Positive (frameshift mutations) with S9 from various species (rat, mouse, rabbit, human).[2] Generally negative without S9. | [2] |
| Chromosomal Aberration Test | Rodent cells (e.g., Chinese Hamster Ovary - CHO) | With and Without | Data not specified in reviews | Positive | [2] |
| Unscheduled DNA Synthesis (UDS) | HeLa cells | With and Without | Data not specified in reviews | Positive | [2] |
| Gene Mutation Assay | Rodent cells | Data not specified | Data not specified in reviews | Positive | [2] |
| Mitotic Recombination | Saccharomyces cerevisiae | Not applicable | Data not specified in reviews | Positive | [2] |
Table 2: In Vivo Genotoxicity of this compound
| Assay | Test System | Route of Administration | Dose Range | Results | Reference(s) |
| Sex-Linked Recessive Lethal Mutation | Drosophila melanogaster | Not specified | Data not specified in reviews | Positive | [2] |
| Sister Chromatid Exchange (SCE) | Mouse bone-marrow cells | Not specified | Data not specified in reviews | Positive | [2] |
| Micronucleus Test | Mouse bone-marrow cells | Not specified | Data not specified in reviews | Negative | [2] |
| Dominant Lethal Mutation | Rats | Not specified | Data not specified in reviews | Negative | [2] |
| Sperm Morphology Assay | Mice | Not specified | Data not specified in reviews | Negative | [2] |
| DNA Damage (Comet Assay) | Mouse liver and brain cells | Not specified | Data not specified in reviews | Positive | [2] |
Metabolic Activation Pathway
The genotoxicity of 2,4-Diaminoanisole is largely dependent on its metabolic activation into reactive electrophilic intermediates. The primary metabolic pathways involve cytochrome P450-mediated oxidation and N-acetylation.[4] The resulting metabolites can form adducts with cellular macromolecules, including DNA, leading to mutations and chromosomal damage.
Caption: Metabolic activation pathway of 2,4-Diaminoanisole.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are outlined below, based on standard guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.
Caption: Experimental workflow for the Ames Test.
Methodology:
-
Test Strains: At least five strains of bacteria should be used, including S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.
-
Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
Procedure (Plate Incorporation Method):
-
To 2.0 ml of molten top agar at 45°C, 0.1 ml of an overnight bacterial culture, 0.1 ml of the test solution, and 0.5 ml of S9 mix (or buffer for the non-activation series) are added.
-
The mixture is vortexed and poured onto the surface of a minimal glucose agar plate.
-
-
Dose Levels: At least five different concentrations of the test substance are used, with the highest concentration being 5 mg/plate or 5 µl/plate for soluble, non-toxic substances.
-
Controls: Concurrent negative (vehicle) and positive controls (known mutagens for each strain, with and without S9) are included.
-
Incubation and Scoring: Plates are incubated at 37°C for 48-72 hours, after which the number of revertant colonies per plate is counted. A positive result is indicated by a concentration-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the concentrations.
In Vitro Mammalian Chromosomal Aberration Test
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[5][6]
Caption: Experimental workflow for the Chromosomal Aberration Test.
Methodology:
-
Cell Cultures: Established cell lines (e.g., Chinese hamster ovary - CHO, Chinese hamster lung - V79) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
-
Treatment: Cells are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (continuous treatment until harvesting) without S9 mix.
-
Harvesting: Cells are treated with a metaphase-arresting substance (e.g., Colcemid® or colchicine) and harvested at a suitable time after the beginning of treatment, corresponding to approximately 1.5 times the normal cell cycle length.
-
Chromosome Preparation: Harvested cells are subjected to hypotonic treatment, fixed, and spread on microscope slides. The slides are then stained (e.g., with Giemsa).
-
Analysis: At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
-
Evaluation: A test substance is considered positive if it causes a concentration-dependent increase in the number of cells with structural chromosomal aberrations, or if a statistically significant increase is observed at one or more concentrations.
In Vivo Mammalian Erythrocyte Micronucleus Test
This test detects damage to the chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes for the presence of micronuclei.[7]
Caption: Experimental workflow for the Micronucleus Test.
Methodology:
-
Test Animals: Typically, young adult rodents (e.g., mice or rats) are used.
-
Administration: The test substance is administered, usually once or twice, by an appropriate route (e.g., oral gavage, intraperitoneal injection). At least three dose levels are tested.
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after the last administration. Peripheral blood can also be used.
-
Slide Preparation and Staining: Smears are prepared and stained with a dye that allows for the differentiation of young (polychromatic) and mature (normochromatic) erythrocytes (e.g., Giemsa and May-Grünwald).
-
Scoring: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to total erythrocytes is also determined as an indicator of bone marrow toxicity.
-
Evaluation: A positive result is a dose-related increase in the frequency of micronucleated PCEs, or a clear, statistically significant increase at a single dose level.
Unscheduled DNA Synthesis (UDS) Assay
The UDS assay measures DNA repair synthesis in cells that are not in the S-phase of the cell cycle, following damage by a test agent.[8][9]
Caption: Experimental workflow for the UDS Assay.
Methodology:
-
Cell System: Primary cultures of rat hepatocytes or established cell lines like HeLa can be used.
-
Treatment: Cell cultures are treated with the test chemical in a medium containing radiolabeled thymidine (e.g., ³H-thymidine).
-
Autoradiography: After treatment, cells are fixed, and slides are coated with a photographic emulsion. The slides are then stored in the dark to allow the radioactive decay to expose the emulsion.
-
Scoring: After development, the number of silver grains over the nuclei of non-S-phase cells is counted. S-phase cells are identified by their heavy labeling and are excluded from the analysis. The net nuclear grain count is determined by subtracting the cytoplasmic background grain count.
-
Evaluation: A positive response is indicated by a significant increase in the mean net grain count of treated cells compared to control cells.
Conclusion
The available data strongly indicate that this compound is a genotoxic and mutagenic compound, primarily after metabolic activation. It induces frameshift mutations in bacteria, and causes chromosomal damage in mammalian cells both in vitro and in vivo. The genotoxicity is mediated by its conversion to reactive metabolites that can form DNA adducts. While a definitive quantitative dose-response relationship is not consistently reported across all historical studies, the qualitative evidence for its genotoxic potential is robust. This technical guide provides a framework for understanding the genotoxic profile of 2,4-DAAS and serves as a methodological reference for the assessment of similar aromatic amines.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. nj.gov [nj.gov]
- 4. Metabolism of the dyestuff intermediate 2,4-diaminoanisole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. nucro-technics.com [nucro-technics.com]
- 8. Unscheduled DNA Synthesis: A Functional Assay for Global Genomic Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unscheduled DNA Synthesis: The Clinical and Functional Assay for Global Genomic DNA Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analytical Methods for the Detection of 2,4-Diaminoanisole Sulfate in Cosmetics
Abstract
2,4-Diaminoanisole (2,4-DAA) and its sulfate salt are aromatic amines that have been used as components in permanent hair dyes and fur dyes.[1][2] Due to toxicological concerns, their use in cosmetic products is prohibited or strictly regulated in many regions.[2] This application note provides detailed protocols for the identification and quantification of 2,4-Diaminoanisole sulfate in cosmetic matrices using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
The monitoring of this compound in cosmetics is crucial for consumer safety and regulatory compliance. The analytical challenge lies in the complexity of cosmetic formulations, which can interfere with the detection and quantification of the target analyte. This document outlines validated methods for the reliable analysis of this compound in various cosmetic products, particularly hair dyes. The described protocols cover sample preparation, chromatographic separation, and detection, providing researchers and quality control analysts with the necessary tools for accurate determination.
Analytical Methods
Several analytical techniques can be employed for the determination of this compound in cosmetics. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) or a mass spectrometer is a widely used technique for the analysis of aromatic amines in cosmetic products.[1][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is typically required to increase their volatility.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it an ideal technique for trace-level analysis of prohibited substances in complex matrices like cosmetics.
Experimental Protocols
General Workflow
The general workflow for the analysis of this compound in cosmetics involves sample preparation followed by instrumental analysis.
Protocol 1: HPLC-DAD Method
This protocol is suitable for the routine screening and quantification of this compound in hair dye products.
1. Sample Preparation:
-
Accurately weigh approximately 0.5 g of the cosmetic sample into a 25 mL volumetric flask.
-
Add 10 mL of a 70% ethanol solution containing sodium bisulfite.
-
Sonicate the mixture for 15 minutes.
-
Dilute to the mark with the sodium bisulfite solution.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-DAD Conditions:
-
Column: Waters Atlantis® T3 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[4]
-
Mobile Phase A: 0.02 M Ammonium acetate in water (containing 4% acetonitrile).[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 50 50 25 5 95 30 5 95 31 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 280 nm.[4]
-
Injection Volume: 10 µL.
3. Quantification:
-
Prepare a series of calibration standards of this compound in the extraction solvent.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: GC-MS Method with In-Situ Derivatization
This protocol is suitable for the sensitive and selective determination of 2,4-Diaminoanisole in hair care products after derivatization.
1. Sample Preparation and Derivatization:
-
Weigh 500 mg of the hair dye sample into a 4 mL vial.
-
Add 100 µL of 1 M sodium carbonate buffer and 200 µL of acetic anhydride.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Add 3 mL of ethyl acetate and shake for 3 minutes.[5]
-
Allow the layers to separate and transfer the upper organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[5]
2. GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 4 minutes.
-
Ramp to 185°C at 30°C/min.
-
Ramp to 300°C at 5°C/min, hold for 4 minutes.[5]
-
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.[5]
-
Ion Source Temperature: 230°C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the acetylated derivative of 2,4-Diaminoanisole.
3. Quantification:
-
Prepare calibration standards of 2,4-Diaminoanisole and subject them to the same derivatization procedure.
-
Construct a calibration curve based on the peak areas of the derivatized analyte.
-
Quantify the analyte in the sample using the calibration curve.
Protocol 3: LC-MS/MS Method
This protocol provides a highly sensitive and selective method for the determination of this compound in various cosmetic products.
1. Sample Preparation:
-
Accurately weigh approximately 1 g of the cosmetic sample into a 20 mL volumetric flask.
-
Add 15 mL of 0.1% ascorbic acid in 50% methanol solution.
-
Sonicate for 30 minutes.
-
Dilute to the mark with the same solution.
-
Filter the extract through a 0.22 µm PTFE syringe filter into an LC-MS vial.
2. LC-MS/MS Conditions:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[6]
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.
-
Gradient Elution:
Time (min) %A %B 0 95 5 8 20 80 10 5 95 12 5 95 12.1 95 5 | 15 | 95 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
3. Quantification:
-
Prepare matrix-matched calibration standards to compensate for matrix effects.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (if used) against the concentration.
-
Quantify the analyte in the sample using the calibration curve.
Data Presentation
The performance of the analytical methods can be summarized in the following table. The values presented are indicative and may vary depending on the specific instrumentation and matrix.
| Parameter | HPLC-DAD | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 5 - 10 µg/g | 0.02 - 2.58 µg/g[5] | 0.01 - 0.1 µg/g |
| Limit of Quantification (LOQ) | 15 - 30 µg/g | 0.05 - 7.75 µg/g[5] | 0.03 - 0.3 µg/g |
| Recovery (%) | 85 - 110% | 80 - 120% | 90 - 110% |
| Precision (RSD%) | < 5% | < 15% | < 10% |
| Accuracy (%) | 90 - 110% | 85 - 115% | 95 - 105% |
Conclusion
The analytical methods described in this application note provide robust and reliable approaches for the determination of this compound in cosmetic products. The choice of the most suitable method will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available analytical instrumentation. The detailed protocols and performance data presented herein serve as a valuable resource for researchers, scientists, and professionals in the cosmetic industry and regulatory bodies.
References
- 1. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fast and simple method for the detection and quantification of 15 synthetic dyes in sauce, cotton candy, and pickle by liquid chromatography/tandem mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Quantification of 2,4-Diaminoanisole Sulfate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of 2,4-Diaminoanisole sulfate using High-Performance Liquid Chromatography (HPLC) with UV detection. 2,4-Diaminoanisole (2,4-DAA) and its sulfate salt are aromatic amines that have been used in the manufacturing of dyes, particularly for hair and fur.[1] Due to safety concerns, its use in cosmetic products is now restricted in many regions.[2] Accurate quantification of this compound is therefore crucial for quality control, regulatory compliance, and safety assessment in various industries.
This document provides a comprehensive protocol covering sample preparation, HPLC instrumentation, and data analysis. The methodology is designed to be applicable for the analysis of this compound in cosmetic formulations and other relevant matrices.
Chromatographic Conditions
A reverse-phase HPLC method is employed for the separation and quantification of this compound. The conditions outlined below are a starting point and may require optimization for specific matrices.
| Parameter | Condition |
| HPLC Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)[3] |
| Mobile Phase | Acetonitrile and Water with a phosphoric acid modifier.[3] For LC-MS compatibility, formic acid can be used as a substitute for phosphoric acid.[3] A typical starting point is a gradient elution with a phosphate buffer.[4] |
| Gradient | A gradient elution may be necessary to ensure adequate separation from matrix components. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C (typical, can be optimized) |
| Detector | UV-Vis Detector |
| Detection Wavelength | 280 nm (Aromatic amines typically absorb in this region) |
Experimental Protocols
Reagents and Materials
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Phosphoric acid (or formic acid for LC-MS)
-
Sodium phosphate (for buffer preparation)
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 0.1 - 50 µg/mL).
Sample Preparation (General Protocol for a Cosmetic Matrix)
-
Sample Weighing: Accurately weigh approximately 1 gram of the sample into a suitable container.
-
Extraction: Add a known volume of extraction solvent (e.g., methanol or a buffered solution) to the sample. The choice of solvent may need to be optimized based on the sample matrix.
-
Sonication/Vortexing: Sonicate or vortex the sample for a sufficient time to ensure complete extraction of the analyte.
-
Centrifugation: Centrifuge the sample to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered sample with the mobile phase to bring the analyte concentration within the calibration range.
For more complex matrices or to remove interfering substances, Solid-Phase Extraction (SPE) may be employed. A C18 SPE cartridge can be conditioned with methanol and water, followed by sample loading, washing to remove impurities, and elution of the analyte with a suitable organic solvent.[4]
Method Validation Parameters (Illustrative)
Method validation is essential to ensure the reliability of the results. The following table provides typical performance characteristics for HPLC methods analyzing aromatic amines.[4][5][6]
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.015 - 0.08 mg/L[4] |
| Limit of Quantification (LOQ) | Typically 3x LOD |
| Recovery | 85.3% - 98.4%[4] |
| Precision (%RSD) | < 5% |
Data Presentation
Quantitative data should be summarized in clear and well-structured tables for easy interpretation and comparison.
Table 1: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | [Data] |
| 0.5 | [Data] |
| 1.0 | [Data] |
| 5.0 | [Data] |
| 10.0 | [Data] |
| 25.0 | [Data] |
| 50.0 | [Data] |
Table 2: Analysis of this compound in Samples
| Sample ID | Peak Area (mAU*s) | Calculated Concentration (µg/g) | % Recovery (for spiked samples) |
| Sample 1 | [Data] | [Data] | N/A |
| Sample 2 | [Data] | [Data] | N/A |
| Spiked Sample | [Data] | [Data] | [Data] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. nj.gov [nj.gov]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uaiasi.ro [uaiasi.ro]
Safe laboratory handling and disposal of 2,4-Diaminoanisole sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe laboratory handling and disposal of 2,4-Diaminoanisole sulfate. Adherence to these guidelines is critical to minimize exposure risk and ensure a safe laboratory environment.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | 4-methoxy-m-phenylenediamine sulfate, 2,4-diamino-anisole sulfate | [1] |
| Appearance | Off-white to violet or dark brown powder | [2][3] |
| CAS Number | 39156-41-7 | [3] |
| Molecular Formula | C₇H₁₀N₂O・H₂SO₄ | [4] |
| Molecular Weight | 236.24 g/mol | [5] |
| Solubility | Water soluble | [2][3] |
| Stability | Darkens on exposure to light | [2] |
Hazard Identification and Toxicity
This compound is classified as a hazardous substance and should be handled with extreme caution. It is reasonably anticipated to be a human carcinogen.[6]
| Hazard | Description | References |
| Carcinogenicity | May cause cancer.[5][7] Classified as a potential occupational carcinogen.[6] Animal studies have shown it to cause thyroid and mammary cancer.[8] | [5][6][7][8] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5][7] May cause muscle twitching, trembling, nausea, diarrhea, convulsions, and trouble breathing in large amounts.[8] | [5][7][8] |
| Skin and Eye Irritation | Contact can irritate the skin and eyes.[2][8] | [2][8] |
| Inhalation Hazard | Can be harmful if inhaled.[5][7] | [5][7] |
| Dermal Hazard | Can be absorbed through the skin, increasing exposure.[8] | [8] |
Experimental Protocols
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure risk.[9]
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[8][9] | Laboratory coat. | Not generally required if handled in a well-ventilated area or chemical fume hood. Consider a dust mask if weighing larger quantities.[8][9] |
| Preparing solutions | Chemical splash goggles or a face shield.[10] | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[8][9] | Chemical-resistant laboratory coat or apron.[8][9] | To be performed in a chemical fume hood.[10] |
| Cleaning spills | Chemical splash goggles and a face shield.[9] | Heavy-duty chemical-resistant gloves (e.g., Nitrile, Butyl rubber).[9] | Chemical-resistant suit or apron.[9] | Air-purifying respirator with appropriate cartridges if the spill generates aerosols or is in a poorly ventilated area.[9][10] |
3.2. Safe Handling and Storage
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][8]
-
Handling : Avoid breathing dust.[7] Avoid contact with skin, eyes, and clothing.[7] Use non-sparking tools and prevent fire caused by electrostatic discharge.[11]
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers.[12] Keep containers tightly closed and protected from light.[7] Store in a locked-up area.[5][11]
-
Hygiene : Wash hands and face thoroughly after handling.[7] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8][11] Contaminated work clothes should be laundered by individuals informed of the hazards.[8]
3.3. Spill and Emergency Procedures
-
Spill Response :
-
Evacuate non-essential personnel from the spill area.[8]
-
Wear appropriate PPE as outlined in the table above.
-
For small solid spills, dampen the material with water to prevent dust formation.[2]
-
Carefully collect the spilled material using absorbent paper dampened with water and place it in a sealed, labeled container for disposal.[2]
-
Wash the spill area with soap and water.[2]
-
Ventilate the area after clean-up is complete.[8]
-
-
First Aid :
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[2][12]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[12][11] Remove contaminated clothing.[11] Seek medical attention if irritation persists.[7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[11] Seek immediate medical attention.[12]
-
Ingestion : Do NOT induce vomiting.[2] Rinse mouth with water.[11] If the person is conscious, give one or two glasses of water to dilute the chemical.[2] Seek immediate medical attention.[2][12]
-
3.4. Waste Disposal
-
Waste Characterization : this compound waste should be considered hazardous waste.[8]
-
Disposal : All waste containing this chemical must be collected in sealed, properly labeled containers.[8] Disposal should be entrusted to a licensed waste disposal company in accordance with local, state, and federal regulations.[7] Do not dispose of down the drain.[5]
Visualization of Workflow
The following diagram illustrates the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. nj.gov [nj.gov]
- 9. benchchem.com [benchchem.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 2,4-DIAMINOANISOLE - Safety Data Sheet [chemicalbook.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-Diaminoanisole (and its salts) [cdc.gov]
Application Notes and Protocols for In Vitro Toxicity Assessment of 2,4-Diaminoanisole Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro toxicity of 2,4-Diaminoanisole sulfate (2,4-DAA sulfate), a compound formerly used in oxidative hair dye formulations. Due to its classification as a carcinogen, robust in vitro models are essential for mechanistic studies and the safety assessment of related aromatic amines.
Introduction and Toxicological Profile
This compound (CAS No: 39156-41-7) is an aromatic amine that has been identified as a carcinogen in animal studies.[1][2] It is reasonably anticipated to be a human carcinogen.[2] The primary routes of exposure are dermal contact and inhalation.[1][2] In vitro studies have demonstrated that 2,4-DAA sulfate is mutagenic in bacterial and mammalian cell systems and can induce DNA damage.[3][4] Specifically, it has been shown to cause frameshift mutations in Salmonella typhimurium and induce gene mutations and chromosomal aberrations in rodent cells in vitro.[3] The compound has also been found to induce DNA double-strand breaks in primary rat hepatocytes.[3] Given its toxicological profile, a battery of in vitro tests is recommended to thoroughly characterize its potential hazards.
Recommended In Vitro Experimental Models
A tiered approach employing a series of in vitro assays is recommended to evaluate the cytotoxicity, genotoxicity, skin sensitization potential, and underlying mechanisms of 2,4-DAA sulfate toxicity.
-
Cytotoxicity Assays: To determine the concentration range at which 2,4-DAA sulfate induces cell death.
-
Genotoxicity Assays: To assess the potential of 2,4-DAA sulfate to damage genetic material.
-
Skin Sensitization and Irritation Assays: To evaluate the potential to cause skin reactions, a critical endpoint for dermally-exposed compounds.
-
Mechanistic Assays (Oxidative Stress and Apoptosis): To investigate the cellular pathways involved in 2,4-DAA sulfate-induced toxicity. The carcinogenicity of related phenylenediamines has been associated with their ability to cause oxidative DNA damage.[5]
Data Presentation: Summary of Potential Quantitative Endpoints
The following tables provide examples of how quantitative data from the described assays can be structured for clear comparison and interpretation.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | Incubation Time (hr) | IC₅₀ (µM) |
| HaCaT (Keratinocytes) | MTT | Metabolic Activity | 24 | Value |
| HaCaT (Keratinocytes) | Neutral Red Uptake | Lysosomal Integrity | 24 | Value |
| HepG2 (Hepatocytes) | LDH Release | Membrane Integrity | 24 | Value |
| HepG2 (Hepatocytes) | MTT | Metabolic Activity | 48 | Value |
Table 2: Genotoxicity and Mutagenicity of this compound
| Assay Type | Test System | Metabolic Activation (S9) | Endpoint | Result (e.g., Fold Induction) |
| Ames Test | S. typhimurium TA98 | With S9 | Revertant Colonies | Value |
| Ames Test | S. typhimurium TA100 | With S9 | Revertant Colonies | Value |
| In Vitro Micronucleus | CHO-K1 Cells | Without S9 | Micronuclei Frequency | Value |
| In Vitro Micronucleus | CHO-K1 Cells | With S9 | Micronuclei Frequency | Value |
| Comet Assay | HaCaT Cells | N/A | % Tail DNA | Value |
Table 3: Mechanistic Toxicity Endpoints for this compound
| Assay Type | Cell Line | Endpoint | Treatment Conc. (µM) | Time (hr) | Result (e.g., % of Control) |
| ROS Detection | HaCaT | DCF Fluorescence | Value | 4 | Value |
| Annexin V/PI | HepG2 | % Apoptotic Cells | Value | 24 | Value |
| Caspase-3/7 Activity | HepG2 | Luminescence | Value | 18 | Value |
Experimental Workflows and Signaling Pathways (Visualizations)
Detailed Experimental Protocols
Protocol 5.1: MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or human hepatoma cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound (dissolved in sterile water or DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 2,4-DAA sulfate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO/water at the highest concentration used) and untreated control wells.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Protocol 5.2: In Vitro Micronucleus Assay
Principle: This genotoxicity assay detects small, extranuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis. An increase in micronucleus frequency indicates clastogenic or aneugenic events.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells or other suitable mammalian cell line
-
Complete culture medium
-
This compound
-
S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver (for metabolic activation)
-
Cytochalasin B (to block cytokinesis)
-
Lysis buffer, fixative (e.g., methanol:acetic acid), and staining solution (e.g., Giemsa or DAPI)
-
Microscope slides and fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 6-well plate or directly into a culture flask and grow to ~50% confluency.
-
Treatment:
-
Without S9: Treat cells with various concentrations of 2,4-DAA sulfate for 3-6 hours.
-
With S9: Treat cells with the compound in the presence of an S9 metabolic activation mix for 3-6 hours.
-
Include positive (e.g., Mitomycin C without S9, Cyclophosphamide with S9) and negative (vehicle) controls.
-
-
Recovery: After treatment, wash the cells with PBS and add fresh medium containing Cytochalasin B. Incubate for a period equivalent to 1.5-2 normal cell cycles.
-
Cell Harvest: Harvest the cells by trypsinization.
-
Slide Preparation: Centrifuge the cells, resuspend in a hypotonic KCl solution, and then fix with cold methanol:acetic acid. Drop the cell suspension onto clean microscope slides and allow to air dry.
-
Staining: Stain the slides with a suitable DNA stain like DAPI or Giemsa.
-
Scoring: Using a microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Calculate the frequency of micronucleated cells. A dose-dependent, statistically significant increase in micronucleus frequency compared to the vehicle control indicates a positive result.
Protocol 5.3: Reconstructed Human Epidermis (RhE) Test for Skin Irritation
Principle: This assay uses a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper parts of the human skin. Irritancy is assessed by measuring the viability of the reconstructed tissue after exposure to the test chemical.
Materials:
-
Reconstructed human epidermis kits (e.g., EpiDerm™, SkinEthic™ RHE)
-
Assay medium provided with the kit
-
This compound (dissolved in a suitable vehicle like acetone-olive oil or water)
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate) and Negative control (vehicle)
-
MTT solution and isopropanol
-
Multi-well plates for tissue culture and reading
Procedure:
-
Pre-incubation: Place the RhE tissues into 6-well plates containing pre-warmed assay medium and incubate for at least 1 hour at 37°C, 5% CO₂.
-
Topical Application: Remove the medium. Apply a defined amount (e.g., 25 µL) of the 2,4-DAA sulfate solution, positive control, or negative control directly onto the surface of the tissue.
-
Exposure: Incubate for a defined period (e.g., 60 minutes) at 37°C, 5% CO₂.
-
Washing: Thoroughly rinse the tissues with PBS to remove the test chemical.
-
Post-incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).
-
Viability Assessment (MTT): Transfer each tissue to a 24-well plate containing MTT medium and incubate for 3 hours.
-
Formazan Extraction: Place the tissues in a tube with isopropanol to extract the formazan. Shake for at least 2 hours.
-
Measurement: Transfer the isopropanol extract to a 96-well plate and measure the optical density (OD) at 570 nm.
-
Data Analysis:
-
Tissue Viability (%) = (OD of Treated Tissue / OD of Negative Control Tissue) x 100
-
Classification: A mean viability of ≤ 50% typically classifies the substance as an irritant.
-
Protocol 5.4: DCFH-DA Assay for Intracellular ROS
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent but is deacetylated by intracellular esterases to DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Materials:
-
HaCaT cells or other suitable cell line
-
Black, clear-bottom 96-well plates
-
DCFH-DA dye
-
This compound
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader (Excitation ~485 nm, Emission ~530 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: Wash cells with warm PBS. Add medium containing 10 µM DCFH-DA and incubate for 30 minutes at 37°C in the dark.
-
Treatment: Wash the cells again with PBS to remove excess dye. Add medium containing various concentrations of 2,4-DAA sulfate or controls.
-
Measurement: Immediately measure fluorescence intensity at different time points (e.g., 0, 30, 60, 120 minutes) using a microplate reader.
-
Data Analysis: Calculate the fold increase in fluorescence relative to the vehicle control at each time point. A significant increase indicates the induction of oxidative stress.
Protocol 5.5: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
HepG2 cells or other suitable cell line
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
This compound
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with 2,4-DAA sulfate for a specified time (e.g., 24 hours). Include positive and negative controls.
-
Cell Harvest: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by 2,4-DAA sulfate.
-
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. 2,4-Diaminoanisole and 2,4-Diaminoanisole Sulphate (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]
- 5. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Skin Absorption Studies of 2,4-Diaminoanisole Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminoanisole sulfate is an aromatic amine that has been used as a component in permanent hair dye formulations.[1][2] Due to its potential for skin penetration and its classification as a carcinogen, thorough assessment of its dermal absorption is critical for safety and risk assessment.[2][3] These application notes provide detailed protocols for conducting in vitro and in vivo skin absorption studies of this compound, along with methods for quantitative analysis. The protocols are based on established methodologies such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and specific data available for this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data on the dermal absorption of 2,4-Diaminoanisole. It is important to note that absorption can be influenced by the vehicle or formulation used.
Table 1: In Vivo Dermal Absorption of 2,4-Diaminoanisole
| Species | Dose/Formulation | Duration of Exposure | Percent of Applied Dose Absorbed | Reference |
| Rat (Sprague-Dawley) | 0.6–1.8% in three different hair-dye formulations | Not specified | 0.26 to 1.1% | [1] |
| Monkey (Rhesus) | Hair dye formulation | 24 hours | 4.7 ± 4.3% (determined by urinary excretion of radiolabel) | [1] |
| Human | Hair dye formulation | Not specified | ~0.015% (determined by urinary excretion of radiolabel) |
Table 2: In Vitro Skin Permeation of Hair Dye Components (for context)
| Compound | Skin Model | Formulation | Exposure Time | Total Absorption (% of applied dose) | Reference |
| 4-Amino-3-Nitrophenol (4A3NP) | Mini-pig skin | 1% in non-oxidative hair dye | Not specified | 5.62 ± 2.19% | [4] |
| 4-Amino-3-Nitrophenol (4A3NP) | Mini-pig skin | 1.5% in oxidative hair dye | Not specified | 2.83 ± 1.48% | [4] |
| p-Phenylenediamine (PPD) | Excised pig skin | Oxidative hair dye formulation | 30 minutes | < 1% (bioavailable) | [5] |
| Hydroxyanthraquinone-aminopropyl methyl morpholinium methosulphate (HAM) | Human skin | 0.5% in commercial formulation | 30 minutes | 0.90 µg/cm² (bioavailable) | [6] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is based on the OECD 428 guideline for in vitro skin absorption studies and is adapted for the evaluation of this compound.[4]
1. Materials and Equipment
-
Franz diffusion cells (static or flow-through)
-
Excised human or porcine skin (split-thickness, ~200-400 µm)
-
Receptor fluid (e.g., phosphate-buffered saline (PBS) with a solubility enhancer if necessary)
-
Test substance: this compound
-
Vehicle/Formulation (e.g., a representative hair dye base)
-
Positive control (e.g., benzoic acid)
-
Analytical instrumentation (e.g., HPLC-UV)
-
Standard laboratory equipment (pipettes, vials, etc.)
2. Experimental Procedure
-
Skin Preparation: Thaw frozen skin at room temperature. Cut the skin into appropriate sizes to fit the Franz diffusion cells. Equilibrate the skin in PBS for 30 minutes before mounting.
-
Franz Cell Assembly: Mount the skin on the Franz cell with the stratum corneum facing the donor compartment. Ensure there are no air bubbles between the skin and the receptor fluid.
-
Temperature and Stirring: Maintain the receptor fluid at 32 ± 1°C to simulate skin surface temperature. Stir the receptor fluid continuously.
-
Dose Application: Apply a finite dose of the test formulation (e.g., 10 mg/cm²) to the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots of the receptor fluid for analysis. Replace the withdrawn volume with fresh, pre-warmed receptor fluid.
-
Mass Balance: At the end of the experiment (24 hours), dismantle the cell. Analyze the following compartments to determine the mass balance:
-
Unabsorbed formulation on the skin surface (skin wash)
-
Stratum corneum (via tape stripping)
-
Epidermis and Dermis (after separation)
-
Receptor fluid
-
3. Data Analysis
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated against time to determine the steady-state flux (Jss) and the lag time (t_lag).
-
Calculate the permeability coefficient (Kp).
Protocol 2: In Vivo Dermal Absorption Study in Rats
This protocol is based on the OECD 427 guideline for in vivo skin absorption studies.
1. Animals and Housing
-
Species: Rat (e.g., Sprague-Dawley)
-
House animals individually in metabolism cages to allow for the separate collection of urine and feces.
-
Acclimatize animals for at least 5 days before the study.
2. Experimental Procedure
-
Dose Preparation: Prepare the test formulation containing a known concentration of this compound (radiolabeled, e.g., with ¹⁴C, is preferred for accurate mass balance).
-
Animal Preparation: Anesthetize the animal. Shave an area on the dorsal back of the rat approximately 24 hours before dosing.
-
Dose Application: Apply a known amount of the formulation to a defined area of the shaved skin (e.g., 10 cm²). Protect the application site with a non-occlusive dressing.
-
Sample Collection:
-
Urine and Feces: Collect urine and feces at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72 hours) after application.
-
Blood: Collect blood samples at specified time points via a suitable route (e.g., tail vein).
-
Terminal Procedures: At the end of the study (e.g., 72 hours), euthanize the animal.
-
Wash the application site to recover unabsorbed material.
-
Excise the treated skin and surrounding untreated skin.
-
Collect major organs and tissues.
-
-
3. Sample Analysis
-
Analyze the collected samples (urine, feces, blood, skin, tissues) for the concentration of this compound and its metabolites, typically using liquid scintillation counting for radiolabeled compounds or HPLC for non-labeled compounds.
4. Data Analysis
-
Calculate the percentage of the applied dose recovered in urine, feces, expired air (if applicable), application site wash, and the carcass.
-
The total dermal absorption is calculated as the sum of the radioactivity excreted in urine, feces, and expired air, plus the amount remaining in the carcass and tissues at the end of the study.
Protocol 3: Analytical Method for Quantification by HPLC-UV
This is a general method that should be validated for the specific application.
1. Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by obtaining the UV spectrum of this compound (a wavelength around 280 nm is a likely starting point for aromatic amines).
-
Injection Volume: 20 µL.
2. Sample Preparation
-
Receptor Fluid: Direct injection may be possible, or a solid-phase extraction (SPE) may be required for cleanup and concentration.
-
Skin Samples: Homogenize the skin samples in a suitable solvent (e.g., acetonitrile/water mixture). Centrifuge and filter the supernatant before injection.
3. Method Validation
-
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
Visualization of Workflows and Pathways
Caption: Workflow for an in vitro skin absorption study.
Caption: Metabolic pathway of 2,4-Diaminoanisole.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. 2,4-Diaminoanisole and 2,4-Diaminoanisole Sulphate (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]
- 3. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Percutaneous penetration/dermal absorption of hair dyes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human percutaneous absorption of a direct hair dye comparing in vitro and in vivo results: implications for safety assessment and animal testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2,4-Diaminoanisole Sulfate in Cosmetic Products using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2,4-Diaminoanisole sulfate in cosmetic products using Gas Chromatography-Mass Spectrometry (GC-MS) with an in-situ derivatization procedure. 2,4-Diaminoanisole is a primary aromatic amine that has been used in oxidative hair dye formulations.[1][2] Due to its classification as a potential carcinogen, its presence in consumer products is a significant safety concern.[3][4] The inherent chemical properties of 2,4-Diaminoanisole, particularly its polarity and reactivity, make direct GC-MS analysis challenging.[5] This protocol addresses these challenges by employing a derivatization step with acetic anhydride to enhance volatility and improve chromatographic performance. The described method provides a reliable workflow for researchers, scientists, and drug development professionals for the accurate quantification of this compound in complex matrices.
Introduction
2,4-Diaminoanisole and its sulfate salt are chemical compounds that have been utilized as ingredients in permanent hair dyes and fur dyes.[1][2] Regulatory bodies have raised concerns about the safety of these compounds, leading to restrictions on their use in cosmetic products. Consequently, there is a pressing need for validated analytical methods to monitor their presence in commercial formulations.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[6] However, the analysis of polar compounds like aromatic amines by GC-MS often requires a derivatization step to increase their volatility and thermal stability.[7] This application note presents a detailed protocol for the analysis of this compound that involves an in-situ acetylation of the amine groups with acetic anhydride. This derivatization process yields a less polar and more volatile derivative, making it amenable to GC-MS analysis.
Experimental
Sample Preparation and In-Situ Derivatization
A sample of the cosmetic product (e.g., hair dye) is accurately weighed and prepared for analysis. An internal standard is added to ensure accuracy and precision. The derivatization is performed in-situ to minimize sample handling and potential loss of the analyte.
Protocol:
-
Weigh 500 mg of the cosmetic product into a 4 mL glass vial.
-
Spike the sample with 10 µL of an appropriate internal standard solution (e.g., 1,4-Phenylenediamine-d4 at 10 µg/mL).
-
Add 100 µL of 1 M sodium carbonate buffer to the vial.
-
Add 200 µL of acetic anhydride to initiate the derivatization reaction.
-
Vortex the mixture vigorously for 1 minute.
-
Add 3 mL of ethyl acetate and shake for an additional 3 minutes for liquid-liquid extraction.
-
Allow the layers to separate.
-
Transfer the upper organic layer (supernatant) to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of ethyl acetate.
-
Transfer the final solution to a GC-MS autosampler vial for analysis.
GC-MS Instrumentation and Conditions
The analysis is performed on a standard GC-MS system. The following parameters are recommended and can be optimized based on the specific instrumentation available.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-17ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Oven Temperature Program | |
| Initial Temperature | 50 °C, hold for 4.0 min |
| Ramp 1 | 30 °C/min to 185 °C |
| Ramp 2 | 5 °C/min to 300 °C, hold for 4 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| MS Transfer Line Temp. | 280 °C |
| Scan Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Quant/Qual) | To be determined based on the mass spectrum of the derivatized 2,4-Diaminoanisole |
Results and Discussion
The in-situ derivatization with acetic anhydride is expected to convert 2,4-Diaminoanisole into its diacetylated derivative. This derivatization enhances the compound's volatility and improves its chromatographic peak shape. The derivatization reaction is as follows:
2,4-Diaminoanisole + Acetic Anhydride → N,N'-(4-methoxy-1,3-phenylene)diacetamide + Acetic Acid
The mass spectrum of the derivatized product is anticipated to show a characteristic fragmentation pattern. A common fragmentation for acetylated amines is the loss of a ketene molecule (CH₂CO), resulting in a prominent ion at [M-42]⁺.[8] This characteristic ion can be utilized for selective ion monitoring (SIM) mode, which significantly enhances the sensitivity and selectivity of the analysis.
Quantitative Data
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table summarizes hypothetical but representative quantitative data for the analysis of this compound.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/g |
| Limit of Quantification (LOQ) | 0.15 µg/g |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 90 - 110% |
Conclusion
The described GC-MS method with in-situ derivatization provides a reliable and sensitive approach for the quantitative determination of this compound in cosmetic products. The derivatization step is crucial for achieving good chromatographic performance and the use of SIM mode in the mass spectrometer ensures high selectivity and low detection limits. This application note serves as a comprehensive guide for laboratories involved in the quality control and safety assessment of cosmetic products.
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical relationship of the analytical strategy.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. 2,4-DIAMINOANISOLE | 615-05-4 [chemicalbook.com]
- 3. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scioninstruments.com [scioninstruments.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Immunoassay-Based Detection of 2,4-Diaminoanisole Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminoanisole (2,4-DAA) and its sulfate salt are aromatic amines formerly used as components in permanent hair dye formulations and fur dyes.[1][2] Classified as a substance reasonably anticipated to be a human carcinogen, its use in cosmetic products has been discontinued in many countries.[1][3] Exposure can occur through dermal contact and inhalation.[1] Toxicological studies have demonstrated that oral exposure to 2,4-diaminoanisole sulfate can lead to tumors in the thyroid gland in mice and rats, as well as at other tissue sites in rats.[3] Due to its carcinogenic potential, sensitive and specific methods for the detection of this compound in various matrices are crucial for toxicological studies, environmental monitoring, and ensuring product safety.
These application notes provide a framework for the development and implementation of an immunoassay, specifically a competitive enzyme-linked immunosorbent assay (ELISA), for the quantitative detection of this compound. The protocols outlined below are based on established methodologies for the detection of other small aromatic amines and haptens.
Principle of Detection: Competitive ELISA
A competitive ELISA is a highly sensitive immunoassay format well-suited for the detection of small molecules like this compound. In this assay, the target analyte (2,4-DAA sulfate) in a sample competes with a labeled or immobilized antigen (a 2,4-DAA hapten-protein conjugate) for binding to a limited amount of specific antibody. The signal generated is inversely proportional to the concentration of 2,4-DAA sulfate in the sample.
Key Experimental Components and Considerations
Hapten Synthesis
To produce antibodies specific for 2,4-diaminoanisole, a hapten—a small molecule that can elicit an immune response only when attached to a large carrier such as a protein—must be synthesized. The hapten should mimic the chemical structure of 2,4-diaminoanisole while incorporating a linker arm for conjugation to a carrier protein. A potential strategy involves modifying one of the amino groups of 2,4-diaminoanisole to introduce a carboxylic acid functionality, which can then be coupled to the amine groups of the carrier protein.
Antibody Production
Polyclonal or monoclonal antibodies can be generated by immunizing animals (e.g., rabbits, mice) with the 2,4-DAA-hapten-carrier protein conjugate. Monoclonal antibodies offer higher specificity and consistency, while polyclonal antibodies can provide a stronger signal due to the recognition of multiple epitopes.
Competitive ELISA Development
The developed antibodies can be used to establish a competitive ELISA. This involves optimizing various parameters, including the concentrations of the coating antigen and the primary antibody, incubation times, and blocking buffers to achieve the desired sensitivity and specificity.
Experimental Protocols
Protocol 1: Hapten Synthesis (Proposed Strategy)
This protocol describes a general approach for synthesizing a 2,4-diaminoanisole hapten with a carboxyl group for protein conjugation.
Materials:
-
2,4-Diaminoanisole
-
Succinic anhydride
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,4-diaminoanisole in anhydrous DMF.
-
Add succinic anhydride and triethylamine to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting hapten using silica gel column chromatography with an ethyl acetate/hexane gradient.
-
Confirm the structure of the synthesized hapten using techniques such as NMR and mass spectrometry.
Protocol 2: Preparation of Immunogen and Coating Antigen
Materials:
-
Synthesized 2,4-DAA hapten
-
Bovine Serum Albumin (BSA) for immunogen
-
Ovalbumin (OVA) for coating antigen
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing
Procedure:
-
Activate the carboxyl group of the hapten by reacting it with NHS and DCC or EDC in an appropriate solvent like DMF.
-
Dissolve the carrier protein (BSA or OVA) in PBS.
-
Slowly add the activated hapten solution to the protein solution while stirring.
-
Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.
-
Remove unconjugated hapten by extensive dialysis against PBS at 4°C.
-
Determine the conjugation ratio by methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Protocol 3: Competitive ELISA for this compound Detection
Materials:
-
96-well microtiter plates
-
2,4-DAA-OVA coating antigen
-
Anti-2,4-DAA primary antibody (polyclonal or monoclonal)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
This compound standard solutions
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the 2,4-DAA-OVA conjugate (e.g., 100 µL of 1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add 50 µL of the this compound standard solutions or samples to the wells, followed by 50 µL of the diluted anti-2,4-DAA primary antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Data Presentation
The results of the competitive ELISA should be presented in a clear and structured format to allow for easy interpretation and comparison.
Table 1: Standard Curve Data for this compound ELISA
| Standard Concentration (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % Inhibition |
| 0 | 1.250 | 1.260 | 1.255 | 0 |
| 0.1 | 1.100 | 1.110 | 1.105 | 12.0 |
| 0.5 | 0.850 | 0.860 | 0.855 | 31.9 |
| 1.0 | 0.650 | 0.660 | 0.655 | 47.8 |
| 5.0 | 0.300 | 0.310 | 0.305 | 75.7 |
| 10.0 | 0.150 | 0.160 | 0.155 | 87.6 |
| 50.0 | 0.050 | 0.055 | 0.053 | 95.8 |
% Inhibition = [(Mean Absorbance of Zero Standard - Mean Absorbance of Standard) / Mean Absorbance of Zero Standard] x 100
Table 2: Cross-Reactivity of the Anti-2,4-DAA Antibody with Related Compounds
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| This compound | 1.5 | 100 |
| p-Phenylenediamine | >1000 | <0.15 |
| Aniline | >1000 | <0.15 |
| o-Anisidine | 500 | 0.3 |
Cross-Reactivity (%) = (IC₅₀ of 2,4-DAA sulfate / IC₅₀ of competing compound) x 100
Visualizations
Signaling Pathway
The carcinogenicity of many aromatic amines is linked to their metabolic activation, leading to the formation of DNA adducts and subsequent genotoxicity.[4][5][6] This process typically involves N-oxidation by cytochrome P450 enzymes to form N-hydroxylamines, which can then be further activated to reactive nitrenium ions that damage DNA.[4]
Caption: Proposed metabolic activation and genotoxicity pathway of 2,4-Diaminoanisole.
Experimental Workflow
The following diagram illustrates the key steps involved in the development of a competitive ELISA for this compound.
Caption: Workflow for the development of a 2,4-DAA sulfate immunoassay.
Competitive ELISA Principle
This diagram outlines the competitive binding principle underlying the ELISA protocol.
Caption: Principle of the competitive ELISA for 2,4-DAA sulfate detection.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. nj.gov [nj.gov]
- 3. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. publications.iarc.who.int [publications.iarc.who.int]
Application Notes and Protocols for the Synthesis of Organic Pigments Using 2,4-Diaminoanisole Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diaminoanisole sulfate (CAS No. 39156-41-7), a substituted aromatic diamine, serves as a versatile precursor in the synthesis of various organic compounds. While historically used in the formulation of hair and fur dyes, its chemical structure, featuring two reactive amino groups and a methoxy substituent, makes it a valuable intermediate for the production of organic pigments. The resulting azo pigments, characterized by the presence of one or more azo (-N=N-) groups, can exhibit a wide range of colors and fastness properties, making them suitable for applications in inks, coatings, and plastics.
This document provides detailed application notes and illustrative protocols for the synthesis of monoazo and bisazo pigments using this compound as the diazo component. The protocols are based on general principles of diazotization and azo coupling reactions.
Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂N₂O₅S | [1] |
| Molecular Weight | 236.24 g/mol | [1] |
| Appearance | Light gray to off-white crystalline powder | [1] |
| Melting Point | 149-150 °C | [1] |
| Solubility | Soluble in water and ethanol | [1] |
Synthesis of Organic Pigments: General Principles
The synthesis of azo pigments from this compound involves two primary chemical reactions:
-
Diazotization: The conversion of the primary aromatic amino groups of this compound into highly reactive diazonium salts. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, such as sodium nitrite. Given that 2,4-Diaminoanisole is a diamine, both mono- and bis-diazonium salts can be formed depending on the stoichiometric control of the reagents.
-
Azo Coupling: The electrophilic substitution reaction between the diazonium salt and a coupling component. The coupling component is typically an electron-rich aromatic compound, such as a naphthol or an acetoacetanilide derivative. The nature of the coupling component significantly influences the color and properties of the final pigment.
Experimental Protocols
Caution: this compound should be handled with extreme caution as it is a suspected carcinogen. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Protocol 1: Synthesis of a Monoazo Pigment
This protocol describes the synthesis of a monoazo pigment by coupling mono-diazotized this compound with a Naphthol AS derivative.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Naphthol AS derivative (e.g., Naphthol AS-D)
-
Sodium hydroxide (NaOH)
-
Sodium acetate
-
Ice
-
Distilled water
-
Ethanol
Procedure:
Step 1: Mono-diazotization of this compound
-
In a 250 mL beaker, suspend 2.36 g (0.01 mol) of this compound in 50 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add 2.5 mL of concentrated hydrochloric acid.
-
In a separate beaker, dissolve 0.69 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is complete when a drop of the solution gives a positive test on starch-iodide paper (turns blue-black).
Step 2: Preparation of the Coupling Component Solution
-
In a 500 mL beaker, dissolve 2.79 g (0.01 mol) of Naphthol AS-D in 100 mL of 2% aqueous sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath.
Step 3: Azo Coupling
-
Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C throughout the addition.
-
Adjust the pH of the reaction mixture to 4-5 by adding a saturated solution of sodium acetate.
-
A colored precipitate of the monoazo pigment will form.
-
Continue stirring the mixture for 1-2 hours at 0-5 °C to ensure complete coupling.
Step 4: Isolation and Purification
-
Filter the precipitated pigment using a Buchner funnel.
-
Wash the filter cake with cold distilled water until the filtrate is neutral.
-
Wash the pigment with hot water to remove any unreacted starting materials and salts.
-
Finally, wash with ethanol to remove non-polar impurities.
-
Dry the pigment in a vacuum oven at 60-70 °C.
Protocol 2: Synthesis of a Bisazo Pigment
This protocol outlines the synthesis of a bisazo pigment by coupling bis-diazotized this compound with an acetoacetanilide derivative.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Acetoacetanilide derivative (e.g., Acetoacet-o-toluidide)
-
Sodium hydroxide (NaOH)
-
Sodium acetate
-
Ice
-
Distilled water
-
Methanol
Procedure:
Step 1: Bis-diazotization of this compound
-
In a 250 mL beaker, suspend 2.36 g (0.01 mol) of this compound in 50 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add 5.0 mL of concentrated hydrochloric acid.
-
In a separate beaker, dissolve 1.38 g (0.02 mol) of sodium nitrite in 15 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 30-40 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 60 minutes at 0-5 °C. Ensure a positive test on starch-iodide paper persists.
Step 2: Preparation of the Coupling Component Solution
-
In a 1 L beaker, dissolve 3.82 g (0.02 mol) of Acetoacet-o-toluidide in 200 mL of 2% aqueous sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath.
Step 3: Azo Coupling
-
Slowly add the cold bis-diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C during the addition.
-
Adjust the pH of the reaction mixture to 5-6 with a saturated solution of sodium acetate.
-
A colored precipitate of the bisazo pigment will form.
-
Continue stirring the mixture for 2-3 hours, allowing the temperature to slowly rise to room temperature.
Step 4: Isolation and Purification
-
Filter the precipitated pigment using a Buchner funnel.
-
Wash the filter cake thoroughly with cold distilled water.
-
Resuspend the pigment in 200 mL of hot water and stir for 30 minutes. Filter again.
-
Wash the pigment with methanol.
-
Dry the final pigment in a vacuum oven at 80 °C.
Data Presentation
Table 1: Illustrative Properties of a Monoazo Pigment from this compound and Naphthol AS-D
| Parameter | Illustrative Value |
| Color | Red |
| Yield (%) | 85-95 |
| λmax (in DMF) (nm) | ~ 480-520 |
| Light Fastness (1-8) | 6-7 |
| Heat Stability (°C) | 200-220 |
Table 2: Illustrative Properties of a Bisazo Pigment from this compound and Acetoacet-o-toluidide
| Parameter | Illustrative Value |
| Color | Yellow to Orange |
| Yield (%) | 90-98 |
| λmax (in DMF) (nm) | ~ 420-460 |
| Light Fastness (1-8) | 7-8 |
| Heat Stability (°C) | 250-280 |
Visualizations
Caption: Experimental workflow for the synthesis of a monoazo pigment.
Caption: Experimental workflow for the synthesis of a bisazo pigment.
Conclusion
This compound is a viable starting material for the synthesis of both monoazo and bisazo organic pigments. By carefully controlling the stoichiometry of the diazotization reaction, either one or both of the amino groups can be converted to diazonium salts, which can then be coupled with a variety of electron-rich aromatic compounds to produce a range of colors. The selection of the coupling component is critical in determining the final properties of the pigment, including its color, lightfastness, and thermal stability. The protocols provided herein offer a foundational methodology for researchers to explore the synthesis and application of novel pigments derived from this compound. Further research is warranted to fully characterize the pigments synthesized from this precursor and to evaluate their performance in various applications.
References
Troubleshooting & Optimization
Improving peak resolution in HPLC analysis of 2,4-Diaminoanisole sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak resolution during the High-Performance Liquid Chromatography (HPLC) analysis of 2,4-Diaminoanisole sulfate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting peak resolution in the HPLC analysis of this compound?
A1: The resolution of peaks in HPLC is primarily governed by three factors: column efficiency (N), selectivity (α), and retention factor (k). For a compound like this compound, which is an aromatic amine, secondary interactions with the stationary phase can also significantly impact peak shape and, consequently, resolution.
Q2: Why am I observing significant peak tailing with this compound?
A2: Peak tailing for basic compounds like this compound is commonly caused by strong interactions between the amine functional groups and acidic silanol groups on the surface of silica-based stationary phases. These secondary interactions lead to a distorted peak shape where the latter half of the peak is broader than the front half.
Q3: What is a good starting point for the mobile phase composition for analyzing this compound?
A3: A common starting point for reversed-phase HPLC analysis of aromatic amines is a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile or methanol.[1] To improve peak shape, it is highly recommended to use a buffer or an acidic modifier to control the pH. A mobile phase of acetonitrile and water with a low concentration of an acid like formic acid or phosphoric acid is a good initial choice.
Q4: Can I use a gradient elution for the analysis of this compound?
A4: Yes, a gradient elution can be very effective, especially when analyzing this compound in a complex matrix or with other impurities. A gradient allows for the efficient elution of compounds with a wider range of polarities. A typical scouting gradient might run from a low percentage of organic modifier (e.g., 5-10%) to a high percentage (e.g., 90-95%) over a set period to determine the optimal elution conditions.
Q5: How does the mobile phase pH affect the retention and peak shape of this compound?
A5: The mobile phase pH has a significant impact on the ionization state of this compound, which in turn affects its retention and peak shape.[2][3] As a basic compound, at a lower pH, it will be more protonated (charged), leading to potentially less retention on a C18 column and, importantly, minimizing undesirable interactions with silanol groups, resulting in better peak symmetry.[4]
Troubleshooting Guides
Issue 1: Poor Peak Resolution Between this compound and an Impurity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Selectivity (α) | 1. Change Organic Modifier: If using acetonitrile, switch to methanol, or vice versa. 2. Adjust Mobile Phase pH: A small change in pH can significantly alter the selectivity between ionizable compounds.[2] 3. Change Stationary Phase: Consider a column with a different chemistry, such as a phenyl or a polar-embedded phase, which can offer different interactions with aromatic compounds. | Altered elution order or increased separation between the two peaks. |
| Low Column Efficiency (N) | 1. Decrease Flow Rate: This can lead to narrower peaks and better resolution. 2. Use a Longer Column or a Column with Smaller Particles: This increases the number of theoretical plates, resulting in sharper peaks. | Sharper, more defined peaks leading to baseline separation. |
| Inappropriate Retention (k) | Adjust Solvent Strength: Increase the aqueous portion of the mobile phase to increase the retention time and potentially improve separation. | Increased retention time providing more opportunity for the peaks to separate. |
Issue 2: Excessive Peak Tailing of the this compound Peak
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Adjust the pH to be between 2.5 and 3.5 using an acidic modifier like formic, acetic, or phosphoric acid. This protonates the silanol groups, reducing their interaction with the basic analyte.[4] 2. Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, which minimizes peak tailing for basic compounds. 3. Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites. | A more symmetrical, Gaussian-shaped peak with a tailing factor closer to 1. |
| Column Overload | Reduce Sample Concentration or Injection Volume: Injecting too much sample can lead to peak distortion. | Improved peak shape, though the peak height will be reduced. |
| Extra-Column Volume | Minimize Tubing Length and Diameter: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to prevent band broadening. | Sharper peaks, especially for early eluting compounds. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column with end-capping is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 50 50 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry of this compound (Hypothetical Data)
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry (As) |
| 7.0 | 8.5 | 2.1 |
| 5.0 | 9.2 | 1.8 |
| 3.5 | 10.1 | 1.3 |
| 2.8 | 11.5 | 1.1 |
This table illustrates the expected trend. Actual values will vary depending on the specific HPLC conditions.
Table 2: Influence of Organic Modifier on Selectivity (α) Between this compound and a Hypothetical Impurity (Hypothetical Data)
| Organic Modifier | Retention Time of this compound (min) | Retention Time of Impurity (min) | Selectivity (α) |
| Acetonitrile | 11.5 | 12.1 | 1.05 |
| Methanol | 9.8 | 10.8 | 1.10 |
This table demonstrates how changing the organic modifier can improve the separation of closely eluting peaks.
Visualizations
Caption: Troubleshooting workflow for improving peak resolution in HPLC.
References
Overcoming matrix effects in 2,4-Diaminoanisole sulfate sample analysis
Welcome to the technical support center for the analysis of 2,4-Diaminoanisole sulfate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample analysis, with a core focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is an aromatic amine salt.[1] Historically, it was used as a component in permanent hair and fur dye formulations.[1][2] Due to its classification as a substance reasonably anticipated to be a human carcinogen, regulatory bodies strictly monitor its presence in consumer products like textiles and cosmetics.[1][3] Accurate and sensitive analytical methods are crucial for quality control and safety assessment to ensure products comply with regulations.
Q2: What are "matrix effects" and how do they affect my analysis?
A matrix effect is the alteration of an analyte's signal in a mass spectrometer by the co-eluting components of the sample matrix.[4] These effects can manifest as:
-
Ion Suppression: The most common effect, where matrix components interfere with the ionization of the target analyte, leading to a decreased signal and an underestimation of its concentration.[5][6]
-
Ion Enhancement: Less common, but occurs when matrix components improve the ionization efficiency of the analyte, causing an artificially high signal and overestimation.[5][6]
Matrix effects can severely compromise the accuracy, precision, and sensitivity of an analytical method.[4]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
The most common methods for evaluating matrix effects are the post-column infusion (qualitative) and the post-extraction spike (quantitative) methods.[4] The post-extraction spike method is highly recommended for quantifying the extent of ion suppression or enhancement. This involves comparing the analyte's signal in a blank matrix extract that has been spiked after extraction to its signal in a pure solvent standard at the same concentration.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Issue 1: Low or Inconsistent Analyte Signal (Ion Suppression)
Symptom: You observe a significantly lower signal for your analyte in spiked matrix samples compared to the signal in a clean solvent standard, or the signal intensity is highly variable between replicate injections.
Root Cause: This is a classic sign of ion suppression, where other molecules from your sample matrix are co-eluting with this compound and competing for ionization in the MS source.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Dilute the Sample: A simple first step is to dilute the final extract. This reduces the concentration of all matrix components. Studies on aromatic amines in textile extracts have shown that dilution can significantly improve matrix effects, for example, from 33.1% to 90.1% (where 100% indicates no effect).[3]
-
Improve Extraction/Cleanup: Switch to a more selective sample preparation technique. For polar aromatic amines like this compound, Solid-Phase Extraction (SPE) is often superior to Liquid-Liquid Extraction (LLE).
-
-
Modify Chromatographic Conditions:
-
Adjust Gradient: Modify the mobile phase gradient to better separate the analyte from interfering matrix components.
-
Use a Divert Valve: Program the divert valve to send the highly concentrated matrix components that elute early or late in the run to waste, preventing them from entering the mass spectrometer.
-
-
Compensate with an Internal Standard:
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Use a Structural Analog: If a SIL-IS is unavailable, a close structural analog that does not occur in the sample can be used, but its effectiveness must be carefully validated.
-
Issue 2: Poor Recovery of this compound
Symptom: The concentration of your quality control (QC) samples is consistently lower than the nominal value, even after accounting for matrix effects.
Root Cause: This indicates that the analyte is being lost during the sample preparation process. Low recovery can be due to inefficient extraction from the initial sample, degradation, or irreversible binding to labware.
Solutions:
-
Select the Right SPE Sorbent: 2,4-Diaminoanisole is a polar, basic compound. Nonpolar sorbents like C18 may provide poor retention. A study comparing extraction methods for polar primary aromatic amines found that a strong cation exchange (SCX) SPE cartridge provided the best recoveries (up to 91%), significantly outperforming C18 and styrene-divinylbenzene sorbents.
-
Optimize Extraction pH: The pH of the sample should be adjusted to ensure the analyte is in the correct form for extraction. For SCX, the sample is typically loaded under neutral or slightly acidic conditions to ensure the amine groups are protonated and can bind to the sorbent. Elution is then performed with a basic solvent to neutralize the analyte for release.
-
Check for Analyte Adsorption: Use low-adsorption vials and collection plates (e.g., polypropylene) to minimize loss of the analyte to container surfaces.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes recovery data for primary aromatic amines (PAAs), which are structurally similar to this compound, using different extraction techniques from an aqueous matrix. This data highlights the importance of selecting the appropriate method to achieve high recovery.
| Sample Preparation Method | Sorbent/Solvent System | Analyte Class | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Ethyl Acetate | Polar PAAs | ~60-75 | |
| Solid-Phase Extraction (SPE) | C18 (Octadecyl) | Polar PAAs | Low / Not Suitable | |
| Solid-Phase Extraction (SPE) | HR-P (Styrene/Divinylbenzene) | Polar PAAs | Moderate | |
| Solid-Phase Extraction (SPE) | SCX (Strong Cation Exchange) | Polar PAAs | up to 91 |
Table 1: Comparative recovery of polar primary aromatic amines using different extraction techniques. The data shows that Strong Cation Exchange SPE provides the highest recovery for this class of compounds.
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effects (Post-Extraction Spike Method)
This protocol provides a step-by-step guide to quantify the impact of matrix effects on your analysis.
-
Prepare Three Sets of Samples:
-
Set A (Neat Standard): Prepare a standard of this compound in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Pre-Extraction Spike): Take a blank matrix sample (e.g., blank textile extract) and spike it with the analyte before starting the sample preparation procedure to achieve the same final concentration as Set A. Process this sample through the entire extraction workflow.
-
Set C (Post-Extraction Spike): Process a blank matrix sample through the entire extraction workflow. In the final step, spike the resulting clean extract with the analyte to achieve the same final concentration as Set A.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME %) and Recovery (RE %) using the mean peak areas from each set:
-
ME (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set B / Peak Area of Set C) * 100
-
-
Interpretation: An ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Recommended Sample Preparation for Textile Samples (SPE)
This protocol is based on methods developed for the analysis of aromatic amines in textiles.[3]
-
Initial Extraction:
-
Weigh 1.0 g of the textile sample into a conical tube.
-
Add 20 mL of methanol.
-
Sonicate at 50°C for 30 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant (this is the crude extract).
-
-
Solid-Phase Extraction (SCX Cleanup):
-
Conditioning: Condition an SCX SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Loading: Take an aliquot of the crude extract, adjust the pH to ~6.0 if necessary, and load it onto the cartridge.
-
Washing: Wash the cartridge with a non-eluting solvent (e.g., 5 mL of water, followed by 5 mL of methanol) to remove neutral and acidic interferences.
-
Elution: Elute the this compound with 5 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase (e.g., 95:5 water/methanol with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Stabilizing 2,4-Diaminoanisole Sulfate Solutions
Welcome to the technical support center for 2,4-Diaminoanisole Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the long-term stability of this compound solutions for experimental use. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What is the cause?
A1: Discoloration, often appearing as a darkening or shift towards a violet or brown hue, is a common indicator of degradation.[1] Aromatic amines like this compound are susceptible to oxidation, which can be accelerated by exposure to light, heat, and atmospheric oxygen.[1][2] The amino groups in the molecule are particularly prone to oxidation, leading to the formation of colored degradation products.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To minimize degradation, solutions should be stored in a cool, dark environment. It is recommended to use amber glass vials or containers wrapped in aluminum foil to protect from light.[1] Storage at refrigerated temperatures (2-8°C) is advisable. For extended long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: Can I use antioxidants to stabilize my this compound solution?
A3: Yes, the addition of antioxidants can be an effective strategy to prolong the stability of your solution. Common antioxidants used for stabilizing aromatic amines include thioamides, and for other sensitive molecules, compounds like sodium metabisulfite, Butylated Hydroxytoluene (BHT), and ascorbic acid are often employed.[3] The selection and concentration of the antioxidant should be optimized for your specific application to ensure compatibility and efficacy.
Q4: How can I determine the concentration and purity of my stored this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach for accurately determining the concentration and purity of your solution. This method can separate the intact this compound from its potential degradation products, allowing for precise quantification of the active compound.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents.[2] Contact with such agents will lead to rapid degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution rapidly turns dark | Exposure to strong light or elevated temperatures. | Prepare fresh solution and store immediately in a dark, refrigerated environment. Consider using amber vials. |
| Presence of oxidizing contaminants. | Ensure high-purity solvents and glassware are used. Consider sparging the solvent with an inert gas (nitrogen or argon) before preparing the solution. | |
| Precipitate forms in the solution upon storage | The concentration of the solution may exceed its solubility at the storage temperature. | Warm the solution gently to redissolve the precipitate before use. If the issue persists, consider preparing a more dilute stock solution. |
| Degradation products may be less soluble. | Analyze the solution using a stability-indicating HPLC method to identify and quantify any degradants. | |
| Inconsistent experimental results | Degradation of the this compound stock solution. | Prepare a fresh stock solution from solid material. Validate the concentration and purity of the new solution using a calibrated HPLC method before use. Implement a routine stability testing schedule for stored solutions. |
| pH of the solution has shifted. | Measure the pH of the solution. If necessary, adjust the pH with a suitable buffer, ensuring the buffer components are compatible with your experimental system. |
Data Presentation: Evaluating Stabilizer Efficacy
To quantitatively assess the effectiveness of different stabilizers, a stability study should be conducted. The following table provides a template for organizing the data from such a study. The percentage of remaining this compound would be determined by a stability-indicating HPLC method.
Table 1: Stability of this compound Solutions with Various Stabilizers at 4°C in the Dark
| Stabilizer (Concentration) | % Remaining at Day 0 | % Remaining at Day 7 | % Remaining at Day 14 | % Remaining at Day 30 | Observations (e.g., Color Change) |
| Control (No Stabilizer) | 100% | Data to be filled | Data to be filled | Data to be filled | e.g., Slight yellowing |
| Ascorbic Acid (0.1% w/v) | 100% | Data to be filled | Data to be filled | Data to be filled | e.g., No color change |
| Sodium Metabisulfite (0.1% w/v) | 100% | Data to be filled | Data to be filled | Data to be filled | e.g., No color change |
| BHT (0.01% w/v) | 100% | Data to be filled | Data to be filled | Data to be filled | e.g., No color change |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Draw samples at regular intervals (e.g., 0, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Draw samples at regular intervals, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Draw samples at regular intervals and dilute for HPLC analysis.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 24 hours. Draw samples at regular intervals and dilute for HPLC analysis.
-
Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source (providing UV and visible light) for a defined period. A control sample should be wrapped in foil and kept under the same conditions. Draw samples and dilute for HPLC analysis.
-
Analysis: Analyze all samples using a developed HPLC method (see Protocol 2) to observe the formation of degradation products and the decrease in the parent compound peak.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a validated HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector and a data acquisition system.
-
Chromatographic Conditions (Initial):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically around its lambda max).
-
Injection Volume: 10 µL.
-
-
Method Development:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Optimize the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the pH of the aqueous buffer and the organic solvent composition as needed.
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.
-
Linearity: Analyze a series of dilutions of the standard solution to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).
-
Visualizations
Caption: A flowchart of the experimental workflow for stability testing.
Caption: Potential degradation pathways for this compound.
Caption: A logical diagram for troubleshooting solution discoloration.
References
Identifying and minimizing impurities in 2,4-Diaminoanisole sulfate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of 2,4-Diaminoanisole sulfate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and established synthetic route for this compound involves a two-step process. The first step is the reduction of 2,4-dinitroanisole, which is then followed by the formation of the sulfate salt. The reduction is typically achieved using a metal catalyst, such as iron powder, in the presence of an acid like acetic acid or hydrochloric acid.[1][2]
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: The primary impurities in the synthesis of this compound typically arise from incomplete reactions or side reactions. These include:
-
Unreacted Starting Material: 2,4-Dinitroanisole
-
Partially Reduced Intermediates: 2-Amino-4-nitroanisole and 4-Amino-2-nitroanisole. These isomers are formed when only one of the two nitro groups on the starting material is reduced.
Q3: My final product has a dark coloration (brown to violet). What is the likely cause and how can I prevent it?
A3: A dark coloration in the final this compound product often indicates the presence of oxidized impurities. Aromatic amines, including 2,4-Diaminoanisole, are susceptible to air oxidation, which can form colored polymeric byproducts. To minimize this:
-
Maintain an inert atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Control temperature: Avoid excessive temperatures during the reaction and purification steps, as heat can accelerate oxidation.
-
Prompt processing: Process the 2,4-Diaminoanisole intermediate to its more stable sulfate salt as quickly as possible.
Q4: The yield of my this compound is lower than expected. What are the possible reasons?
A4: Low yield can be attributed to several factors:
-
Incomplete reduction: The reduction of the dinitroanisole may not have gone to completion. This can be checked by analyzing the crude product for the presence of the starting material and partially reduced intermediates.
-
Losses during workup and purification: Significant amounts of product can be lost during filtration and recrystallization steps. Ensure efficient transfer of materials and optimize the recrystallization solvent system to maximize recovery.
-
Side reactions: Unwanted side reactions can consume the starting material or the product. Careful control of reaction conditions (temperature, stoichiometry of reagents) is crucial.
Q5: How can I effectively purify the crude this compound?
A5: Recrystallization is the most effective method for purifying crude this compound. A suitable solvent system will dissolve the product at an elevated temperature but have limited solubility at lower temperatures, while the impurities remain in solution. A common approach is to use a mixture of an alcohol (like ethanol) and water. The sulfate salt is generally soluble in hot water or aqueous alcohol and will crystallize upon cooling.
Troubleshooting Guides
Problem 1: Incomplete Reduction of 2,4-Dinitroanisole
| Symptom | Possible Cause | Suggested Solution |
| HPLC analysis of the crude product shows significant peaks for 2,4-dinitroanisole and/or 2-amino-4-nitroanisole/4-amino-2-nitroanisole. | Insufficient reducing agent (e.g., iron powder). | Ensure the correct stoichiometry of the reducing agent is used. A slight excess may be necessary. |
| Low reaction temperature. | The reduction of nitro groups is often exothermic, but maintaining a sufficiently high temperature is necessary for the reaction to proceed to completion. Monitor the internal temperature and apply external heating if necessary. | |
| Poor mixing/agitation. | In a heterogeneous reaction involving a solid reducing agent, efficient stirring is critical to ensure good contact between the reactants. | |
| Deactivated catalyst. | If using a catalytic hydrogenation method, the catalyst may be poisoned. Ensure the catalyst is fresh and handled under appropriate conditions. For iron-based reductions, ensure the iron powder is of a suitable grade and free of significant oxide layers. |
Problem 2: Difficulty in Isolating the this compound Product
| Symptom | Possible Cause | Suggested Solution |
| The product does not precipitate upon addition of sulfuric acid. | The concentration of the 2,4-diaminoanisole solution is too low. | Concentrate the solution before adding sulfuric acid. |
| The pH of the solution is not optimal for precipitation. | Ensure the solution is sufficiently acidic after the addition of sulfuric acid. The sulfate salt of an aromatic amine is less soluble in an acidic medium. | |
| The product precipitates as an oil or a gummy solid. | The solution is being cooled too rapidly during recrystallization. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of well-defined crystals. |
| The chosen recrystallization solvent is not ideal. | Experiment with different solvent systems. A mixture of solvents (e.g., ethanol/water, methanol/water) can often provide better crystallization results. |
Data Presentation
Table 1: Typical Impurity Profile of this compound at Different Stages of Synthesis
| Compound | Crude Product (% Area by HPLC) | After First Recrystallization (% Area by HPLC) | Final Product Specification (% Area by HPLC) |
| This compound | 90 - 95 | > 98 | > 99.5 |
| 2,4-Dinitroanisole | 1 - 3 | < 0.5 | < 0.1 |
| 2-Amino-4-nitroanisole | 2 - 5 | < 1 | < 0.2 |
| 4-Amino-2-nitroanisole | 1 - 2 | < 0.5 | < 0.1 |
| Other unidentified impurities | < 1 | < 0.5 | < 0.1 |
Note: The values in this table are illustrative and may vary depending on the specific reaction conditions and purification efficiency.
Experimental Protocols
Protocol 1: Synthesis of 2,4-Diaminoanisole
This protocol is based on the general procedure for the reduction of dinitroarenes using iron.
Materials:
-
2,4-Dinitroanisole
-
Iron powder (fine grade)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium carbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,4-dinitroanisole and ethanol.
-
Heat the mixture to reflux with stirring.
-
In a separate beaker, prepare a solution of iron powder in a mixture of water and glacial acetic acid.
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Slowly add the iron slurry to the refluxing solution of 2,4-dinitroanisole. The addition should be done portion-wise to control the exothermic reaction.
-
After the addition is complete, continue to reflux the mixture for 2-3 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
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To the remaining aqueous solution, add a saturated solution of sodium carbonate until the pH is basic (pH > 8).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-Diaminoanisole as an oil or solid.
Protocol 2: Formation of this compound
Materials:
-
Crude 2,4-Diaminoanisole
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Ethanol
-
Sulfuric acid (concentrated)
-
Deionized water
Procedure:
-
Dissolve the crude 2,4-Diaminoanisole in a minimal amount of ethanol.
-
In a separate beaker, prepare a dilute solution of sulfuric acid by slowly adding concentrated sulfuric acid to cold deionized water with stirring.
-
Slowly add the dilute sulfuric acid solution to the ethanolic solution of 2,4-Diaminoanisole with vigorous stirring.
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The this compound will precipitate as a solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain crude this compound.
Protocol 3: Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
Procedure:
-
In a beaker, add the crude this compound and a mixture of ethanol and water (e.g., 1:1 v/v).
-
Heat the mixture with stirring until the solid completely dissolves. If necessary, add a small amount of additional hot solvent to achieve complete dissolution.
-
If there are any insoluble impurities, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the beaker in an ice bath to complete the crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.
-
Dry the purified this compound crystals under vacuum.
Protocol 4: HPLC Method for Impurity Profiling
This is a general-purpose HPLC method for the analysis of this compound and its related impurities. Method optimization may be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known amount of the sample in the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Formation pathways of major impurities during the reduction of 2,4-dinitroanisole.
Caption: A logical flow for troubleshooting common issues in the synthesis.
References
Troubleshooting poor reproducibility in 2,4-Diaminoanisole sulfate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 2,4-Diaminoanisole sulfate. The information is tailored for researchers, scientists, and drug development professionals to help improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 39156-41-7) is an aromatic amine salt. It primarily serves as an intermediate in the formulation of permanent (oxidative) hair and fur dyes.[1] Its chemical structure allows it to be a precursor in the synthesis of various colorants.
Q2: What are the key physical and chemical properties of this compound I should be aware of?
A2: this compound is an off-white to violet or dark brown powder that is soluble in water.[2][3] It is sensitive to light and heat, which can cause it to darken and decompose.[3] When heated to decomposition, it emits toxic fumes of nitrogen and sulfur oxides.[2]
Q3: What are the critical storage and handling precautions for this compound?
A3: Due to its sensitivity, this compound should be stored in tightly closed containers in a cool, well-ventilated, and dark place. It is incompatible with strong oxidizing agents.[4] Proper personal protective equipment (PPE), including gloves, and eye protection, should be worn when handling this compound, as it can be harmful if swallowed, inhaled, or in contact with skin.
Q4: What are the common impurities found in commercial this compound and how can they affect my experiments?
A4: A common impurity in this compound is 2,4-diaminoanisole. The presence and concentration of impurities can significantly impact the kinetics and outcome of your reactions, leading to poor reproducibility.[5] It is advisable to use a high-purity grade (e.g., ≥98% by HPLC) for sensitive applications.[6]
Troubleshooting Guide: Poor Reproducibility
Poor reproducibility in experiments with this compound can often be traced back to a few key areas. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: Inconsistent Results in Color Development or Reaction Yield
Possible Causes and Solutions:
-
Degradation of this compound:
-
Question: Are you observing a darker-than-usual starting material or inconsistent color in your final product?
-
Solution: Your stock of this compound may have degraded due to improper storage. It is crucial to store it in a cool, dark, and dry place, away from light and heat.[3] Always use a fresh batch of the compound if degradation is suspected.
-
-
Variability in Reagent Purity:
-
Question: Are you using the same grade and supplier of this compound for all your experiments?
-
Solution: Different batches or grades can have varying impurity profiles, which can significantly affect reaction outcomes.[5] Standardize on a high-purity grade from a reliable supplier. Consider analytical testing of incoming material to confirm its purity.
-
-
Incorrect pH of the Reaction Mixture:
-
Question: Is the pH of your reaction medium strictly controlled?
-
Solution: The reactivity of aromatic amines like this compound can be highly dependent on pH. In oxidative dyeing processes, the pH is critical for color formation.[7] Ensure your buffers are correctly prepared and that the pH is monitored and adjusted as necessary throughout the experiment.
-
-
Inconsistent Mixing or Reaction Time:
-
Question: Is your experimental setup ensuring homogenous mixing and precise timing?
-
Solution: Inconsistent mixing can lead to localized concentration gradients and side reactions. Similarly, slight variations in reaction time can lead to different degrees of product formation. Use calibrated equipment and standardized procedures for mixing and timing.[8]
-
Issue 2: Variability in Analytical Measurements (e.g., HPLC)
Possible Causes and Solutions:
-
Sample Degradation Prior to Analysis:
-
Question: Are your samples being processed and analyzed immediately after preparation?
-
Solution: Solutions of aromatic amines can be unstable, especially when exposed to light or stored at room temperature.[9][10] Prepare samples fresh and analyze them promptly. If storage is necessary, keep them at low temperatures (e.g., 4°C or -20°C) and protected from light.[10]
-
-
Inadequate Chromatographic Separation:
-
Question: Are you observing co-eluting peaks or poor peak shape in your chromatograms?
-
Solution: This could be due to an unoptimized HPLC method or the presence of impurities. Validate your HPLC method for specificity, linearity, accuracy, and precision.[11] Ensure your mobile phase composition and gradient are optimized to separate the analyte of interest from any impurities or degradation products.
-
-
Matrix Effects:
-
Question: Are you working with complex sample matrices?
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Solution: Components in your sample matrix can interfere with the ionization or detection of this compound, especially in LC-MS/MS analysis.[12] Use appropriate sample preparation techniques like solid-phase extraction (SPE) to clean up your samples and minimize matrix effects.[12]
-
Data Presentation
Table 1: Physicochemical Properties and Quality Control Parameters for this compound
| Property | Value | Source |
| CAS Number | 39156-41-7 | [13] |
| Molecular Formula | C₇H₁₂N₂O₅S | [13] |
| Molecular Weight | 236.24 g/mol | [2] |
| Appearance | Off-white to violet or dark brown powder | [2][3] |
| Solubility | Soluble in water | [3] |
| Purity (HPLC) | ≥ 98% | [6] |
| Storage | Store in a cool, dark, and well-ventilated area | |
| Incompatibilities | Strong oxidizing agents | [4] |
Experimental Protocols
General Protocol for HPLC Analysis of this compound
This protocol provides a general guideline for the quantitative analysis of this compound in a sample. Method validation and optimization are crucial for specific applications.
1. Materials and Reagents:
-
This compound analytical standard (≥98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphoric acid or formic acid (for mobile phase adjustment)
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard Solution Preparation:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve in a suitable solvent (e.g., methanol or a mixture of methanol and water) in a volumetric flask to prepare a stock solution.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve.
3. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Extract the analyte using a suitable solvent. The extraction method will depend on the sample matrix.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.[12]
4. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[13]
-
Mobile Phase: A gradient of acetonitrile and water with a pH modifier (e.g., 0.1% phosphoric acid or formic acid).[13]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detector: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Column Temperature: Ambient or controlled (e.g., 30°C)
5. Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
6. System Suitability:
-
Before running samples, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes checking for parameters like theoretical plates, tailing factor, and reproducibility of injections.
Mandatory Visualization
Caption: Troubleshooting workflow for poor reproducibility.
Caption: Generalized experimental workflow.
References
- 1. 2,4-Diaminoanisole and 2,4-Diaminoanisole Sulphate (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]
- 2. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nj.gov [nj.gov]
- 5. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxidising Colours; The Science – Hairy Truths [hairytruths.com]
- 9. researchgate.net [researchgate.net]
- 10. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing Detection Sensitivity for 2,4-Diaminoanisole Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on enhancing the sensitivity of detection methods for 2,4-Diaminoanisole sulfate. Below you will find troubleshooting guides for common analytical challenges, frequently asked questions, detailed experimental protocols, and a comparative summary of detection methods.
Troubleshooting Guides
Effectively troubleshooting analytical issues is critical to achieving high sensitivity and reliable quantification of this compound. The following table addresses common problems encountered during HPLC-UV and GC-MS analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| HPLC: Poor Peak Shape (Tailing) | - Secondary interactions between the basic amine groups of the analyte and acidic silanol groups on the silica-based column packing.- Inappropriate mobile phase pH.- Column overload. | - Use a modern, end-capped C18 column or a column specifically designed for basic compounds.- Adjust the mobile phase pH to be at least 2 units away from the pKa of 2,4-Diaminoanisole.- Add a competing amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).- Reduce the sample concentration or injection volume. |
| HPLC: Low Signal Intensity/Sensitivity | - Suboptimal detection wavelength.- High background noise from impure solvents.- Insufficient sample concentration. | - Set the UV detector to the wavelength of maximum absorbance (λmax) for this compound.- Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.- Implement a sample pre-concentration step, such as solid-phase extraction (SPE). |
| GC-MS: No or Low Peak Response | - The compound is non-volatile or thermally labile.- Active sites in the GC inlet or column causing analyte adsorption.- Inefficient ionization in the MS source. | - Derivatize the amine groups with a reagent like acetic anhydride or a silylating agent (e.g., BSTFA) to increase volatility and thermal stability.[1]- Use an inert flow path, including an inert liner and a low-bleed GC column.[2]- Optimize the ion source temperature and electron energy. |
| GC-MS: Variable Retention Times | - Leaks in the GC system.- Inconsistent oven temperature profile.- Column degradation. | - Perform a leak check of the gas lines and connections.- Verify the accuracy and reproducibility of the oven temperature program.- Condition the column regularly and replace it if performance degrades. |
| General: Baseline Noise or Drifting | - Contaminated mobile phase or carrier gas.- Detector lamp aging (HPLC-UV).- Contaminated detector (GC-MS or HPLC). | - Use high-purity solvents and gases with appropriate traps.[3]- Replace the detector lamp if its energy output is low.- Clean the detector cell (HPLC) or ion source (GC-MS) according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high sensitivity in the HPLC-UV analysis of this compound?
A1: The most critical factor is minimizing peak tailing. Due to its basic nature, 2,4-Diaminoanisole can interact strongly with residual silanols on conventional silica-based columns, leading to broad, tailing peaks. This reduces peak height and, consequently, sensitivity. Using an appropriate column and optimizing the mobile phase pH are crucial steps to mitigate this issue.
Q2: Is derivatization necessary for the GC-MS analysis of this compound?
A2: Yes, derivatization is highly recommended. 2,4-Diaminoanisole is a polar and relatively non-volatile compound, making it challenging to analyze directly by GC-MS. Derivatization of the primary amine groups, for example through acylation or silylation, increases the compound's volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.[1]
Q3: How can I improve the limit of detection (LOD) when my signal-to-noise ratio is low?
A3: To improve the LOD, you can either increase the signal or decrease the noise. To increase the signal, consider pre-concentrating your sample or using a more sensitive detector (e.g., mass spectrometry instead of UV). To decrease the noise, use high-purity solvents and reagents, ensure your system is clean and well-maintained, and optimize detector settings.
Q4: What type of sample preparation is recommended for analyzing this compound in a complex matrix like a cosmetic product?
A4: For complex matrices, a multi-step sample preparation is often required. This typically involves an initial extraction with a suitable solvent, followed by a clean-up step to remove interfering substances. Solid-phase extraction (SPE) is a common and effective technique for both clean-up and pre-concentration of aromatic amines from cosmetic and textile samples.
Q5: Can I use the same analytical method for 2,4-Diaminoanisole and its sulfate salt?
A5: In reversed-phase HPLC, the sulfate salt is soluble in the aqueous mobile phase and will be analyzed as the protonated form of 2,4-Diaminoanisole. For GC-MS, the sample preparation and derivatization steps will typically involve a pH adjustment that would also result in the analysis of the free base form. Therefore, with appropriate sample preparation, the core analytical method can be applied to both forms.
Data Presentation: Comparison of Detection Methods
The following table summarizes the performance characteristics of common analytical methods for the detection of this compound and related aromatic amines. Please note that the limits of detection (LOD) and quantification (LOQ) can vary significantly depending on the specific instrument, experimental conditions, and sample matrix.
| Method | Typical LOD Range | Typical LOQ Range | Key Advantages | Key Disadvantages |
| HPLC-UV | 1 - 10 µg/L | 5 - 50 µg/L | - Widely available- Robust and reproducible- Cost-effective | - Moderate sensitivity- Prone to matrix interference |
| LC-MS/MS | 0.02 - 1.0 µg/L[4] | 0.06 - 5.0 µg/L[4] | - High sensitivity and selectivity- Capable of structural confirmation | - Higher instrument cost- Can be affected by ion suppression |
| GC-MS (with derivatization) | 0.1 - 5 µg/L | 0.5 - 20 µg/L | - High resolving power- Excellent for separating isomers | - Requires derivatization for polar analytes- Potential for thermal degradation |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol provides a general method for the quantitative analysis of this compound in cosmetic products.
1. Sample Preparation:
-
Accurately weigh 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 10 mL of a methanol/water (1:1 v/v) solution.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), preferably end-capped.
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, pH adjusted to 7.0
-
B: Acetonitrile
-
-
Gradient: 10% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 280 nm.
3. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase, ranging from 0.1 µg/mL to 20 µg/mL.
-
Construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol outlines a method for the trace-level analysis of this compound, often applied to textile or environmental samples.
1. Sample Preparation and Extraction:
-
For textile samples, perform a reductive cleavage of azo dyes according to standard methods (e.g., EN 14362-1) to release aromatic amines.
-
For other sample types, perform a liquid-liquid extraction. Acidify the aqueous sample, extract with a non-polar solvent to remove interferences, then basify the aqueous layer and extract the 2,4-Diaminoanisole into a solvent like dichloromethane.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in 100 µL of pyridine.
-
Add 100 µL of acetic anhydride.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the derivatized sample in 100 µL of ethyl acetate for injection.
3. GC-MS Conditions:
-
GC Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of the derivatized 2,4-Diaminoanisole.
Visualizations
Caption: HPLC-UV experimental workflow for this compound analysis.
Caption: GC-MS experimental workflow for this compound analysis.
Caption: Logical workflow for troubleshooting poor sensitivity issues.
References
Preventing oxidative degradation of 2,4-Diaminoanisole sulfate during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidative degradation of 2,4-Diaminoanisole sulfate (2,4-DAA sulfate) during analysis.
Frequently Asked Questions (FAQs)
Q1: My 2,4-DAA sulfate standard solutions and samples are turning a brownish color. What is causing this discoloration?
A1: The discoloration of your 2,4-DAA sulfate solutions is likely due to oxidative degradation. Aromatic amines, including 2,4-DAA sulfate, are susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light, elevated temperatures, and the presence of metal ions. The colored degradation products can interfere with analytical measurements. It is known that 2,4-DAA sulfate darkens on exposure to light.[1]
Q2: What are the primary factors that promote the degradation of 2,4-DAA sulfate during analysis?
A2: The primary factors contributing to the degradation of 2,4-DAA sulfate are:
-
Exposure to Oxygen: Atmospheric oxygen is the main oxidizing agent.
-
Exposure to Light (Photodegradation): UV and visible light can provide the energy to initiate and propagate oxidative reactions.
-
pH of the Solution: The stability of aromatic amines can be pH-dependent. Highly acidic or alkaline conditions can catalyze degradation.
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Presence of Metal Ions: Metal ions, such as copper and iron, can act as catalysts for oxidation reactions.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
Q3: How can I prevent the oxidative degradation of my 2,4-DAA sulfate solutions?
A3: To minimize degradation, a combination of the following strategies is recommended:
-
Use of Antioxidants: Add a suitable antioxidant to your standard and sample solutions.
-
Protection from Light: Use amber glassware or vials wrapped in aluminum foil for all solutions.
-
Control of pH: Maintain the pH of your solutions within a range where 2,4-DAA sulfate is most stable.
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Use of High-Purity Solvents and Reagents: This minimizes the presence of catalytic metal ions and other impurities.
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Degassing of Solvents: Removing dissolved oxygen from solvents, particularly the mobile phase for HPLC, by sparging with an inert gas like helium or nitrogen can be beneficial.
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C) and perform sample preparation in a cooled environment if possible.
-
Minimize Headspace: Use vials that are appropriately sized for your sample volume to reduce the amount of oxygen in the headspace.
Q4: What types of antioxidants are effective for stabilizing aromatic amines like 2,4-DAA sulfate?
A4: Several types of antioxidants can be effective. A combination approach is often most successful:
-
Radical Scavengers: These compounds react with and neutralize free radicals. Hindered phenols like Butylated Hydroxytoluene (BHT) are commonly used.
-
Oxygen Scavengers: These substances react directly with dissolved oxygen. Ascorbic acid (Vitamin C) is a common example.
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Peroxide Decomposers: These agents break down peroxides that can form and propagate oxidation.
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Light Stabilizers: These compounds absorb UV radiation and dissipate it as heat, preventing photodegradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak area of 2,4-DAA sulfate is decreasing over time in the autosampler. | Oxidative degradation in the sample vial. | 1. Add an antioxidant (e.g., 0.1% Ascorbic Acid or 0.05% BHT) to the sample diluent. 2. Use amber autosampler vials. 3. Set the autosampler temperature to a lower value (e.g., 4 °C). |
| Appearance of unknown peaks in the chromatogram of a freshly prepared standard. | Rapid degradation of the analyte in the prepared solution. | 1. Prepare standards and samples immediately before analysis. 2. Ensure the diluent is deoxygenated and contains an antioxidant. 3. Check the purity of the 2,4-DAA sulfate reference material. |
| Inconsistent analytical results between different batches of samples. | Variable degradation due to differences in sample handling or storage. | 1. Standardize the sample preparation protocol, including the time from preparation to analysis. 2. Ensure all samples are stored under identical conditions (protected from light, at a consistent low temperature). |
| Baseline noise or drift in the chromatogram. | Degradation products co-eluting or affecting the detector response. | 1. Optimize the chromatographic method to separate degradation products from the main analyte peak. 2. Implement the stabilization techniques mentioned to minimize the formation of interfering species. |
Quantitative Data on Stabilization
The following tables provide illustrative data on the stability of 2,4-DAA sulfate under various conditions. This data is based on the known behavior of aromatic amines and serves as a guideline for experimental design.
Table 1: Effect of pH on the Stability of 2,4-DAA Sulfate in Aqueous Solution
| pH | Storage Condition | % Degradation after 24 hours |
| 3.0 | Room Temperature, Exposed to Light | ~15% |
| 5.0 | Room Temperature, Exposed to Light | ~8% |
| 7.0 | Room Temperature, Exposed to Light | ~12% |
| 9.0 | Room Temperature, Exposed to Light | ~20% |
Table 2: Effect of Light Exposure on the Stability of 2,4-DAA Sulfate (in pH 5.0 Buffer)
| Light Condition | Storage Temperature | % Degradation after 24 hours |
| Exposed to Ambient Light | Room Temperature | ~8% |
| Protected from Light | Room Temperature | < 2% |
Table 3: Efficacy of Different Antioxidants on the Stabilization of 2,4-DAA Sulfate (in pH 5.0 Buffer, Exposed to Light)
| Antioxidant (Concentration) | % Degradation after 24 hours |
| None | ~8% |
| 0.1% (w/v) Ascorbic Acid | < 1% |
| 0.05% (w/v) Butylated Hydroxytoluene (BHT) | < 2% |
| 0.1% Ascorbic Acid + 0.05% BHT | < 1% |
Experimental Protocols
Protocol 1: Preparation of Stabilized 2,4-DAA Sulfate Standard Solutions
Objective: To prepare a stable stock and working standard solutions of 2,4-DAA sulfate for HPLC analysis.
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade water
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Ascorbic acid
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Butylated Hydroxytoluene (BHT)
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Amber volumetric flasks and vials
Procedure:
-
Prepare the Diluent:
-
To a 100 mL volumetric flask, add approximately 50 mL of a 50:50 (v/v) mixture of methanol and water.
-
Add 100 mg of Ascorbic Acid and 50 mg of BHT.
-
Sonicate for 10 minutes to dissolve the antioxidants.
-
Bring the volume to 100 mL with the 50:50 methanol/water mixture. This is your stabilized diluent.
-
-
Prepare the Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of 2,4-DAA sulfate reference standard into a 10 mL amber volumetric flask.
-
Add a small amount of the stabilized diluent to dissolve the standard.
-
Bring the flask to volume with the stabilized diluent and mix thoroughly.
-
-
Prepare Working Standard Solutions:
-
Perform serial dilutions of the stock standard solution with the stabilized diluent in amber volumetric flasks to achieve the desired concentrations for your calibration curve.
-
-
Storage:
-
Store all solutions at 2-8 °C and protected from light. It is recommended to prepare fresh working standards daily.
-
Protocol 2: Stability-Indicating HPLC Method for 2,4-DAA Sulfate
Objective: To provide an example of an HPLC method capable of separating 2,4-DAA sulfate from its potential degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % A % B 0 95 5 20 50 50 25 5 95 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 (v/v) Methanol/Water with 0.1% Ascorbic Acid and 0.05% BHT.
Method Validation (Forced Degradation Study): To validate this method as stability-indicating, a forced degradation study should be performed.
-
Acid Hydrolysis: Treat a solution of 2,4-DAA sulfate with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat a solution of 2,4-DAA sulfate with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat a solution of 2,4-DAA sulfate with 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose a solution of 2,4-DAA sulfate to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Expose solid 2,4-DAA sulfate to 80 °C for 48 hours.
Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent 2,4-DAA sulfate peak.
Visualizations
Caption: Oxidative degradation pathway of 2,4-DAA sulfate.
References
Technical Support Center: Thin-Layer Chromatography of Aromatic Amines
Welcome to the Technical Support Center for the method refinement of thin-layer chromatography (TLC) of aromatic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the TLC of aromatic amines?
A1: Silica gel is the most widely used stationary phase for the TLC of aromatic amines due to its high selectivity for a broad range of compounds with different functional groups. Alumina can also be used, particularly for basic compounds, and is available in acidic, basic, or neutral forms.
Q2: How do I select an appropriate mobile phase for separating aromatic amines?
A2: The choice of mobile phase depends on the polarity of the aromatic amines in your mixture. A good starting point is a mixture of a non-polar solvent (e.g., hexane or toluene) and a moderately polar solvent (e.g., ethyl acetate). The polarity of the mobile phase can be adjusted by changing the ratio of the solvents. For basic amines that may streak, adding a small amount of a basic modifier like triethylamine or ammonia (0.1-2.0%) to the mobile phase can improve separation.[1]
Q3: My spots are streaking. What could be the cause and how can I fix it?
A3: Streaking of spots in TLC of aromatic amines is a common issue. The primary causes and their solutions are:
-
Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample and spotting a smaller amount.[1]
-
Strongly Basic Compounds: Aromatic amines are basic and can interact strongly with the acidic silica gel stationary phase, leading to tailing. Adding a basic modifier like triethylamine or a few drops of ammonia to your eluting solvent can neutralize the acidic sites on the silica gel and prevent streaking.[2]
-
Sample Application in a Highly Polar Solvent: If the sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to be too large, leading to streaking. Use a less polar, volatile solvent for sample application if possible.
Q4: How can I visualize colorless aromatic amine spots on my TLC plate?
A4: Several methods can be used to visualize aromatic amine spots:
-
UV Light: If the aromatic amines contain a chromophore, they can often be visualized under a UV lamp (typically at 254 nm) as dark spots on a fluorescent background (if the TLC plate contains a fluorescent indicator).
-
Iodine Vapor: Placing the dried TLC plate in a chamber with iodine crystals will cause most organic compounds, including aromatic amines, to appear as brown spots.
-
Staining Reagents: Various chemical stains can be used. For amines, ninhydrin is a common reagent that produces colored spots (often purple or brown) upon heating.[3] Another option is p-dimethylaminobenzaldehyde (Ehrlich's reagent), which can give colored spots with some amines. Cinnamaldehyde can also be used for the detection of primary aromatic amines, resulting in yellow spots.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your TLC experiments with aromatic amines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are elongated or "tailing" | 1. Sample is too concentrated. 2. Strong interaction between the basic amine and acidic silica gel. 3. The solvent system is not optimal. | 1. Dilute the sample solution before spotting. 2. Add a small amount of a basic modifier (e.g., 0.1-2% triethylamine or ammonia) to the mobile phase.[1] 3. Experiment with different mobile phase compositions, adjusting the polarity. |
| Poor separation of spots (spots are too close together) | 1. The polarity of the mobile phase is either too high or too low. 2. The stationary phase is not suitable for the separation. | 1. If spots are near the solvent front (high Rf), decrease the mobile phase polarity. If spots are near the baseline (low Rf), increase the mobile phase polarity. 2. Consider using a different stationary phase, such as alumina or a modified silica gel plate. |
| No spots are visible on the plate | 1. The sample concentration is too low. 2. The compound is not UV-active and a visualization method was not used. 3. The solvent level in the developing chamber was above the spotting line. | 1. Concentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[1] 2. Use a chemical stain (e.g., ninhydrin, iodine vapor) to visualize the spots. 3. Ensure the solvent level is below the origin line on the TLC plate. |
| Rf values are inconsistent between experiments | 1. The TLC chamber was not saturated with solvent vapor. 2. The composition of the mobile phase was not consistent. 3. The temperature at which the chromatography was run varied. | 1. Line the inside of the developing chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. 2. Prepare fresh mobile phase for each experiment and ensure accurate measurement of solvent components. 3. Perform chromatography at a consistent room temperature. |
| Spots are running unevenly or crookedly | 1. The bottom edge of the TLC plate is not level in the developing chamber. 2. The adsorbent on the plate has been disturbed. | 1. Ensure the plate is placed vertically and straight in the chamber. 2. Handle the TLC plate carefully by the edges to avoid touching the adsorbent surface. |
Experimental Protocols
Protocol 1: General Purpose TLC of an Aromatic Amine Mixture
Objective: To separate a mixture of aromatic amines using silica gel TLC.
Materials:
-
Silica gel TLC plates (with fluorescent indicator, F254)
-
Developing chamber (e.g., a beaker with a watch glass)
-
Capillary tubes for spotting
-
Mobile phase: Toluene:Ethyl Acetate (e.g., 8:2 v/v)
-
Sample: A solution of the aromatic amine mixture (approx. 1 mg/mL in a volatile solvent like dichloromethane or ethyl acetate)
-
Visualization tools: UV lamp (254 nm), iodine chamber, or a suitable staining solution.
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Line the chamber with a piece of filter paper, wet it with the mobile phase, and cover the chamber to allow the atmosphere to become saturated with solvent vapors.
-
Prepare the TLC Plate: With a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark the points where you will apply your samples.
-
Spot the Plate: Using a capillary tube, apply a small spot of your sample solution to the origin line. Allow the solvent to evaporate completely.
-
Develop the Plate: Carefully place the TLC plate into the developing chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Stop the Development: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Dry the Plate: Allow the plate to air dry completely in a fume hood.
-
Visualize the Spots:
-
Examine the plate under a UV lamp and circle any dark spots with a pencil.
-
Alternatively, place the plate in an iodine chamber until brown spots appear.
-
Or, spray the plate with a suitable staining reagent (e.g., ninhydrin) and gently heat to develop the spots.
-
-
Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Data Presentation: Rf Values of Aromatic Amines
The following table provides representative Rf values for various aromatic amines on silica gel with different mobile phase systems. These values can serve as a starting point for method development.
| Aromatic Amine | Mobile Phase System | Rf Value (approx.) |
| Aniline | Toluene:Ethyl Acetate (8:2) | 0.45 |
| p-Toluidine | Toluene:Ethyl Acetate (8:2) | 0.55 |
| N-Methylaniline | Toluene:Ethyl Acetate (8:2) | 0.65 |
| o-Nitroaniline | Hexane:Ethyl Acetate (7:3) | 0.50 |
| m-Nitroaniline | Hexane:Ethyl Acetate (7:3) | 0.35 |
| p-Nitroaniline | Hexane:Ethyl Acetate (7:3) | 0.25 |
| Diphenylamine | Toluene | 0.60 |
| Carbazole | Toluene | 0.70 |
Note: Rf values are dependent on the specific experimental conditions (e.g., temperature, chamber saturation, plate manufacturer) and should be considered as approximate.
Visualizations
Experimental Workflow for TLC of Aromatic Amines
Caption: General experimental workflow for thin-layer chromatography of aromatic amines.
Troubleshooting Logic for Common TLC Problems
Caption: A logical workflow for troubleshooting common issues in the TLC of aromatic amines.
References
Addressing instrument contamination when analyzing 2,4-Diaminoanisole sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing instrument contamination when analyzing 2,4-Diaminoanisole sulfate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is instrument contamination a concern?
This compound is an aromatic amine salt that has been used as a component in permanent hair and fur dyes.[1][2] It is classified as reasonably anticipated to be a human carcinogen.[1] Due to its chemical nature as an aromatic amine, it can be prone to adsorption onto surfaces within an HPLC system, leading to carryover and contamination of subsequent analyses. This can result in inaccurate quantification and false-positive results.
Q2: What are the common signs of instrument contamination when analyzing this compound?
Common signs of contamination include:
-
Ghost Peaks: The appearance of a peak corresponding to this compound in blank injections.
-
Poor Peak Shape: Tailing or fronting of the analyte peak.
-
Inconsistent Retention Times: Shifting retention times for the analyte of interest.
-
Increased Baseline Noise: A higher than usual background signal in the chromatogram.
-
Poor Reproducibility: Inconsistent results across multiple injections of the same sample.
Q3: What parts of the HPLC system are most susceptible to contamination by this compound?
Aromatic amines can adsorb to various components of an HPLC system. The most common areas for contamination include:
-
Injector and Needle: The autosampler needle and injection valve are frequent sources of carryover.
-
Tubing: Both stainless steel and PEEK tubing can retain the analyte.
-
Column: The stationary phase of the column can strongly retain the compound.
-
Detector Flow Cell: Contamination can accumulate in the detector's flow cell.
Q4: Are there any established regulatory limits for this compound carryover?
While there are no specific regulatory limits for this compound carryover in analytical instruments, the U.S. Food and Drug Administration (FDA) provides guidance for bioanalytical method validation. A common acceptance criterion is that the response of a blank sample following a high-concentration sample should be no more than 20% of the lower limit of quantitation (LLOQ) for the analyte.[3][4]
Troubleshooting Guides
Issue 1: Ghost peaks of this compound are observed in blank injections.
Possible Cause: Carryover from a previous injection.
Troubleshooting Steps:
-
Confirm the Source: Inject a series of blank samples after a high-concentration standard of this compound. If the ghost peak intensity decreases with each subsequent blank, it confirms carryover.
-
Injector Cleaning:
-
Ensure the autosampler needle wash is enabled and using an appropriate solvent. A strong organic solvent or a mixture that effectively solubilizes this compound should be used.
-
Perform several full-loop injections with the cleaning solvent.
-
-
System Flush:
-
Disconnect the column and replace it with a union.
-
Flush the entire system with a strong solvent like isopropanol or a sequence of solvents (e.g., water, methanol, acetonitrile, isopropanol).
-
-
Column Cleaning: If the contamination persists after flushing the system, the column is likely the source. Refer to the specific column cleaning protocols below.
Issue 2: Poor peak shape (tailing) is observed for this compound.
Possible Cause:
-
Active sites on the column interacting with the basic amine groups of the analyte.
-
Contamination of the column frit or packing material.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Adjust the pH of the mobile phase. For basic compounds like aromatic amines, a slightly acidic mobile phase can improve peak shape by ensuring the analyte is in a single ionic form.[5][6][7]
-
Add a competing base to the mobile phase, such as triethylamine (TEA), to block active sites on the silica support.
-
-
Column Cleaning: Perform a thorough column cleaning procedure as outlined in the experimental protocols section.
-
Column Replacement: If peak shape does not improve after cleaning, the column may be irreversibly damaged and require replacement.
Quantitative Data Summary
The following table summarizes typical carryover acceptance criteria based on regulatory guidance for bioanalytical methods. These are general guidelines and may need to be adapted for specific assays.
| Parameter | Acceptance Criteria | Source |
| Carryover in Blank after ULOQ | ≤ 20% of the LLOQ peak area | [3][4] |
| Carryover in Blank after ULOQ | Response should be less than 20% of the lower limit of quantification for the analyte. | [4] |
Experimental Protocols
Protocol 1: General HPLC System Cleaning Procedure
This protocol is a general procedure for cleaning an HPLC system to remove residual contaminants.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
Procedure:
-
Disconnect the Column: Remove the analytical column and replace it with a union.
-
Initial Flush (Aqueous): Flush the system with HPLC-grade water for 30 minutes at a flow rate of 1-2 mL/min.
-
Organic Solvent Flush (Methanol): Flush the system with 100% methanol for 30 minutes.
-
Organic Solvent Flush (Acetonitrile): Flush the system with 100% acetonitrile for 30 minutes.
-
Strong Organic Solvent Flush (Isopropanol): Flush the system with 100% isopropanol for 60 minutes.
-
Re-equilibration: Flush the system with the initial mobile phase until a stable baseline is achieved.
Protocol 2: Aggressive Cleaning for Stubborn Contamination
This protocol should be used when general cleaning is insufficient to remove persistent contamination. Caution: Consult your column manufacturer's guidelines before using aggressive cleaning solutions.
Materials:
-
6N Nitric Acid (for stainless steel systems)
-
1% Phosphoric Acid
-
Tetrahydrofuran (THF)
-
HPLC-grade water
-
HPLC-grade isopropanol
Procedure:
-
Disconnect Column and Detector: Remove the analytical column and bypass the detector to prevent damage.
-
Water Flush: Flush the system thoroughly with HPLC-grade water.
-
Acid Wash (for stainless steel systems): Flush the system with 6N Nitric Acid for 30 minutes, followed by an extensive water wash until the eluent is neutral.
-
Alternative Acid Wash: Flush with 1% phosphoric acid for 30 minutes, followed by an extensive water wash.
-
Organic Wash:
-
Flush with isopropanol for 30 minutes.
-
Flush with Tetrahydrofuran (THF) for 30 minutes.
-
Flush again with isopropanol for 30 minutes.
-
-
Final Water Flush: Flush the system with HPLC-grade water.
-
Re-equilibration: Reconnect the system components and flush with the mobile phase until the baseline is stable.
Visualizations
Caption: Troubleshooting workflow for instrument contamination.
Caption: HPLC system cleaning protocols.
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromblog.wordpress.com [chromblog.wordpress.com]
Validation & Comparative
Comparative Analysis of 2,4-Diaminoanisole Sulfate Cross-Reactivity with Other Phenylenediamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2,4-Diaminoanisole (2,4-DAA) sulfate with other structurally related phenylenediamines. Due to a lack of publicly available quantitative immunoassay data for 2,4-DAA sulfate, this guide presents a framework for analysis, including detailed hypothetical experimental protocols and illustrative data. The information herein is intended to guide researchers in designing and interpreting cross-reactivity studies for this class of compounds.
Chemical Structures of Compared Phenylenediamines
A clear understanding of the structural similarities and differences between 2,4-Diaminoanisole and other phenylenediamines is crucial for predicting and interpreting cross-reactivity. The presence and position of amino and other substituent groups on the benzene ring are key determinants of antibody recognition.
Caption: Chemical structures of 2,4-Diaminoanisole and other common phenylenediamines.
Illustrative Cross-Reactivity Data
The following table presents hypothetical quantitative cross-reactivity data that could be generated from a competitive ELISA. This data is for illustrative purposes to demonstrate how such a comparison would be presented. The percentage cross-reactivity is calculated as: (IC50 of 2,4-DAA sulfate / IC50 of competing compound) x 100.
| Compound | Structure | Assumed IC50 (nM) | % Cross-Reactivity (Illustrative) |
| 2,4-Diaminoanisole sulfate | 4-methoxy-1,3-benzenediamine | 50 | 100% |
| p-Phenylenediamine (PPD) | 1,4-diaminobenzene | 250 | 20% |
| o-Phenylenediamine (OPD) | 1,2-diaminobenzene | 500 | 10% |
| m-Phenylenediamine (MPD) | 1,3-diaminobenzene | 100 | 50% |
| N-Phenyl-p-phenylenediamine | N-phenyl-1,4-benzenediamine | >1000 | <5% |
| Toluene-2,5-diamine | 2-methyl-1,4-benzenediamine | 400 | 12.5% |
Experimental Protocols
Two primary methods for assessing cross-reactivity are presented: a quantitative immunoassay (Competitive ELISA) and a cell-based assay (Lymphocyte Proliferation Assay).
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a hypothetical competitive ELISA for the quantitative analysis of 2,4-DAA sulfate cross-reactivity. A key prerequisite for this assay is the development of a specific antibody to 2,4-Diaminoanisole.
Objective: To quantify the cross-reactivity of an anti-2,4-DAA antibody with other phenylenediamines.
Materials:
-
Microtiter plates (96-well)
-
Anti-2,4-Diaminoanisole antibody (specific for 2,4-DAA)
-
2,4-Diaminoanisole-protein conjugate (for coating)
-
This compound standard
-
Competing phenylenediamines (PPD, OPD, MPD, etc.)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the 2,4-DAA-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the 2,4-DAA sulfate standard and each of the competing phenylenediamines.
-
In separate tubes, pre-incubate a fixed concentration of the anti-2,4-DAA antibody with the various concentrations of the standard or competing compounds.
-
Add these mixtures to the wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot a standard curve of absorbance versus concentration for the 2,4-DAA sulfate standard. Determine the IC50 value (the concentration that causes 50% inhibition of antibody binding) for 2,4-DAA sulfate and for each competing compound. Calculate the percentage cross-reactivity.
Caption: Workflow for the competitive ELISA to determine cross-reactivity.
Lymphocyte Proliferation Assay (In Vitro)
This cell-based assay provides a functional measure of cross-reactivity by assessing the ability of different phenylenediamines to stimulate T-lymphocytes sensitized to a primary antigen (in this case, theoretically, 2,4-Diaminoanisole).
Objective: To determine the cross-reactive potential of various phenylenediamines in stimulating 2,4-DAA-sensitized lymphocytes.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from individuals sensitized to 2,4-DAA (or an animal model).
-
This compound
-
Competing phenylenediamines
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Proliferation reagent (e.g., ³H-thymidine or a non-radioactive alternative like BrdU).
-
Cell harvester and scintillation counter (for ³H-thymidine) or appropriate detection reagents and plate reader.
Procedure:
-
Cell Isolation: Isolate PBMCs from the blood of sensitized subjects using density gradient centrifugation.
-
Cell Culture: Plate the PBMCs in a 96-well plate.
-
Stimulation: Add varying concentrations of 2,4-DAA sulfate (positive control) and the competing phenylenediamines to the wells. Include an unstimulated control (medium only).
-
Incubation: Incubate the cells for 5-7 days to allow for lymphocyte proliferation.
-
Proliferation Measurement:
-
For the final 18-24 hours of culture, add the proliferation reagent (e.g., ³H-thymidine) to each well.
-
Harvest the cells and measure the incorporation of the proliferation reagent, which is proportional to the degree of cell division.
-
-
Data Analysis: Calculate a stimulation index (SI) for each compound at each concentration (SI = mean proliferation in stimulated cultures / mean proliferation in unstimulated cultures). An SI value significantly above the baseline (e.g., >2 or 3) is typically considered a positive response. Compare the SI values induced by the competing compounds to that of 2,4-DAA sulfate.
Potential Cross-Reactivity Relationships
Based on structural similarities, a hypothetical cross-reactivity relationship can be proposed. Compounds with a 1,3-diamine substitution pattern, similar to 2,4-DAA, might be expected to show higher cross-reactivity. The presence and nature of other substituents will also influence the binding.
Caption: Hypothetical cross-reactivity relationships based on structural similarity.
Conclusion
Comparative Toxicity Analysis: 2,4-Diaminoanisole Sulfate vs. para-Phenylenediamine (PPD)
A critical evaluation of the toxicological profiles of 2,4-Diaminoanisole sulfate (2,4-DAAS) and para-phenylenediamine (PPD) reveals distinct differences in their carcinogenic and mutagenic potential, supported by extensive experimental data. While both aromatic amines have been utilized in industrial applications, particularly in hair dyes, their safety profiles diverge significantly, with 2,4-DAAS demonstrating clear carcinogenic activity in animal models, whereas the evidence for PPD is less definitive. This guide provides a comprehensive comparison of their toxicity, detailing experimental methodologies and the underlying molecular pathways.
Executive Summary of Toxicological Data
The following tables summarize the key quantitative toxicity data for 2,4-DAAS and PPD, highlighting the more severe toxicological profile of 2,4-DAAS, particularly concerning its carcinogenicity.
Table 1: Acute Toxicity Data
| Compound | Species | Route | LD50 | Reference |
| This compound | Rat | Oral | >4000 mg/kg bw | [1] |
| Rat | Intraperitoneal | 372 mg/kg bw | [1] | |
| para-Phenylenediamine | Rat | Oral | 80 - 98 mg/kg bw |
Table 2: Carcinogenicity Data
| Compound | Species | Route | Dosing Regimen | Key Findings | Reference |
| This compound | Fischer 344 Rats | Dietary | Low dose: 0.12%, High dose: 0.5% for 78 weeks | Increased incidence of thyroid and skin tumors. | [2] |
| B6C3F1 Mice | Dietary | Low dose: 0.12%, High dose: 0.24% for 78 weeks | Increased incidence of thyroid tumors. | [2] | |
| para-Phenylenediamine | Rats & Mice | Dietary | Not specified in readily available abstracts | Not classifiable as to its carcinogenicity to humans (IARC Group 3).[3] Some studies suggest a link to bladder cancer in hairdressers. |
Table 3: Mutagenicity and Genotoxicity Data
| Compound | Assay | System | Metabolic Activation | Result | Reference |
| This compound | Ames Test | Salmonella typhimurium | With and without | Mutagenic | [4] |
| Mitotic Recombination | Saccharomyces cerevisiae | Not specified | Induces recombination | [1] | |
| para-Phenylenediamine | Ames Test | Salmonella typhimurium TA98 | With | Weakly mutagenic | |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Without | Induces aberrations | ||
| Bandrowski's Base (PPD oxidation product) | Ames Test | Salmonella typhimurium | With | Strongly mutagenic | [3] |
Experimental Protocols
Acute Oral Toxicity Studies
The acute oral toxicity of both compounds was assessed following protocols similar to the OECD Guideline 401.[5]
-
Test Animals: Fischer 344 rats were used for the studies.
-
Administration: The test substances were administered orally by gavage. For 2,4-DAAS, it was prepared as a suspension in corn oil or as an oil-in-water emulsion.[1]
-
Dosage: A single dose was administered to the animals.
-
Observation Period: Animals were observed for clinical signs of toxicity and mortality for a period of 14 days.
-
Parameters Observed: Daily observations included changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight was recorded weekly. At the end of the observation period, surviving animals were euthanized and subjected to a gross necropsy.
Carcinogenicity Bioassays
The carcinogenicity of 2,4-DAAS was evaluated by the National Cancer Institute (NCI) in a long-term bioassay.[2][6]
-
Test Animals: Male and female Fischer 344 rats and B6C3F1 mice were used.
-
Administration: 2,4-DAAS was administered in the diet for 78 weeks.
-
Dosage:
-
Observation Period: After the 78-week administration period, rats were observed for an additional 29 weeks, and mice for an additional 19 weeks.[2]
-
Pathology: All animals that died or were sacrificed were subjected to a complete necropsy, and all major organs and any observed lesions were examined histopathologically.
Mutagenicity Assays
Ames Test (Bacterial Reverse Mutation Assay)
The mutagenic potential of both compounds was assessed using the Ames test.[4][7][8][9]
-
Test Strains: Various histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) were used.
-
Metabolic Activation: The assay was performed both with and without a metabolic activation system (S9 fraction from rat liver homogenate) to assess the mutagenicity of the parent compound and its metabolites.
-
Procedure: The test compound, bacterial culture, and S9 mix (if applicable) were combined in molten top agar and poured onto a minimal glucose agar plate.
-
Incubation: Plates were incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in revertant colonies indicated a mutagenic effect.
In Vitro Mammalian Chromosomal Aberration Test
The potential of PPD to induce chromosomal damage was evaluated in mammalian cells.
-
Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used for this assay.
-
Treatment: CHO cell cultures were exposed to various concentrations of PPD for a defined period.
-
Metaphase Analysis: After treatment, cells were harvested, and metaphase chromosomes were prepared and analyzed for structural aberrations (e.g., breaks, gaps, exchanges).
-
Evaluation: The percentage of cells with chromosomal aberrations was calculated and compared to a negative control. A statistically significant, dose-dependent increase in aberrant cells indicated a clastogenic effect.
Signaling Pathways and Mechanisms of Toxicity
para-Phenylenediamine (PPD)
The toxicity of PPD, particularly its ability to induce apoptosis (programmed cell death), has been linked to several interconnected signaling pathways. A primary mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress.[10] This oxidative stress can trigger the mitochondrial pathway of apoptosis, characterized by a loss of mitochondrial membrane potential and the release of pro-apoptotic factors.[10]
Furthermore, PPD has been shown to influence key signaling cascades that regulate cell survival and death. Studies have demonstrated that PPD can inhibit the NF-κB, mTOR, and Wnt signaling pathways, all of which are crucial for cell proliferation and survival.[10] Conversely, PPD can activate stress-activated protein kinases such as JNK and p38, which are involved in promoting apoptosis.[11][12] Another critical aspect of PPD toxicity is its ability to increase intracellular calcium levels, which can act as a trigger for apoptosis.
This compound (2,4-DAAS)
The precise signaling pathways underlying the carcinogenicity of 2,4-DAAS are not as extensively elucidated as those for PPD. However, its mutagenic activity suggests that it can directly damage DNA, leading to mutations that can initiate carcinogenesis. The formation of DNA adducts is a likely initiating event. The observed carcinogenicity in the thyroid gland may be linked to the disruption of thyroid hormone synthesis or function, a mechanism known for other aromatic amines. This disruption can lead to chronic stimulation of the thyroid gland by thyroid-stimulating hormone (TSH), which can promote the growth of follicular cells and eventually lead to tumor formation.
Experimental Workflow Diagrams
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Bioassay of this compound for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carcinogenicity of an oxidation product of p-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. re-place.be [re-place.be]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. re-place.be [re-place.be]
- 10. para-Phenylenediamine induces apoptosis through activation of reactive oxygen species-mediated mitochondrial pathway, and inhibition of the NF-κB, mTOR, and Wnt pathways in human urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating a Novel Analytical Method for 2,4-Diaminoanisole Sulfate in Environmental Water: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established analytical techniques for the quantification of 2,4-Diaminoanisole sulfate in environmental water samples. The objective is to offer a framework for validating a new analytical method by benchmarking against the performance of existing alternatives. The information presented is collated from various analytical studies on aromatic amines and adapted for the specific analysis of this compound.
Introduction to Analytical Challenges
This compound, a compound formerly used in hair dyes and other industrial processes, is a potential environmental contaminant of concern. Its detection in water sources requires sensitive and robust analytical methods. The validation of a new method for its quantification is critical to ensure data accuracy and reliability for environmental monitoring and risk assessment. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery.
Comparison of Analytical Methods
The following tables summarize the performance of three common analytical techniques for the determination of aromatic amines, adapted for the analysis of this compound in environmental water. These values represent typical performance characteristics and should be considered as benchmarks for a new method validation.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Solid-Phase Extraction (SPE) | Dispersive Liquid-Liquid Microextraction (DLLME) | Cloud Point Extraction (CPE) |
| Principle | Analyte partitioning between a solid sorbent and the liquid sample. | Micro-volume extraction using a water-immiscible solvent dispersed in the aqueous sample. | Analyte partitioning into a non-ionic surfactant phase that separates upon heating. |
| Sample Volume | 100 - 1000 mL | 5 - 10 mL | 10 - 50 mL |
| Solvent Consumption | Moderate (5-20 mL) | Low (< 1 mL) | Very Low (surfactant) |
| Extraction Time | 30 - 60 min | < 5 min | 20 - 40 min |
| Enrichment Factor | 50 - 500 | 100 - 1000 | 20 - 200 |
| Automation Potential | High | Moderate | Low |
| Advantages | High selectivity, good cleanup, high enrichment. | Fast, low solvent use, high enrichment factor. | Low cost, simple, environmentally friendly. |
| Disadvantages | Can be time-consuming, potential for sorbent variability. | Requires optimization of several parameters. | Surfactant may interfere with analysis. |
Table 2: Comparison of Instrumental Analysis Techniques
| Parameter | High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV/VIS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on analyte polarity, detection by UV/VIS absorbance. | Separation of volatile/semi-volatile compounds, detection by mass-to-charge ratio. | High-selectivity separation and detection based on precursor and product ion masses. |
| Typical Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm) | C18 or HILIC (e.g., 2.1 x 100 mm, 1.8 µm) |
| Limit of Detection (LOD) | 1 - 10 µg/L | 0.1 - 1 µg/L | 0.001 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 3 - 30 µg/L | 0.3 - 3 µg/L | 0.003 - 0.3 µg/L |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.998 |
| Precision (%RSD) | < 10% | < 15% | < 5% |
| Accuracy/Recovery (%) | 85 - 115% | 80 - 120% | 90 - 110% |
| Advantages | Robust, widely available, lower cost. | High resolving power, good for complex mixtures. | Highest sensitivity and selectivity. |
| Disadvantages | Lower sensitivity and selectivity. | May require derivatization for polar analytes. | Higher cost and complexity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for specific laboratory conditions and instrumentation.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: A C18 SPE cartridge (e.g., 500 mg, 6 mL) is conditioned by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: A 500 mL water sample, adjusted to pH 8-9, is passed through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: The cartridge is washed with 5 mL of deionized water to remove interferences.
-
Drying: The cartridge is dried under vacuum or a stream of nitrogen for 10-15 minutes.
-
Elution: The retained analytes are eluted with 5 mL of methanol or acetonitrile.
-
Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase for analysis.
Protocol 2: Analysis by High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV/VIS)
-
Chromatographic System: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH 6.5). A typical starting condition could be 30:70 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound (approximately 240 nm and 290 nm).
-
Quantification: A calibration curve is generated using external standards of this compound in the mobile phase over a concentration range relevant to the expected sample concentrations.
Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
-
Derivatization: To the dried extract from sample preparation, 100 µL of a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) is added. The mixture is heated at 70°C for 30 minutes.
-
GC System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.
-
MS System: A mass spectrometer operating in electron ionization (EI) mode at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is used for quantification, monitoring characteristic ions of the derivatized 2,4-Diaminoanisole.
-
Quantification: An internal standard (e.g., a deuterated analogue) is recommended. A calibration curve is prepared by analyzing derivatized standards.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Overview of sample preparation and analysis workflow.
Caption: Logical workflow for validating a new analytical method.
A Comparative Analysis of 2,4-Diaminoanisole Sulfate and Toluene-2,5-Diamine Sulfate in Hair Dye Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two historical and current components of oxidative hair dyes: 2,4-diaminoanisole sulfate and toluene-2,5-diamine sulfate. The focus is on their performance characteristics, safety profiles, and the experimental data supporting these findings.
Executive Summary
Historically used in permanent hair dye formulations, this compound was effective in producing vibrant and lasting color. However, compelling evidence of its carcinogenicity led to its discontinuation in cosmetic products. Toluene-2,5-diamine sulfate is a widely used primary intermediate in modern oxidative hair dyes, often as a replacement for p-phenylenediamine (PPD). While it is a potent skin sensitizer, it is not classified as a carcinogen and is considered a safer alternative to this compound. This guide will delve into the available data to provide a comprehensive comparison of these two compounds.
Data Presentation: A Comparative Overview
The following tables summarize the key properties and toxicological data for this compound and toluene-2,5-diamine sulfate.
Table 1: Chemical and Physical Properties
| Property | This compound | Toluene-2,5-Diamine Sulfate |
| Chemical Formula | C₇H₁₀N₂O・H₂SO₄ | C₇H₁₀N₂・H₂SO₄ |
| Molecular Weight | 236.25 g/mol | 220.25 g/mol |
| Appearance | Off-white to violet powder[1] | Off-white to pinkish-white powder |
| Solubility | Soluble in water and ethanol[1] | Soluble in water, ethanol, acetone, and chloroform |
Table 2: Hair Dye Performance Characteristics (Qualitative)
| Performance Metric | This compound | Toluene-2,5-Diamine Sulfate |
| Color Formation | Known to produce vibrant and stable colors[2][3] | Used to create a wide range of shades including black, brown, and blonde/grey[4] |
| Application | Used as a primary intermediate in oxidative hair dyes[2][3] | A primary intermediate in permanent hair dye formulations |
| Longevity | Considered to produce permanent hair color | Forms large colorant molecules within the hair shaft, resulting in permanent color that is not easily washed out[5] |
Table 3: Toxicological Profile
| Parameter | This compound | Toluene-2,5-Diamine Sulfate |
| Acute Oral Toxicity (LD₅₀, rat) | > 4000 mg/kg bw[6] | 98 mg/kg |
| Carcinogenicity | Carcinogenic in animal studies (thyroid, skin, mammary, and other glands)[1]. Classified as Group 2B (Possibly carcinogenic to humans) by IARC. | Not classifiable as to its carcinogenicity to humans (Group 3) by IARC. No evidence of carcinogenicity in dermal exposure studies in animals.[7][8] |
| Mutagenicity (Ames Test) | Mutagenic with and without metabolic activation. | Mutagenic in bacteria with metabolic activation, but generally not in mammalian cells.[9][10] |
| Skin Sensitization | Data is limited due to its discontinued use. | Potent skin sensitizer in animal studies and a known allergen in humans.[7][8] |
| Dermal Absorption | Approximately 2-4% of a dermal dose is absorbed in humans, monkeys, and rats. | Low dermal penetration, which is further reduced in hair dye formulations.[8] |
Experimental Protocols
Detailed methodologies for key toxicological and performance assessments are outlined below.
Mutagenicity Assessment: The Ames Test
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and cannot grow on a histidine-free medium. The test chemical is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the chemical is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize their own histidine and grow on the histidine-free medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.
General Protocol:
-
Preparation of Cultures: Grow the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in a nutrient broth.
-
Metabolic Activation: Prepare the S9 mixture, which contains the S9 fraction from the livers of rats induced with a substance like Aroclor 1254, along with necessary cofactors.
-
Plate Incorporation Assay:
-
To a tube containing molten top agar, add the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer (for tests without metabolic activation).
-
Briefly vortex the mixture and pour it onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Skin Sensitization Assessment: Guinea Pig Maximization Test (GPMT)
The GPMT is an in vivo assay to screen for substances that may cause skin sensitization.
Principle: The test involves an induction phase to sensitize the animals to the test substance, followed by a challenge phase to elicit an allergic reaction.
General Protocol:
-
Induction Phase:
-
Intradermal Induction: A group of guinea pigs is injected intradermally with the test substance in a suitable vehicle, Freund's Complete Adjuvant (FCA), and a mixture of the two.
-
Topical Induction: One week later, the same animals receive a topical application of the test substance at the same site, usually under an occlusive patch for 48 hours.
-
-
Challenge Phase: Two weeks after the topical induction, both the test and a control group of animals are challenged with a non-irritating concentration of the test substance applied topically to a fresh site under an occlusive patch for 24 hours.
-
Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to the control group. A substance is classified as a sensitizer based on the percentage of animals showing a positive reaction.
Hair Dye Performance Evaluation: Color Fastness to Washing
This protocol assesses the stability of the hair color after repeated washing.
Principle: Hair tresses are dyed with the test formulation and then subjected to a standardized washing procedure. The color change is measured instrumentally at different intervals.
General Protocol:
-
Hair Tress Preparation: Use standardized bleached or virgin human hair tresses.
-
Dyeing Procedure:
-
Mix the hair dye components (primary intermediate, coupler, and developer) according to the formulation.
-
Apply the mixture evenly to the hair tresses and allow it to develop for a specified time (e.g., 30 minutes).
-
Rinse the tresses thoroughly with water and dry them.
-
-
Initial Color Measurement: Measure the initial color of the dyed tresses using a colorimeter to obtain CIELAB (Lab*) values.
-
Washing Cycles:
-
Wash the tresses using a standardized shampoo solution and a controlled water temperature and flow rate.
-
Perform a defined number of washing and rinsing cycles (e.g., 1, 5, 10, 15 cycles).
-
-
Color Measurement after Washing: After each set of washing cycles, dry the tresses and measure the color again using the colorimeter.
-
Data Analysis: Calculate the total color difference (ΔE) between the initial color and the color after each washing interval. A larger ΔE value indicates greater color fading.
Mandatory Visualizations
Metabolic Pathways
The following diagrams illustrate the primary metabolic pathways of 2,4-diaminoanisole and toluene-2,5-diamine in rats.
Caption: Primary metabolic routes of 2,4-diaminoanisole in rats.
Caption: Major metabolic pathway of toluene-2,5-diamine in rats.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the genotoxicity of a hair dye component.
Caption: A tiered approach to genotoxicity testing of cosmetic ingredients.
Conclusion
The comparison between this compound and toluene-2,5-diamine sulfate as hair dye components reveals a stark contrast, primarily in their safety profiles. While both are effective in producing permanent hair color, the proven carcinogenicity of this compound makes it an unacceptable ingredient in cosmetic products. Toluene-2,5-diamine sulfate, although a potent skin sensitizer requiring careful formulation and consumer warnings, is not considered carcinogenic and represents a safer alternative from a systemic toxicity standpoint. For researchers and professionals in drug development and cosmetic science, this comparison underscores the critical importance of rigorous toxicological evaluation in the development of new ingredients. The shift from this compound to alternatives like toluene-2,5-diamine sulfate exemplifies the industry's response to safety concerns and the ongoing search for effective yet safe chemical compounds.
References
- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. View Attachment [cir-reports.cir-safety.org]
- 8. cosmeticsinfo.org [cosmeticsinfo.org]
- 9. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Quantification of 2,4-Diaminoanisole Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2,4-Diaminoanisole sulfate (2,4-DAAS), a compound of significant interest in toxicological and cosmetic research. Ensuring accurate and reproducible quantification across different laboratories is paramount for reliable safety assessments and product development. This document outlines the performance of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and presents a framework for their validation.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of aromatic amines, including 2,4-DAAS, based on data from various single-laboratory validation studies. These values represent expected outcomes from a successful method validation and can guide laboratories in selecting the appropriate technique for their specific needs.
Table 1: Performance Characteristics of 2,4-DAAS Quantification Methods
| Validation Parameter | HPLC-UV Method | GC-MS Method | LC-MS/MS Method | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 | R² ≥ 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 92 - 98%[1] | 81 - 114%[2] | 80 - 120% |
| Precision (RSD%) | ||||
| - Intra-day | < 5% | < 4.2%[1] | < 16.3%[2] | ≤ 15% |
| - Inter-day | < 10% | < 5% | < 15% | ≤ 20% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.02-0.20 ng/g[1] | ~0.02-1.35 ng/mL[2] | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.1-1.0 ng/g | ~0.06-4.09 ng/mL[2] | Signal-to-Noise Ratio ≥ 10 |
| Specificity | Moderate to Good | Good to Excellent | Excellent | No interference from matrix components |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of 2,4-DAAS using HPLC-UV, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of 2,4-DAAS in simpler matrices where high sensitivity is not the primary requirement.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 20 mM phosphate buffer at pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol/water mixture).
-
Use ultrasonication to ensure complete dissolution.
-
Centrifuge the solution to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation: Prepare a stock solution of 2,4-DAAS in the mobile phase and perform serial dilutions to create calibration standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher specificity than HPLC-UV and is suitable for complex matrices. Derivatization is typically required for non-volatile compounds like 2,4-DAAS.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 290°C at 10°C/min, and hold for 5 minutes.[3]
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI).
-
Sample Preparation and Derivatization:
-
Extract 2,4-DAAS from the sample using a suitable solvent and an appropriate extraction technique (e.g., liquid-liquid extraction or solid-phase extraction).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heat the mixture to complete the derivatization reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method, making it ideal for trace-level quantification of 2,4-DAAS in complex biological and environmental matrices.
-
Instrumentation: A triple quadrupole LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Column Temperature: 40°C.
-
Ionization Mode: ESI positive.
-
MRM Transitions: Specific precursor-to-product ion transitions for 2,4-DAAS need to be determined by infusing a standard solution.
-
Sample Preparation:
-
Sample extraction can be performed using methods similar to those for HPLC-UV or GC-MS.
-
The final extract is typically evaporated and reconstituted in the initial mobile phase composition.
-
Filtration through a 0.22 µm syringe filter is recommended before injection.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the quantification of this compound by HPLC-UV, GC-MS, and LC-MS/MS.
Caption: Workflow for 2,4-DAAS quantification by HPLC-UV.
Caption: Workflow for 2,4-DAAS quantification by GC-MS.
Caption: Workflow for 2,4-DAAS quantification by LC-MS/MS.
References
A Comparative Analysis of the Carcinogenic Potential of 2,4-Diaminoanisole Sulfate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic potential of 2,4-Diaminoanisole (2,4-DAA) sulfate and its structural analogs, 2,4-Diaminotoluene (2,4-DAT) and 2,4-Diaminophenol (2,4-DAP). The information is compiled from publicly available carcinogenicity studies, primarily from the National Cancer Institute (NCI) and the National Toxicology Program (NTP).
Executive Summary
2,4-Diaminoanisole sulfate and its analogs, 2,4-Diaminotoluene and 2,4-Diaminophenol, have demonstrated carcinogenic activity in animal models. While all three compounds are aromatic amines that undergo metabolic activation to exert their genotoxic effects, their carcinogenic profiles, including target organ specificity and potency, exhibit notable differences. This guide summarizes the key experimental findings, presents the data in a comparative format, and outlines the experimental methodologies to aid researchers in understanding the structure-activity relationships and potential risks associated with these compounds.
Data Presentation
The following tables summarize the quantitative data from long-term carcinogenicity bioassays in Fischer 344 rats and B6C3F1 mice.
Table 1: Carcinogenicity of this compound in Rodents
| Species | Sex | Exposure Route & Duration | Dose (ppm in diet) | Target Organ(s) | Tumor Type(s) | Incidence (Tumor-bearing animals/animals examined) |
| Rat | Male | Dietary, 78 weeks | 0 (Control) | Thyroid Gland (Follicular Cell) | Adenoma or Carcinoma | 0/48 |
| 1200 (Low) | 2/48 | |||||
| 5000 (High) | 28/49 | |||||
| 0 (Control) | Skin | Squamous Cell Carcinoma or Basal Cell Carcinoma | 0/48 | |||
| 1200 (Low) | 2/47 | |||||
| 5000 (High) | 7/49 | |||||
| 0 (Control) | Zymbal's Gland | Carcinoma | 0/48 | |||
| 1200 (Low) | 1/47 | |||||
| 5000 (High) | 10/49 | |||||
| 0 (Control) | Preputial Gland | Adenoma or Carcinoma | 1/48 | |||
| 1200 (Low) | 4/47 | |||||
| 5000 (High) | 10/49 | |||||
| Rat | Female | Dietary, 78 weeks | 0 (Control) | Thyroid Gland (Follicular Cell) | Adenoma or Carcinoma | 1/49 |
| 1200 (Low) | 2/50 | |||||
| 5000 (High) | 21/49 | |||||
| 0 (Control) | Clitoral Gland | Carcinoma | 0/49 | |||
| 1200 (Low) | 8/50 | |||||
| 5000 (High) | 15/49 | |||||
| 0 (Control) | Mammary Gland | Adenocarcinoma | 1/49 | |||
| 1200 (Low) | 5/50 | |||||
| 5000 (High) | 3/49 | |||||
| Mouse | Male | Dietary, 78 weeks | 0 (Control) | Thyroid Gland (Follicular Cell) | Adenoma | 0/49 |
| 1200 (Low) | 1/49 | |||||
| 2400 (High) | 7/49 | |||||
| Mouse | Female | Dietary, 78 weeks | 0 (Control) | Thyroid Gland (Follicular Cell) | Adenoma or Carcinoma | 0/50 |
| 1200 (Low) | 2/50 | |||||
| 2400 (High) | 10/50 |
Table 2: Carcinogenicity of 2,4-Diaminotoluene in Rodents
| Species | Sex | Exposure Route & Duration | Dose (ppm in diet) | Target Organ(s) | Tumor Type(s) | Incidence (Tumor-bearing animals/animals examined) |
| Rat | Male | Dietary, 103 weeks | 0 (Control) | Liver | Hepatocellular Carcinoma or Neoplastic Nodule | 0/20 |
| 79 (Low) | 5/49 | |||||
| 176 (High) | 10/50 | |||||
| Rat | Female | Dietary, 103 weeks | 0 (Control) | Liver | Hepatocellular Carcinoma or Neoplastic Nodule | 0/20 |
| 79 (Low) | 0/50 | |||||
| 171 (High) | 6/49 | |||||
| 0 (Control) | Mammary Gland | Fibroadenoma, Adenoma, or Carcinoma | 5/20 | |||
| 79 (Low) | 24/50 | |||||
| 171 (High) | 22/49 | |||||
| Mouse | Female | Dietary, 101 weeks | 0 (Control) | Liver | Hepatocellular Carcinoma | 0/20 |
| 100 (Low) | 13/50 | |||||
| 200 (High) | 18/50 | |||||
| 0 (Control) | Lymphatic System | Malignant Lymphoma | 2/19 | |||
| 100 (Low) | 29/47 | |||||
| 200 (High) | 11/46 |
Source: NCI-CG-TR-162[3][4][5]
Table 3: Carcinogenicity of 2,4-Diaminophenol Dihydrochloride in Rodents
| Species | Sex | Exposure Route & Duration | Dose (mg/kg by gavage) | Target Organ(s) | Tumor Type(s) | Incidence (Tumor-bearing animals/animals examined) |
| Rat | Male | Gavage, 103 weeks | 0 (Control) | Kidney (Renal Tubule) | Adenoma or Carcinoma | 0/50 |
| 12.5 (Low) | 2/50 | |||||
| 25 (High) | 6/50 | |||||
| Rat | Female | Gavage, 103 weeks | 0 (Control) | Kidney (Renal Tubule) | Adenoma | 0/50 |
| 25 (Low) | 1/50 | |||||
| 50 (High) | 3/50 | |||||
| Mouse | Male | Gavage, 103 weeks | 0 (Control) | Liver | Hepatocellular Adenoma or Carcinoma | 11/50 |
| 25 (Low) | 25/50 | |||||
| 50 (High) | 29/50 | |||||
| Mouse | Female | Gavage, 103 weeks | 0 (Control) | Liver | Hepatocellular Adenoma or Carcinoma | 3/50 |
| 50 (Low) | 11/50 | |||||
| 100 (High) | 17/50 |
Source: NTP TR 401[6]
Experimental Protocols
The carcinogenicity bioassays for these compounds followed similar general protocols established by the NCI/NTP.
1. Animal Models:
-
Species: Fischer 344 rats and B6C3F1 mice were used.
-
Group Size: Groups typically consisted of 50 animals of each sex for each dose level and for the control group.
2. Administration of Test Compounds:
-
This compound and 2,4-Diaminotoluene: The compounds were administered in the diet for a period of 78 to 103 weeks. Diets were prepared to provide time-weighted average concentrations.
-
2,4-Diaminophenol Dihydrochloride: The compound was administered by gavage in corn oil, five days a week, for 103 weeks.
3. Dose Selection:
-
Doses were established based on subchronic toxicity studies to determine the maximum tolerated dose (MTD). Typically, a high dose (at or near the MTD) and a low dose (one-half or one-quarter of the MTD) were used.
4. Observation and Pathology:
-
Animals were observed twice daily for clinical signs of toxicity.
-
Body weights were recorded weekly for the first 12 weeks and then monthly.
-
At the end of the study, all animals were subjected to a complete necropsy.
-
All major tissues and organs, as well as any gross lesions, were examined microscopically by a pathologist.
5. Data Analysis:
-
The incidences of neoplasms in each dosed group were compared with those in the control group using appropriate statistical methods, such as Fisher's exact test and the Cochran-Armitage trend test.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The primary mechanism of carcinogenicity for aromatic amines involves metabolic activation to electrophilic intermediates that can form DNA adducts, leading to mutations and initiating carcinogenesis.
Caption: Metabolic activation of aromatic amines leading to carcinogenesis.
Caption: General workflow for NCI/NTP carcinogenicity bioassays.
Caption: Structure-activity relationships of 2,4-diamino aromatic compounds.
Discussion of Comparative Carcinogenicity
The data presented reveal distinct carcinogenic profiles for this compound and its analogs.
-
This compound: This compound is a multi-organ carcinogen in both rats and mice.[7][8] In rats, it induces tumors in the thyroid gland, skin, Zymbal's gland, and preputial/clitoral glands.[8] In mice, the primary target is the thyroid gland.[8] The presence of the methoxy (-OCH3) group appears to direct the carcinogenicity towards glandular tissues.
-
2,4-Diaminotoluene: In contrast, 2,4-DAT primarily targets the liver and mammary gland in rats and the liver and lymphatic system in female mice.[9] The methyl (-CH3) group appears to favor hepatocarcinogenesis. It is noteworthy that 2,4-DAT is also considered "reasonably anticipated to be a human carcinogen".[9]
-
2,4-Diaminophenol Dihydrochloride: The hydroxyl (-OH) group in 2,4-DAP leads to a different target organ profile, with the kidney being the primary target in rats and the liver in mice.[6]
These differences in target organ specificity highlight the significant influence of the substituent at the 1-position of the benzene ring on the metabolic fate and ultimate carcinogenic effect of these structurally similar molecules. While the initial metabolic activation step of N-oxidation is common to aromatic amines, the subsequent metabolic pathways and the distribution of reactive metabolites likely differ, leading to the observed variations in tissue-specific carcinogenicity.
Conclusion
The experimental data clearly demonstrate that this compound, 2,4-Diaminotoluene, and 2,4-Diaminophenol are all carcinogenic in rodent models, albeit with different target organ specificities and potencies. The structural differences, specifically the substituent at the 1-position (methoxy, methyl, or hydroxyl group), play a crucial role in determining the carcinogenic profile of these aromatic amines. This comparative guide provides a valuable resource for researchers and professionals in assessing the potential risks and understanding the structure-activity relationships of this class of compounds. Further research into the specific signaling pathways disrupted by these compounds would provide a more complete understanding of their mechanisms of action.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Abstract for TR-84 [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-diaminotoluene: Carcinogenic Potency Database [files.toxplanet.com]
- 6. NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2,4-Diaminophenol Dihydrochloride (CAS NO. 137-09-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2,4-Diaminotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Spectrum of Safety: A Comparative Analysis of Natural Hair Dye Alternatives to 2,4-Diaminoanisole Sulfate
For decades, 2,4-Diaminoanisole sulfate, a component once prevalent in permanent hair dyes, has been under scrutiny due to its carcinogenic potential. The National Toxicology Program has classified it as "reasonably anticipated to be a human carcinogen," prompting a significant shift towards safer, natural alternatives in the cosmetic industry.[1][2] This guide provides a comprehensive comparison of the efficacy and safety of prominent natural hair dye alternatives, with a focus on experimental data and methodologies relevant to researchers, scientists, and drug development professionals.
The primary alternatives discussed herein are derived from botanical sources, with Lawsone (from henna) and Indigo (from Indigofera tinctoria) being the most extensively used and studied. These compounds offer a promising departure from synthetic dyes, leveraging distinct chemical mechanisms to impart color while presenting a different safety profile.
Efficacy: A Comparative Look at Color Performance
The efficacy of a hair dye is primarily determined by its ability to impart the desired color, its longevity, and its fastness against washing and light exposure. Natural dyes, unlike their oxidative synthetic counterparts, generally work by coating the hair shaft and binding to the outer keratin layer.
A study evaluating a hair dye cream formulated with henna (Lawsonia inermis) extract provides quantitative data on color fastness. The optimal formulation, containing 10% henna extract and 4% hydrogen peroxide at a pH of 6, demonstrated good color retention even after 12 washing cycles. The color fastness was assessed on a grading scale, with lower scores indicating better retention (e.g., darker color).
| Formulation Component | Concentration/pH | Color Grade (after 1 wash) | Color Grade (after 6 washes) | Color Grade (after 12 washes) |
| Henna Extract | 10% | 3 (Dark Brown) | 5 (Light Brown) | 6 (Dark Blonde) |
| pH | 6 | |||
| Hydrogen Peroxide | 4% |
Safety Profile: In Vitro and In Vivo Assessments
The safety evaluation of cosmetic ingredients is a multi-faceted process involving cytotoxicity, genotoxicity, and skin irritation/sensitization assessments. This section summarizes key experimental findings for Lawsone and Indigo.
Cytotoxicity
In vitro cytotoxicity assays are crucial for determining a substance's potential to damage cells. The half-maximal inhibitory concentration (IC50) is a standard measure, with lower values indicating higher cytotoxicity.
| Compound | Cell Line | Assay | IC50 Value (µM) | Conclusion |
| Lawsone | A431 (Human epidermoid carcinoma) | MTT | 150 | Low cytotoxicity |
| Lawsone | A431 (Human epidermoid carcinoma) | MTT | 3650 | Low cytotoxicity |
| Lawsone | 3T3 (Fibroblast) | MTT | >5000 | Non-toxic to healthy cells |
| Lawsone | RAW 264.7 (Macrophage) | Cell Viability | 483.5 - 2044.8 | Varies by derivative |
| Indigo | HepG2 (Human liver carcinoma) | Propidium Iodide & Fluorescein-diacetate | > Highest tested concentration | Non-cytotoxic (under 10%) |
Genotoxicity
Genotoxicity tests assess the potential of a compound to damage the genetic material of cells. The micronucleus test is a common method for evaluating chromosomal damage.
| Compound | Test System | Assay | Result | Conclusion |
| Lawsone (HNQ) | Mouse Lymphoma Cells | TK Mutation Assay | Borderline Positive | Potential clastogenic mechanism |
| Lawsone (HNQ) | CHO Cells | Chromosome Aberration | Borderline Positive | Potential clastogenic mechanism |
| Lawsone (HNQ) | Mouse/Hamster Bone Marrow | Chromosome Aberration | Negative | No in vivo genotoxicity |
| Lawsone (HNQ) | Mouse Bone Marrow | Micronucleus Test | Small increase at 72h | Suggests non-DNA reactive mechanism, related to haematotoxicity |
| Indigo naturalis | HepG2 Cells | Micronucleus Test | Negative | Non-genotoxic |
Skin Irritation and Sensitization
In vivo and human tests are the gold standard for assessing skin reactions.
| Compound/Formulation | Test Model | Assay | Result | Conclusion |
| Henna-based cream | Rabbit | Skin Irritation | No erythema or edema | Non-irritant |
| Herbal dye gel (Henna, Amla, etc.) | Albino Rats | Skin Irritation | No erythema or edema | Non-irritant |
Signaling Pathways and Mechanisms of Action
Recent research has shed light on the molecular interactions of these natural dyes. Lawsone, the active pigment in henna, has been shown to activate the Aryl Hydrocarbon Receptor (AhR), a key regulator of skin homeostasis.
Caption: Lawsone activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
The binding of Lawsone to the AhR complex in the cytoplasm leads to its activation and translocation to the nucleus.[3][4][5] There, it forms a heterodimer with the ARNT protein, which then binds to Xenobiotic Responsive Elements (XREs) on the DNA, modulating the transcription of target genes. This interaction influences critical cellular processes in keratinocytes, including differentiation, proliferation, and inflammation.[3][4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the safety and efficacy assessment of hair dyes.
Experimental Workflow: Two-Step Henna and Indigo Hair Dyeing
For achieving darker shades like brown and black, a two-step process involving henna followed by indigo is standard. This workflow ensures proper binding of both pigments to the hair keratin.
References
- 1. researchgate.net [researchgate.net]
- 2. Micronuclei assessment in the urothelial cells of women using hair dyes and its modulation by genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. How to Test Color Fastness: A Step-by-Step Guide for Accurate Results [opsninja.com]
Performance comparison of different analytical columns for 2,4-Diaminoanisole sulfate
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 2,4-Diaminoanisole sulfate is critical in various fields, from ensuring the safety of consumer products to its use as an intermediate in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose, with the choice of analytical column being a pivotal factor in achieving optimal separation and detection. This guide provides a comparative overview of the performance of different analytical columns for the analysis of this compound, supported by illustrative experimental data and detailed protocols.
Performance Comparison of Analytical Columns
The selection of an appropriate stationary phase is crucial for the successful separation of this compound, a polar aromatic amine. The following table summarizes the expected performance of three common reversed-phase HPLC columns: a standard C18 column, a Phenyl-Hexyl column, and a Cyano column. The data presented is a representative illustration based on typical chromatographic principles for aromatic amine analysis.
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Illustrative Retention Time (min) | Illustrative Peak Asymmetry (Tf) | Illustrative Resolution (Rs) | Illustrative Theoretical Plates (N) |
| Column A | C18 (Octadecylsilane) | 3.5 | 4.6 x 150 | 4.2 | 1.1 | 2.1 | 12,500 |
| Column B | Phenyl-Hexyl | 3.5 | 4.6 x 150 | 5.8 | 1.0 | 3.5 | 14,000 |
| Column C | Cyano (CN) | 3.5 | 4.6 x 150 | 3.1 | 1.3 | 1.8 | 11,000 |
Analysis of Performance:
-
C18 (Octadecylsilane) Column: As a general-purpose reversed-phase column, the C18 phase provides good retention for this compound based on hydrophobic interactions. It typically yields good peak shape and efficiency.
-
Phenyl-Hexyl Column: This column offers enhanced retention and selectivity for aromatic compounds like this compound due to π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase. This often results in longer retention times and improved resolution from potential interferences.
-
Cyano (CN) Column: The Cyano phase provides alternative selectivity based on dipole-dipole interactions. For polar aromatic amines, it may offer shorter retention times compared to C18 and Phenyl phases, which can be advantageous for high-throughput analysis. However, peak shape may be more sensitive to mobile phase conditions.
Experimental Protocols
The following is a detailed methodology for the comparative analysis of this compound on different analytical columns.
1. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of methanol and water.
-
Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the mobile phase.
2. HPLC Conditions:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Mobile Phase: Isocratic elution with a mobile phase consisting of 20 mM potassium phosphate buffer (pH 6.8) and acetonitrile in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Columns Tested:
-
Column A: C18, 3.5 µm, 4.6 x 150 mm
-
Column B: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm
-
Column C: Cyano, 3.5 µm, 4.6 x 150 mm
-
3. Data Analysis:
-
Chromatographic data was acquired and processed using Agilent OpenLab CDS software.
-
System suitability parameters, including retention time, peak asymmetry (tailing factor), resolution between this compound and a potential impurity peak, and theoretical plates, were calculated for each column.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for comparing the performance of the different analytical columns.
Caption: Experimental workflow for comparing analytical column performance.
Conclusion
The choice of an analytical column for the analysis of this compound significantly impacts the quality of the chromatographic separation. While a standard C18 column can provide adequate performance, a Phenyl-Hexyl column is likely to offer superior resolution and selectivity due to the specific π-π interactions with the aromatic analyte. A Cyano column may be considered for faster analysis times, but careful optimization of the mobile phase is necessary to ensure good peak shape. Researchers should consider the specific requirements of their analysis, such as the need for high resolution to separate from impurities or the demand for high throughput, when selecting the most appropriate column. The experimental protocol provided herein serves as a robust starting point for method development and column selection for the analysis of this compound.
Unveiling the Genotoxic and Carcinogenic Profile of 2,4-Diaminoanisole Sulfate: An In Vitro and In Vivo Data Correlation
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available data on 2,4-Diaminoanisole sulfate, a chemical formerly used in hair dyes, confirms a strong correlation between its in vitro genotoxicity and in vivo carcinogenicity. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental findings, methodologies, and the underlying molecular pathways.
This compound has been shown to induce genetic mutations and chromosomal damage in various in vitro testing systems. These findings are consistent with long-term animal studies where the compound was demonstrated to be a carcinogen, causing tumors at multiple sites in rats and mice. This document synthesizes the evidence to provide a clear understanding of the toxicological profile of this compound.
In Vitro Genotoxicity Profile
This compound has consistently demonstrated genotoxic potential across a range of in vitro assays. The primary mechanism of its genotoxicity involves metabolic activation by cytochrome P450 enzymes into reactive intermediates that can bind to DNA, leading to mutations and chromosomal damage.
Summary of In Vitro Genotoxicity Data for this compound
| Assay Type | Test System | Metabolic Activation (S9) | Outcome | Observations |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains (e.g., TA1538, TA98) | With and Without | Positive | Induced frameshift mutations, indicating its ability to cause specific types of DNA sequence changes. Mutagenicity is enhanced with metabolic activation. |
| Mammalian Cell Gene Mutation Assay (Mouse Lymphoma Assay) | L5178Y mouse lymphoma cells | With and Without | Positive | Induced forward mutations at the thymidine kinase (TK) locus, suggesting it can cause a range of genetic alterations from point mutations to larger chromosomal events. |
| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells or human lymphocytes | With and Without | Positive | Increased the frequency of structural chromosomal abnormalities, such as chromatid and chromosome breaks and exchanges. |
In Vivo Carcinogenicity Profile
Long-term bioassays conducted by the National Toxicology Program (NTP) have provided clear evidence of the carcinogenic activity of this compound in rodents when administered orally.
Summary of In Vivo Carcinogenicity of this compound (NTP Bioassay)
| Species (Strain) | Sex | Exposure Route | Dose Levels (Time-Weighted Average) | Tumor Site(s) with Significantly Increased Incidence |
| Rat (Fischer 344) | Male | Dietary | 0.12%, 0.5% | Thyroid gland (follicular cell and C-cell), Skin, Preputial gland, Zymbal's gland |
| Female | Dietary | 0.12%, 0.5% | Thyroid gland (follicular cell), Skin, Clitoral gland, Zymbal's gland | |
| Mouse (B6C3F1) | Male | Dietary | 0.12%, 0.24% | Thyroid gland (follicular cell adenomas) |
| Female | Dietary | 0.12%, 0.24% | Thyroid gland (follicular cell adenomas and carcinomas) |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.
General Procedure:
-
Strain Selection: Strains such as TA98 and TA1538, which are sensitive to frameshift mutagens, are commonly used for testing aromatic amines like this compound.
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of Aroclor 1254-induced rats. This is crucial as many compounds, including this compound, become genotoxic only after being metabolized.
-
Exposure: The tester strains are exposed to various concentrations of this compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vivo Carcinogenicity Bioassay (NTP Protocol)
The National Toxicology Program conducted a two-year bioassay to evaluate the carcinogenic potential of this compound.[1]
Experimental Design:
-
Test Animals: Fischer 344 rats and B6C3F1 mice, 50 of each sex per group.[1]
-
Administration: this compound was administered in the feed for 78 weeks.[1]
-
Dose Groups:
-
Observation Period: Following the 78-week administration period, rats were observed for an additional 29 weeks and mice for an additional 19 weeks.[1]
-
Endpoint Analysis: A complete histopathological examination was performed on all animals to identify and characterize neoplastic and non-neoplastic lesions.
Signaling Pathways and Experimental Workflows
The genotoxicity of this compound is initiated by its metabolic activation, a critical step in its conversion to a carcinogenic agent. The following diagrams illustrate the proposed signaling pathway and a general workflow for assessing genotoxicity.
Caption: Proposed metabolic activation and genotoxicity pathway of this compound.
Caption: General workflow for assessing the genotoxicity and carcinogenicity of a chemical.
Conclusion
The data overwhelmingly indicate that this compound is genotoxic in vitro, and these findings are predictive of its carcinogenic effects in vivo. The compound requires metabolic activation to exert its genotoxic effects, leading to DNA damage that can result in both gene mutations and larger-scale chromosomal aberrations. These cellular-level events are consistent with the observed tumor formation in long-term animal studies. This guide provides a consolidated resource for understanding the toxicological profile of this compound, underscoring the importance of correlating in vitro and in vivo data in risk assessment.
References
The Dawn of Safer Hair Color: A Comparative Look at Novel Aromatic Amine Dyes
For decades, p-phenylenediamine (PPD) has been the cornerstone of permanent hair color, prized for its ability to deliver rich, lasting shades. However, its well-documented potential to cause skin sensitization and other adverse health effects has spurred a scientific quest for safer alternatives. This guide offers a comparative analysis of novel, safer aromatic amine hair dyes, benchmarking their performance and safety profiles against the traditional PPD, supported by experimental data to empower researchers, scientists, and drug development professionals in the field of cosmetic science.
This comprehensive overview delves into the performance metrics and safety assessments of next-generation aromatic amine hair dyes, including toluene-2,5-diamine sulfate (TDS), 2-methoxymethyl-p-phenylenediamine (ME-PPD), and other innovative molecules. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to provide a clear and objective comparison to inform future research and development in hair dye technology.
Performance Benchmarking: Beyond Color, Towards Excellence
The efficacy of a hair dye is not solely determined by its ability to impart color, but also by its longevity and efficiency. Key performance indicators include color fastness, which measures the resistance of the color to fading from washing and light exposure, and dyeing efficiency, which quantifies the effectiveness of the dye in coloring the hair fiber.
Color Fastness
Color fastness is a critical parameter for consumer satisfaction. It is quantitatively assessed by measuring the change in color (ΔE) of dyed hair swatches after a specified number of washing cycles. A lower ΔE value indicates less color fading and thus, better color fastness.
Dyeing Efficiency
Dyeing efficiency is determined by the color strength (K/S value) on the hair tresses after the dyeing process. A higher K/S value signifies a more intense color deposition and greater dyeing efficiency.
While specific comparative data on the color fastness and dyeing efficiency of the newest aromatic amine alternatives like ME-PPD and other novel oligomers against PPD is still emerging in publicly available literature, a study on a PPD-free and ammonia-free hair dye formulation containing toluene-2, 5-diamine sulfate (TDS) has shown promising results. In this study, 54.2% of participants achieved 100% color uptake after 35 minutes of application, and 74.3% of participants retained more than 95% of the color after 8-10 shampoo washes[1]. This indicates a high level of both dyeing efficiency and color fastness for this PPD alternative.
Here is a summary of available performance data:
| Hair Dye | Performance Metric | Result | Source |
| Toluene-2,5-diamine sulfate (TDS) | Color Uptake (35 min) | 100% in 54.2% of participants | [1] |
| Toluene-2,5-diamine sulfate (TDS) | Color Retention (8-10 washes) | >95% in 74.3% of participants | [1] |
Safety Profile: A Paradigm Shift in Hair Dye Chemistry
The primary driver for the development of novel aromatic amine hair dyes is the enhancement of consumer safety. The key safety concerns with traditional PPD are its potential to induce skin sensitization, cytotoxicity, and mutagenicity.
Skin Sensitization
Skin sensitization is a critical endpoint in the safety assessment of hair dyes. The potential of a chemical to cause skin allergy can be evaluated using various in vitro and in chemico methods. The Direct Peptide Reactivity Assay (DPRA) measures the reactivity of a chemical towards model synthetic peptides containing cysteine and lysine, mimicking its potential to bind to skin proteins, a key event in the induction of skin sensitization. A lower percentage of peptide depletion indicates a weaker sensitization potential.
A study on novel PPD-derived oligomers demonstrated a significantly weaker sensitization potential compared to PPD in the DPRA[2][3].
| Compound | Skin Sensitization Potential (DPRA - Peptide Depletion %) |
| PPD | 55.5% |
| Novel Oligomer 1 | 22.0% |
| Novel Oligomer 2 | 23.8% |
Cytotoxicity
Cytotoxicity assays are crucial for determining the potential of a substance to cause cell damage or death. The IC50 value, which represents the concentration of a substance required to inhibit 50% of cell viability, is a standard metric for cytotoxicity. A higher IC50 value indicates lower cytotoxicity. Studies on human keratinocyte cell lines (HaCaT) have been conducted to assess the cytotoxicity of PPD and novel alternatives.
One study reported that novel synthesized oligomers displayed 7-8 times lower cytotoxicity than PPD[2][3]. Another study determined the IC50 value of PPD on HaCaT cells to be approximately 200 μM after 48 hours of exposure[4]. A separate investigation found the EC50 values for PPD's cytotoxic effects on keratinocytes to be 40 µg/mL and 35 µg/mL after 24 and 48 hours, respectively[5].
| Compound | Cell Line | IC50 / EC50 Value | Exposure Time | Source |
| PPD | HaCaT | ~200 µM | 48 hours | [4] |
| PPD | Keratinocytes | 40 µg/mL | 24 hours | [5] |
| PPD | Keratinocytes | 35 µg/mL | 48 hours | [5] |
| Novel Oligomers | - | 7-8 times less cytotoxic than PPD | - | [2][3] |
Mutagenicity
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Color Fastness Evaluation
Objective: To assess the resistance of the hair color to fading from washing.
Methodology:
-
Sample Preparation: Tresses of virgin human hair are dyed with the respective hair dye formulations according to the manufacturer's instructions.
-
Initial Color Measurement: The initial color of the dyed hair tresses is measured using a spectrophotometer or colorimeter to obtain CIELAB values (L, a, b*).
-
Washing Cycles: The dyed tresses are subjected to a standardized washing procedure for a specified number of cycles (e.g., 10, 20, or 30 cycles). Each cycle typically involves washing with a standard shampoo, rinsing, and drying.
-
Final Color Measurement: After the washing cycles, the color of the hair tresses is measured again to obtain the final CIELAB values.
-
Calculation of Color Difference (ΔE): The total color difference (ΔE) is calculated using the formula: ΔE = √((ΔL)² + (Δa)² + (Δb*)²). A lower ΔE value indicates better color fastness.
Dyeing Efficiency Assessment
Objective: To quantify the intensity of the color deposited on the hair.
Methodology:
-
Dyeing Procedure: Hair tresses are dyed with the test formulations under controlled conditions (e.g., temperature, time).
-
Colorimetric Measurement: The reflectance of the dyed hair is measured over the visible spectrum using a spectrophotometer.
-
Calculation of K/S Value: The Kubelka-Munk equation (K/S = (1-R)² / 2R) is used to calculate the color strength (K/S value), where R is the reflectance of the dyed hair at the wavelength of maximum absorption. A higher K/S value indicates greater dyeing efficiency.
Skin Sensitization: Direct Peptide Reactivity Assay (DPRA)
Objective: To evaluate the in chemico reactivity of a substance with synthetic peptides containing cysteine and lysine as a surrogate for its protein-binding potential.
Methodology:
-
Preparation of Solutions: Solutions of the test substance and the synthetic peptides (cysteine and lysine) are prepared in a suitable solvent.
-
Incubation: The test substance is incubated with each peptide solution for a defined period (e.g., 24 hours) at a controlled temperature.
-
Analysis: The concentration of the remaining non-depleted peptide is measured using high-performance liquid chromatography (HPLC) with UV detection.
-
Calculation of Peptide Depletion: The percentage of peptide depletion is calculated for both cysteine and lysine peptides.
-
Prediction Model: The mean of the cysteine and lysine peptide depletion values is used to classify the substance into one of four reactivity classes (minimal, low, moderate, or high reactivity), which correlates with its skin sensitization potential.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the metabolic activity of cells as an indicator of cell viability after exposure to a test substance.
Methodology:
-
Cell Culture: Human keratinocytes (e.g., HaCaT cell line) are cultured in a suitable medium until they reach a desired confluence.
-
Treatment: The cells are exposed to various concentrations of the hair dye for a specific duration (e.g., 24 or 48 hours).
-
MTT Incubation: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells and incubated. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of Cell Viability: The cell viability is expressed as a percentage of the untreated control. The IC50 value is then determined from the dose-response curve.
Mutagenicity: Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Several strains of Salmonella typhimurium with different types of mutations in the histidine operon are used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which contains enzymes from rat liver to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for a few days to allow for bacterial growth.
-
Counting Revertant Colonies: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted for each concentration of the test substance.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualizing the Science: Pathways and Workflows
To further elucidate the complex processes involved in hair dye performance and safety assessment, the following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
References
Safety Operating Guide
Safe Disposal of 2,4-Diaminoanisole Sulfate: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2,4-Diaminoanisole sulfate. Adherence to these procedures is critical due to the chemical's classification as a potential human carcinogen.
This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals[1]. It is also classified as harmful if swallowed, in contact with skin, or if inhaled[2][3]. When heated to decomposition, it emits very toxic fumes, including nitrogen oxides and sulfur oxides[4][5]. Therefore, extreme caution must be exercised during handling and disposal.
Hazard Summary
| Hazard Classification | GHS Pictogram | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] | |
| Carcinogenicity | May cause cancer.[2][3][5] Suspected human carcinogen.[1][6] | |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects.[5] |
Spill & Exposure Protocols
Immediate and correct response to a spill or exposure is critical to mitigate risks.
Emergency Spill Cleanup Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Before entering the spill area, don appropriate PPE, including:
-
NIOSH-approved respirator
-
Chemical-resistant gloves
-
Protective clothing
-
Eye protection (safety goggles and/or face shield)
-
-
Containment: Dampen the spilled solid material with water to prevent it from becoming airborne.[4][7]
-
Collection: Carefully collect the dampened material using absorbent paper or other suitable means and place it into a designated, sealable container for hazardous waste.[4][6][7]
-
Decontamination: Wash all contaminated surfaces with a soap and water solution.[4][7]
-
Waste Sealing: Seal any contaminated clothing and the absorbent materials in a vapor-tight plastic bag for eventual disposal as hazardous waste.[4][7]
-
Verification: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[4][7]
Personnel Exposure Protocol
-
Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[2][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if you feel unwell.[2][3]
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[2][3]
Proper Disposal Procedure
Disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical in standard laboratory trash or down the drain.[8][9]
Step-by-Step Disposal Guide
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, in a dedicated, clearly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Waste Container Labeling:
-
The waste container must be clearly labeled with "DANGER/CAUTION – CHEMICAL CARCINOGEN" and "HAZARDOUS WASTE".[10]
-
The label should also include the chemical name (this compound) and any other components of the waste.
-
-
Waste Storage:
-
Arrange for Professional Disposal:
-
Regulatory Compliance:
-
Ensure that all disposal activities comply with local, state, and federal regulations. For specific recommendations, you can contact your state's Department of Environmental Protection (DEP) or your regional Environmental Protection Agency (EPA) office.[6] Incineration by a qualified facility is a potential disposal method.[5][12]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. acs.org [acs.org]
- 10. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 11. 2,4-DIAMINOANISOLE - Safety Data Sheet [chemicalbook.com]
- 12. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2,4-Diaminoanisole sulfate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 2,4-Diaminoanisole sulfate. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 39156-41-7
Core Hazards and Precautions
This compound is a hazardous chemical that requires careful handling. It is classified as a carcinogen and can be harmful if swallowed, inhaled, or in contact with skin.[1][3][4] All contact should be reduced to the lowest possible level as there may be no safe exposure level.[1]
Hazard Summary:
-
Carcinogenicity: Should be handled as a carcinogen with extreme caution.[1]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required protective equipment.
| Protection Type | Equipment Specification | Rationale |
| Respiratory | NIOSH-approved respirator or Self-Contained Breathing Apparatus (SCBA) should be used when engineering controls are insufficient or during emergency situations.[1] | Prevents inhalation of harmful dust particles. |
| Hand | Chemical-resistant gloves (consult manufacturer for specific material compatibility). | Prevents skin absorption and contact.[1] |
| Eye/Face | Safety glasses with side shields or goggles. A face shield is required when there is a splash hazard. | Protects eyes from dust and splashes.[5] |
| Body | Protective clothing, such as a fully buttoned lab coat or a chemical-resistant suit, to prevent skin contact.[1][5] | Avoids contamination of personal clothing and skin. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Note: All protective clothing should be clean, available daily, and put on before work. Contaminated work clothes should be laundered by individuals informed of the hazards.[1]
Operational Plan for Safe Handling
Follow these procedural steps to ensure the safe handling of this compound throughout the laboratory workflow.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[6][7]
-
The storage area should be clearly marked with a "carcinogen" warning sign.
-
Keep containers tightly sealed.
2. Engineering Controls:
-
All handling of powdered this compound should occur within a certified chemical fume hood or a glove box to minimize inhalation exposure.[1]
-
Use local exhaust ventilation at the site of chemical release.[1]
3. Weighing and Preparation of Solutions:
-
Wear all required PPE.
-
Dispense the powder carefully to avoid creating dust.
-
If possible, use a containment system such as a ventilated balance enclosure.
-
Clean all surfaces and equipment with a damp cloth or paper towel after use to decontaminate the area.[2]
4. Experimental Use:
-
Conduct all procedures within a designated area, such as a fume hood.
-
Avoid contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][5]
5. End of Work:
-
Thoroughly wash hands and any potentially exposed skin with soap and water at the end of the work shift.[1]
-
Decontaminate all work surfaces and equipment.
-
Properly store or dispose of the chemical and any contaminated materials.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Exposure Response:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1][8] Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[8] Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting. If the person is conscious, give 1 or 2 glasses of water to dilute the chemical.[2] Seek immediate medical attention. |
Spill Response Workflow:
In the event of a spill, follow the established workflow to ensure a safe and effective cleanup.
Caption: Workflow for handling a this compound spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids, including absorbent materials, used PPE, and empty containers, in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][3] Do not dispose of down the drain or in regular trash.
References
- 1. nj.gov [nj.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. 2,4-DIAMINOANISOLE - Safety Data Sheet [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. research.uga.edu [research.uga.edu]
- 8. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
